molecular formula C9H9I2NO3 B555807 Diiodotyrosine, D- CAS No. 16711-71-0

Diiodotyrosine, D-

Número de catálogo: B555807
Número CAS: 16711-71-0
Peso molecular: 432.98 g/mol
Clave InChI: NYPYHUZRZVSYKL-SSDOTTSWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,5-Diiodo-D-tyrosine is the D-isomer synthetic analog of the endogenous amino acid derivative 3,5-diiodo-L-tyrosine. The L-isomer is a known precursor in the biosynthetic pathways of thyroid hormones . While the endogenous L-form serves as a key intermediate in the production of thyroxine (T4) and triiodothyronine (T3), the synthetic D-isomer provides researchers with a valuable chiral analog for probing enzyme specificity, studying metabolic pathways, and investigating the structural requirements for hormone receptor binding. In research settings, diiodo-tyrosine analogs are of significant interest in the development of novel diagnostic and therapeutic agents. Scientific literature has explored the use of 3,5-diiodo-L-tyrosine in the synthesis of specialized nanoparticles for magnetic resonance imaging (MRI) contrast agents, highlighting the potential of this compound class in biomedical imaging . As a chiral building block, 3,5-Diiodo-D-tyrosine is therefore a compound of interest for applications in medicinal chemistry, pharmaceutical research, and as a tool for biochemical studies where the distinct spatial configuration of the D-form is required. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPYHUZRZVSYKL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)O)I)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427609
Record name 3,5-DIIODO-D-TYROSINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16711-71-0
Record name Diiodotyrosine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016711710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-DIIODO-D-TYROSINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIIODOTYROSINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE762288F4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biological Significance of D-Diiodotyrosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 26, 2025

Abstract

D-Diiodotyrosine (DIT), an iodinated derivative of the amino acid tyrosine, is a pivotal molecule in thyroid physiology. While often viewed as an intermediate in the biosynthesis of thyroid hormones, its biological significance extends beyond this precursor role. DIT actively participates in the regulation of thyroid peroxidase, influences iodide transport, and serves as a valuable biomarker in the differential diagnosis of thyroid disorders. This technical guide provides an in-depth exploration of the multifaceted biological roles of DIT, offering researchers, scientists, and drug development professionals a comprehensive resource. This document details the core functions of DIT, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the intricate signaling and experimental workflows in which it is involved.

Core Biological Functions of D-Diiodotyrosine

D-Diiodotyrosine's primary and most well-understood role is as a direct precursor to the thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2][3][4] Its synthesis occurs within the follicular lumen of the thyroid gland, where tyrosine residues on the thyroglobulin protein are iodinated by the enzyme thyroid peroxidase (TPO).[4][5][6] The addition of one iodine atom to a tyrosine residue forms monoiodotyrosine (MIT), and the addition of a second iodine atom to MIT forms DIT.[4] Subsequently, two molecules of DIT are coupled to form T4, while one molecule of DIT and one molecule of MIT are coupled to form T3.[1][4][7]

Beyond its role as a building block, free DIT also functions as a modulator of thyroid peroxidase.[1][8] At very low concentrations (around 0.05 µM), free DIT can stimulate thyroid hormone synthesis, suggesting it acts as a regulatory ligand for TPO.[8] Conversely, at higher concentrations (above 5 µM), it competitively inhibits the iodination of thyroglobulin, indicating an interaction with the substrate-binding site(s) of the enzyme.[8]

DIT is also a key component of the intrathyroidal iodine recycling pathway. After the proteolysis of thyroglobulin to release T4 and T3, the remaining MIT and DIT molecules are deiodinated by the enzyme iodotyrosine deiodinase (also known as iodotyrosine dehalogenase 1 or DEHAL1).[5][7][9] This process salvages iodide, making it available for the synthesis of new thyroid hormones, a crucial mechanism for maintaining iodine homeostasis, especially in conditions of limited dietary iodine intake.[5][9]

Quantitative Data Summary

The concentration of D-Diiodotyrosine in biological fluids can provide valuable insights into thyroid function and pathology. The following tables summarize key quantitative data from the literature.

ParameterValueSpeciesMethodReference
Normal Serum DIT
Mean Concentration101 ng/100 mlHuman (Adults)Radioimmunoassay (RIA)[10]
Mean Concentration52 ng/100 mlHuman (Athyrotic)Radioimmunoassay (RIA)[10]
Mean Concentration149 ng/100 mlHuman (Hyperthyroid)Radioimmunoassay (RIA)[10]
Mean Concentration17 ng/100 mlMouseRadioimmunoassay (RIA)[10]
Mean Concentration428 ng/100 mlDogRadioimmunoassay (RIA)[10]
Normal Urinary DIT Excretion
Mean Excretion1.23 ± 0.43 nmol/24 hHuman (Adults)Radioimmunoassay (RIA)[11]
Mean Excretion0.108 ± 0.048 nmol/nmol creatinineHuman (Adults)Radioimmunoassay (RIA)[11]
Urinary DIT in Disease
Range in Defective Iodine Metabolism1.2 - 17.7 nmol/mmol creatinineHumanRadioimmunoassay (RIA)[11]
Kinetic Parameters
TPO Inhibition (Competitive)> 5 µMNot SpecifiedBiochemical Assay[8]
TPO Stimulation~ 0.05 µMNot SpecifiedBiochemical Assay[8]

Table 1: Summary of Quantitative Data for D-Diiodotyrosine.

Experimental Protocols

This section provides detailed methodologies for key experiments involving D-Diiodotyrosine, synthesized from published literature.

Quantification of D-Diiodotyrosine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately measure DIT concentrations in biological samples (e.g., serum, urine).

Methodology:

  • Sample Preparation:

    • To 100 µL of serum or urine, add an internal standard (e.g., ¹³C₆-DIT).

    • Precipitate proteins by adding 200 µL of cold acetonitrile.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: 5-95% B (linear gradient)

      • 10-12 min: 95% B

      • 12-12.1 min: 95-5% B

      • 12.1-15 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • DIT: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined based on instrument tuning.

      • ¹³C₆-DIT (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined based on instrument tuning.

    • Instrument Parameters: Optimize spray voltage, capillary temperature, and collision energy for maximal signal intensity.

  • Data Analysis:

    • Quantify DIT concentration by comparing the peak area ratio of DIT to the internal standard against a standard curve prepared with known concentrations of DIT.

Thyroid Peroxidase (TPO) Activity Assay with DIT as a Modulator

Objective: To determine the inhibitory or stimulatory effect of DIT on TPO activity.

Methodology:

  • Reagent Preparation:

    • TPO Source: Commercially available purified TPO or microsomal fraction from thyroid tissue.

    • Substrate: Guaiacol.

    • Co-substrate: Hydrogen peroxide (H₂O₂).

    • Buffer: Phosphate buffer (pH 7.4).

    • DIT Solutions: Prepare a stock solution of DIT in a suitable solvent and dilute to various concentrations in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 50 µL of phosphate buffer.

      • 40 µL of DIT solution (or buffer for control).

      • 50 µL of guaiacol solution.

      • 20 µL of TPO enzyme solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of H₂O₂ solution.

    • Immediately measure the absorbance at 470 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Plot the reaction rate against the concentration of DIT to determine the concentration-dependent effect of DIT on TPO activity.

    • For inhibition studies, calculate the IC₅₀ value. For stimulation studies, determine the concentration at which maximal stimulation occurs.

Iodotyrosine Deiodinase (DEHAL1) Activity Assay

Objective: To measure the activity of DEHAL1 in deiodinating DIT.

Methodology:

  • Reagent Preparation:

    • Enzyme Source: Recombinant human DEHAL1 or tissue homogenates (e.g., thyroid).

    • Substrate: D-Diiodotyrosine (DIT).

    • Cofactor: NADPH.

    • Reaction Buffer: Phosphate buffer (pH 7.0) containing a reducing agent (e.g., DTT).

    • Detection Reagents (Sandell-Kolthoff reaction): Ceric ammonium sulfate and arsenious acid.

  • Assay Procedure:

    • In a microcentrifuge tube, combine:

      • Reaction buffer.

      • NADPH.

      • DEHAL1 enzyme preparation.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding DIT.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for iodide measurement.

  • Iodide Detection (Sandell-Kolthoff Reaction):

    • To the supernatant, add arsenious acid followed by ceric ammonium sulfate.

    • Measure the decrease in absorbance at a specific wavelength (e.g., 420 nm) over time. The rate of color change is proportional to the iodide concentration.

    • Quantify the amount of iodide released by comparing the reaction rate to a standard curve prepared with known concentrations of potassium iodide.

  • Data Analysis:

    • Calculate the specific activity of DEHAL1 as the amount of iodide released per unit time per amount of protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to D-Diiodotyrosine.

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_follicular_cell Thyroid Follicular Cell cluster_follicular_lumen Follicular Lumen Iodide_blood Iodide (I-) NIS NIS Transporter Iodide_blood->NIS Uptake Iodide_cell Iodide (I-) NIS->Iodide_cell Pendrin Pendrin Iodide_cell->Pendrin Iodide_lumen Iodide (I-) Pendrin->Iodide_lumen Thyroglobulin_synthesis Thyroglobulin Synthesis (ER/Golgi) Thyroglobulin_vesicle Thyroglobulin Vesicle Thyroglobulin_synthesis->Thyroglobulin_vesicle Packaging Thyroglobulin Thyroglobulin Thyroglobulin_vesicle->Thyroglobulin Exocytosis Lysosome Lysosome Proteolysis Proteolysis T3_T4_cell T3, T4 Proteolysis->T3_T4_cell MIT_DIT_cell MIT, DIT Proteolysis->MIT_DIT_cell T3_T4_cell->Iodide_blood Secretion DEHAL1 Iodotyrosine Deiodinase (DEHAL1) MIT_DIT_cell->DEHAL1 Recycled_Iodide Recycled Iodide (I-) DEHAL1->Recycled_Iodide Recycled_Iodide->Iodide_cell TPO Thyroid Peroxidase (TPO) Iodide_lumen->TPO Substrate Iodine Iodine (I2) TPO->Iodine Oxidation T3_T4_on_Tg T3 and T4 on Thyroglobulin TPO->T3_T4_on_Tg Iodine->Thyroglobulin Iodination MIT_DIT_on_Tg MIT and DIT on Thyroglobulin Thyroglobulin->MIT_DIT_on_Tg MIT_DIT_on_Tg->TPO Coupling T3_T4_on_Tg->Proteolysis Endocytosis DIT_Quantification_Workflow Sample Biological Sample (Serum, Urine) Spike Spike with Internal Standard (e.g., 13C6-DIT) Sample->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation (Nitrogen Stream) Centrifuge->Evaporate Supernatant Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Analysis Data Analysis (Quantification vs. Standard Curve) LC_MS->Data_Analysis

References

The Emerging Role of D-Amino Acids in Endocrinology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, D-amino acids were largely considered anomalies in mammalian biology, with L-amino acids taking center stage. However, recent advancements in analytical techniques have unveiled the significant presence and profound functional roles of these chiral molecules, particularly in the intricate world of endocrinology. This technical guide delves into the discovery, history, and physiological significance of D-amino acids in endocrine systems. It provides a comprehensive overview of their distribution, concentration, and mechanisms of action in key endocrine glands, including the hypothalamus, pituitary, testes, and thyroid. Detailed experimental protocols for their detection and analysis are presented, alongside a summary of quantitative data. Furthermore, key signaling pathways are visualized to illuminate the molecular cascades initiated by these once-overlooked molecules, offering a valuable resource for researchers and professionals in endocrinology and drug development.

Introduction: A Paradigm Shift in Amino Acid Biology

The central dogma of protein synthesis has long established the exclusive use of L-amino acids as the building blocks of life in mammals. The discovery of free D-amino acids in mammalian tissues, therefore, marked a significant paradigm shift. Initially dismissed as exogenous contaminants from bacteria or dietary sources, accumulating evidence has now firmly established their endogenous synthesis and critical physiological roles.[1][2] This is particularly evident in the nervous and endocrine systems, where D-amino acids act as potent signaling molecules.[1][3]

The two most extensively studied D-amino acids in this context are D-serine and D-aspartate. D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a vital role in synaptic plasticity and neuro-endocrine regulation.[3][4] D-aspartate has emerged as a key player in hormonal regulation, particularly along the hypothalamus-pituitary-gonadal (HPG) axis.[3][5] This guide will explore the fascinating journey of discovery and the burgeoning understanding of the history and function of D-amino acids in endocrinology.

Distribution and Quantitative Analysis of D-Amino Acids in Endocrine Tissues

The advent of sensitive analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with chiral derivatization agents and mass spectrometry (MS), has enabled the precise quantification of D-amino acids in various endocrine tissues.[6][7][8][9] These studies have revealed a distinct and tissue-specific distribution of D-amino acids.

Table 1: Concentration of D-Aspartate in Various Endocrine Tissues

TissueSpeciesConcentration (nmol/g wet tissue)Reference(s)
Pituitary Gland (Adenohypophysis)Rat78 ± 12[10]
TestisRat109 ± 8[11]
Thyroid GlandRat~100[12][13]
Adrenal GlandRatPresent, but not quantified in these studies[3][14]
Pineal GlandRatHigh levels reported[3]

Table 2: Concentration of Other D-Amino Acids in Endocrine Tissues

D-Amino AcidTissueSpeciesConcentrationReference(s)
D-AlaninePituitary Gland (Anterior)Rat10 ± 2.5 nmol/g[15]
D-AlaninePancreas (Islets of Langerhans)Rat300 ± 100 nmol/g[15]
D-SerineHypothalamusRatHigh levels reported[11]
D-SerinePituitary GlandRat3.8–4.9 nmol/g[16]
D-SerineAdrenal GlandRatPresent, but not quantified in these studies[3][17]
D-SerinePancreas (Islets of Langerhans)Human0.29 ± 0.24 pmole/μg protein

Note: The concentrations can vary depending on the analytical method, age, and physiological state of the animal.

Key Signaling Pathways of D-Amino Acids in Endocrinology

D-amino acids exert their influence on the endocrine system by modulating intricate signaling cascades. The following sections detail the key pathways for D-aspartate and its role in hormone regulation.

D-Aspartate in the Hypothalamus-Pituitary-Gonadal (HPG) Axis

D-aspartate is a pivotal regulator of the HPG axis, influencing the synthesis and release of key reproductive hormones.[3][5]

D-aspartate, through its conversion to N-methyl-D-aspartate (NMDA), stimulates the release of Gonadotropin-Releasing Hormone (GnRH) from hypothalamic neurons.[3][6][18] This process is mediated by the activation of NMDA receptors on GnRH neurons, leading to an influx of Ca2+ and subsequent exocytosis of GnRH-containing vesicles.[19][20] The pulsatile release of GnRH is crucial for the proper functioning of the reproductive system.[13][21][22][23]

G_GnRH_Release DAsp D-Aspartate NMDA NMDA DAsp->NMDA Conversion NMDAR NMDA Receptor NMDA->NMDAR Binds to GnRH_Neuron Hypothalamic GnRH Neuron NMDAR->GnRH_Neuron Activates Ca_Influx Ca²⁺ Influx GnRH_Neuron->Ca_Influx leads to GnRH_Vesicle GnRH Vesicle Ca_Influx->GnRH_Vesicle triggers GnRH_Release GnRH Release GnRH_Vesicle->GnRH_Release Exocytosis G_LH_Release GnRH GnRH GnRH_R GnRH Receptor GnRH->GnRH_R Binds to DAsp D-Aspartate Pituitary_Cell Anterior Pituitary Gonadotrope DAsp->Pituitary_Cell Directly acts on cGMP cGMP Pathway Pituitary_Cell->cGMP activates GnRH_R->Pituitary_Cell Activates LH_Synthesis LH Synthesis and Release cGMP->LH_Synthesis G_Testosterone_Synthesis DAsp D-Aspartate NMDAR NMDA Receptor DAsp->NMDAR Binds to Leydig_Cell Leydig Cell cAMP_Pathway cAMP Pathway Leydig_Cell->cAMP_Pathway MAPK_Pathway MAPK/ERK Pathway Leydig_Cell->MAPK_Pathway NMDAR->Leydig_Cell Activates StAR StAR Protein Expression cAMP_Pathway->StAR MAPK_Pathway->StAR Steroidogenesis Steroidogenic Enzymes StAR->Steroidogenesis Testosterone Testosterone Synthesis Steroidogenesis->Testosterone G_Prolactin_Release cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary DAsp_H D-Aspartate NMDA NMDA DAsp_H->NMDA Conversion PRF_Neuron PRF Neuron NMDA->PRF_Neuron Stimulates PRF_Release PRF Release PRF_Neuron->PRF_Release Lactotroph Lactotroph Cell PRF_Release->Lactotroph Stimulates DAsp_P D-Aspartate DAsp_P->Lactotroph Directly Stimulates PRL_Release Prolactin Release Lactotroph->PRL_Release G_HPLC_Workflow Tissue Endocrine Tissue Sample Homogenize Homogenize in TCA Tissue->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Purify Purify on Cation Exchange Resin Supernatant->Purify Derivatize Derivatize with Chiral Reagent Purify->Derivatize HPLC HPLC Separation (C18 Column) Derivatize->HPLC Detect Fluorescence/UV Detection HPLC->Detect Quantify Quantify against Standards Detect->Quantify

References

Potential Physiological Roles of D-Diiodotyrosine in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Diiodotyrosine (D-DIT) is a naturally occurring iodinated amino acid primarily recognized for its indispensable role as a precursor in the biosynthesis of thyroid hormones. However, emerging evidence and theoretical explorations suggest that its physiological significance may extend beyond the confines of the thyroid gland. This technical guide provides a comprehensive overview of the established and potential physiological roles of D-DIT in mammals. It delves into its biosynthesis, metabolism, and its well-documented function in thyroid hormone synthesis. Furthermore, this guide explores putative extra-thyroidal activities, including its potential involvement in the central nervous system and the immune system, and its interaction with oxidative stress pathways. Detailed experimental protocols, quantitative data, and conceptual diagrams of relevant pathways are presented to facilitate further research and drug development efforts in this evolving area.

Introduction

D-Diiodotyrosine (D-DIT) is an iodinated derivative of the amino acid tyrosine, formed by the addition of two iodine atoms to the phenol ring of a tyrosine residue.[1][2] For decades, the physiological importance of D-DIT has been almost exclusively attributed to its function as an intermediate in the synthesis of the thyroid hormones thyroxine (T4) and triiodothyronine (T3) within the thyroid gland.[3][4] This process is fundamental for regulating metabolism, growth, and development in mammals.[3]

While its role in thyroid physiology is well-established, the potential for D-DIT to exert direct biological effects in other tissues remains an intriguing and underexplored area of research. The presence of deiodinase enzymes, which are responsible for metabolizing iodotyrosines, in various extra-thyroidal tissues such as the brain, liver, and kidneys, hints at the possibility of localized D-DIT metabolism and function.[1] This guide aims to consolidate the current understanding of D-DIT's physiological roles, both established and potential, and to provide the necessary technical information to stimulate further investigation into its broader biological significance.

Biosynthesis and Metabolism of D-Diiodotyrosine

The synthesis of D-DIT is intrinsically linked to the process of thyroid hormone production within the thyroid follicles.[3]

Biosynthesis

The biosynthesis of D-DIT occurs on the thyroglobulin (Tg) protein scaffold within the colloid of the thyroid follicle and involves the following key steps:

  • Iodide Trapping: Iodide ions are actively transported from the bloodstream into the thyroid follicular cells by the sodium-iodide symporter (NIS).

  • Iodide Efflux: Iodide then moves to the apical membrane and is transported into the follicular lumen by the pendrin transporter.

  • Iodide Oxidation: At the apical-colloid interface, thyroid peroxidase (TPO), a heme-containing enzyme, oxidizes iodide to a reactive iodine species.[5]

  • Iodination of Tyrosine Residues: The reactive iodine then iodinates tyrosine residues on the thyroglobulin molecule, forming monoiodotyrosine (MIT) and subsequently diiodotyrosine (DIT).[3]

Metabolism

Free D-DIT can be released into the cytoplasm of thyrocytes during the proteolysis of thyroglobulin for thyroid hormone secretion. The primary metabolic fate of intracellular D-DIT is deiodination, a crucial process for iodide recycling.

  • Deiodination: The enzyme iodotyrosine deiodinase (IYD), also known as dehalogenase 1 (DEHAL1), efficiently removes iodine from D-DIT, releasing iodide that can be reutilized for thyroid hormone synthesis.[6] This iodide salvage mechanism is vital for maintaining iodine homeostasis, especially in conditions of limited iodine availability.[6]

A minor pathway for D-DIT metabolism involves its potential release into circulation. Studies have shown that circulating D-DIT predominantly originates from the thyroid gland, with peripheral formation from T4 degradation being a minor pathway in humans.[7][8]

Established Physiological Role: Precursor to Thyroid Hormones

The most well-characterized physiological role of D-DIT is its function as a direct precursor to the thyroid hormones T4 and T3.[2]

Coupling Reaction

Within the thyroglobulin molecule, thyroid peroxidase (TPO) catalyzes the coupling of iodotyrosine residues:

  • Formation of Thyroxine (T4): Two molecules of DIT are coupled to form T4.

  • Formation of Triiodothyronine (T3): One molecule of DIT is coupled with one molecule of MIT to form T3.[2]

Following the coupling reaction, the newly synthesized thyroid hormones remain part of the thyroglobulin protein until they are released into the bloodstream.

Regulation of Thyroid Peroxidase

Free D-DIT has been shown to exert a dual regulatory effect on the activity of thyroid peroxidase (TPO). At very low concentrations (around 0.05 µM), free D-DIT can stimulate thyroid hormone synthesis, suggesting it may act as a regulatory ligand for TPO.[9] Conversely, at higher concentrations (above 5 µM), it competitively inhibits the iodination of thyroglobulin, indicating an interaction with the substrate-binding site(s) of the enzyme.[9]

Potential Extra-Thyroidal Physiological Roles

While direct evidence is still emerging, several lines of inquiry suggest that D-DIT may have physiological roles beyond the thyroid gland.

Central Nervous System

The brain is a key target for thyroid hormones, which are essential for its development and function.[10][11] The presence of deiodinases in the central nervous system (CNS) that can metabolize iodotyrosines suggests the potential for local D-DIT activity.[12]

  • Neuroinflammation: Microglia, the resident immune cells of the CNS, play a critical role in brain inflammation.[13] Chronic microglial activation can lead to the release of cytotoxic molecules and contribute to neurodegenerative diseases.[5][13] While not directly demonstrated for D-DIT, the activation of microglia can be influenced by various factors, and exploring the effect of D-DIT on microglial activation and cytokine production could be a promising research avenue.[14][15][16]

  • Oxidative Stress: Oxidative stress is implicated in the pathogenesis of several neurodegenerative disorders.[17] The structural similarity of D-DIT to tyrosine, a target for oxidative modifications, suggests that D-DIT could potentially interact with pathways involved in oxidative stress in the brain.

Immune System

The interplay between the endocrine and immune systems is increasingly recognized. While research has primarily focused on the effects of T3 and T4 on immune cells, the potential role of their precursors, including D-DIT, is an area of growing interest. Further investigation is needed to determine if D-DIT can directly modulate immune cell function, such as cytokine production or phagocytosis.

Potential Receptor Interactions

Recent in silico studies using inverse virtual screening and molecular dynamics have explored the potential for dityrosine, a structurally related molecule to D-DIT, to bind to a variety of protein targets. These computational analyses identified several nuclear receptors, including the thyroid hormone receptor beta-1 (TRβ1), as potential high-affinity binding partners for trans-dityrosine.[18] While experimental validation is required, these findings open up the possibility that D-DIT itself may interact with receptors beyond TPO, potentially mediating direct biological effects.

Quantitative Data

The following tables summarize available quantitative data regarding D-Diiodotyrosine in mammals.

Table 1: Serum D-Diiodotyrosine Concentrations in Humans

PopulationMean Serum DIT Concentration (pmol/liter)Mean Serum DIT Concentration (ng/100 ml)Reference
Normal Subjects (n=41)161 ± 1337.0[7]
Pregnant Women (n=46)64 ± 30[7]
Newborn Infants (cord serum, n=48)241 ± 83[7]
Hyperthyroid Patients (n=22)542 ± 494[7]
Hypothyroid Patients (n=15)101 ± 71[7]
Healthy Young Adults (n=35)156[19]
Untreated Hyperthyroid Patients (n=11)158[19]
Untreated Primary Hypothyroid Patients (n=15)84[19]

Table 2: Pharmacokinetic Parameters of D-Diiodotyrosine in Humans

ParameterValueReference
Metabolic Clearance Rate (MCR)103 - 133 liters/day[7]
Extrathyroidal Turnover Rate19 nmol/day (8.2 µ g/day )[7]

Table 3: Serum D-Diiodotyrosine Concentrations in Laboratory Animals

Animal SpeciesMean Serum DIT Concentration (ng/100 ml)Reference
Mice17[20]
Dogs428[20]

Experimental Protocols

This section provides an overview of methodologies relevant to the study of D-Diiodotyrosine.

In Vivo Administration of D-Diiodotyrosine (Example for Rodent Models)
  • Compound Preparation: D-Diiodotyrosine can be dissolved in a suitable vehicle such as saline or phosphate-buffered saline (PBS). The pH may need to be adjusted to ensure solubility.

  • Administration Routes:

    • Intraperitoneal (IP) Injection: A common route for systemic administration. Doses will vary depending on the specific research question.

    • Oral Gavage: Allows for direct administration to the gastrointestinal tract.

    • Subcutaneous (SC) Injection: Provides a slower release profile compared to IP injection.

  • Dosage: The optimal dosage of D-DIT needs to be determined empirically for each experimental model and research question.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Quantification of D-Diiodotyrosine in Biological Samples
  • Sample Collection and Preparation:

    • Blood/Serum/Plasma: Blood should be collected via appropriate methods (e.g., cardiac puncture, tail vein). Serum or plasma is then separated by centrifugation.

    • Tissues (e.g., Brain, Liver, Kidney): Tissues should be rapidly excised, weighed, and snap-frozen in liquid nitrogen to prevent degradation. Homogenization is typically performed in a suitable buffer, followed by protein precipitation and extraction of the analyte.

  • Analytical Methods:

    • Radioimmunoassay (RIA): A highly sensitive method that has been used for the quantification of D-DIT in serum.[7][19] This technique involves the use of a specific antibody against D-DIT and a radiolabeled tracer. Immunoextraction may be necessary to eliminate cross-reactivity from other iodinated compounds.[7]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful and specific technique for the quantification of small molecules. LC-MS methods can be developed to simultaneously measure D-DIT and other iodotyrosines and thyroid hormones in biological matrices.[6]

Synthesis and Purification of D-Diiodotyrosine for Experimental Use

For research purposes, D-Diiodotyrosine can be synthesized in the laboratory. One common method involves the iodination of L-tyrosine.

  • Synthesis: The synthesis can involve the coupling of radiolabeled diiodo-L-tyrosine with 4-hydroxy-3,5-diiodophenylpyruvic acid.[21]

  • Purification: Purification of the synthesized D-DIT is crucial to remove unreacted starting materials and byproducts. This can be achieved using techniques such as ion-exchange chromatography.[21][22][23][24] The purity of the final product should be confirmed by analytical methods like radiochromatography.[21]

Visualization of Pathways and Workflows

Signaling Pathways

Thyroid_Hormone_Biosynthesis cluster_blood Bloodstream cluster_follicular_cell Thyroid Follicular Cell cluster_colloid Follicular Colloid Iodide_blood Iodide (I-) NIS NIS Iodide_blood->NIS Active Transport Iodide_cell Iodide (I-) NIS->Iodide_cell Pendrin Pendrin Iodide_cell->Pendrin Iodide_colloid Iodide (I-) Pendrin->Iodide_colloid Thyroglobulin_synthesis Thyroglobulin (Tg) Synthesis Tg_vesicle Tg Vesicle Thyroglobulin_synthesis->Tg_vesicle Tg_colloid Thyroglobulin (Tg) Tg_vesicle->Tg_colloid Exocytosis Lysosome Lysosome T3_T4_release T3, T4 Release Lysosome->T3_T4_release Proteolysis MIT_DIT_free Free MIT, DIT Lysosome->MIT_DIT_free T3_T4_release->Iodide_blood Secretion IYD Iodotyrosine Deiodinase (IYD) Recycled_Iodide Recycled Iodide IYD->Recycled_Iodide Deiodination MIT_DIT_free->IYD TPO Thyroid Peroxidase (TPO) + H2O2 Iodide_colloid->TPO Reactive_Iodine Reactive Iodine TPO->Reactive_Iodine Oxidation MIT_on_Tg MIT on Tg Reactive_Iodine->MIT_on_Tg Tg_colloid->Lysosome Endocytosis Tg_colloid->Reactive_Iodine Iodination of Tyrosine Residues DIT_on_Tg DIT on Tg MIT_on_Tg->DIT_on_Tg Iodination T3_on_Tg T3 on Tg MIT_on_Tg->T3_on_Tg Coupling (MIT+DIT) DIT_on_Tg->T3_on_Tg T4_on_Tg T4 on Tg DIT_on_Tg->T4_on_Tg Coupling (2xDIT)

Caption: Biosynthesis of Thyroid Hormones, including D-Diiodotyrosine.

DIT_Metabolism_and_Recycling Tg_Proteolysis Thyroglobulin Proteolysis in Follicular Cell Free_DIT Free D-Diiodotyrosine (D-DIT) Tg_Proteolysis->Free_DIT IYD Iodotyrosine Deiodinase (IYD) Free_DIT->IYD Primary Pathway Circulation Release into Circulation (minor pathway) Free_DIT->Circulation Recycled_Iodide Recycled Iodide IYD->Recycled_Iodide Deiodination Reutilization Re-entry into Thyroid Hormone Synthesis Recycled_Iodide->Reutilization Peripheral_Tissues Peripheral Tissues Circulation->Peripheral_Tissues Peripheral_Deiodination Peripheral Deiodination Peripheral_Tissues->Peripheral_Deiodination

Caption: Metabolism and Iodide Recycling of D-Diiodotyrosine.

Experimental Workflows

DIT_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Serum, Tissue) Homogenization Homogenization (for tissue) Biological_Sample->Homogenization Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation Extraction Analyte Extraction Protein_Precipitation->Extraction Prepared_Sample Prepared Sample Extraction->Prepared_Sample LC_MS LC-MS Analysis Prepared_Sample->LC_MS RIA Radioimmunoassay (RIA) Prepared_Sample->RIA Data_Acquisition Data Acquisition LC_MS->Data_Acquisition RIA->Data_Acquisition Data_Analysis Data Analysis and Quantification Data_Acquisition->Data_Analysis

Caption: General Workflow for D-Diiodotyrosine Quantification.

Conclusion and Future Directions

D-Diiodotyrosine's role as a cornerstone in thyroid hormone synthesis is unequivocally established. However, the exploration of its potential extra-thyroidal physiological functions is still in its infancy. The presence of D-DIT and its metabolizing enzymes in tissues beyond the thyroid gland warrants a deeper investigation into its direct biological activities.

Future research should focus on several key areas:

  • Elucidating Extra-Thyroidal Functions: Investigating the direct effects of D-DIT on neuronal cells, immune cells, and other cell types to determine if it has signaling roles independent of its conversion to T3 and T4.

  • Identifying Novel Receptors: Experimental validation of the predicted interactions between D-DIT and nuclear receptors or other protein targets is crucial.

  • Developing Advanced Analytical Methods: Refining and standardizing sensitive and specific methods for the quantification of D-DIT in various tissues will be essential for understanding its tissue-specific distribution and metabolism.

  • In Vivo Studies: Utilizing animal models, including genetic knockout models for enzymes like IYD, will be instrumental in dissecting the physiological consequences of altered D-DIT levels.

A more comprehensive understanding of the physiological roles of D-Diiodotyrosine could unveil novel regulatory pathways and potentially lead to the development of new therapeutic strategies for a range of diseases. This guide serves as a foundational resource to encourage and support these future endeavors.

References

The Enigmatic Presence of D-Diiodotyrosine in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the L-enantiomer of diiodotyrosine (L-DIT) is a well-established intermediate in the biosynthesis of thyroid hormones, the natural occurrence and physiological role of its D-enantiomer, D-Diiodotyrosine (D-DIT), remain largely unexplored. This technical guide delves into the current understanding of D-DIT in biological systems. Although direct evidence for the endogenous presence of D-DIT is currently lacking in the scientific literature, the established existence of other D-amino acids in endocrine tissues suggests the potential for its formation and physiological relevance. This document summarizes the known metabolic pathways of L-DIT, explores the hypothetical metabolism of D-DIT, provides quantitative data for circulating L-DIT, and details the experimental protocols required for the stereospecific analysis of diiodotyrosine enantiomers. This guide aims to provide a comprehensive resource for researchers investigating the intriguing possibility of a functional role for D-DIT in biology and medicine.

Introduction: The Unexplored Chirality of Diiodotyrosine

Diiodotyrosine (DIT) is a critical precursor in the synthesis of the thyroid hormones thyroxine (T4) and triiodothyronine (T3). The biosynthesis of these hormones, which regulate metabolism, growth, and development, has been extensively studied, with L-tyrosine being the foundational amino acid. Consequently, the diiodinated intermediate has been presumed to exist exclusively as L-Diiodotyrosine (L-DIT).

However, the last few decades have seen a paradigm shift in our understanding of amino acid stereochemistry in higher organisms. The discovery of functional D-amino acids in the nervous and endocrine systems of mammals has opened up new avenues of research.[1][2][3][4][5] D-serine, D-aspartate, and D-alanine have been identified in various endocrine glands, including the pituitary, pineal, and adrenal glands, where they are involved in hormone secretion and regulation.[5] Given that the thyroid gland is a highly active site of amino acid metabolism, the potential for the existence and functional role of D-DIT warrants investigation.

This guide provides a technical overview of the current knowledge surrounding diiodotyrosine, with a specific focus on the potential for the natural occurrence of its D-enantiomer.

Biosynthesis and Metabolism of Diiodotyrosine

The Canonical Pathway: L-Diiodotyrosine in Thyroid Hormone Synthesis

The synthesis of L-DIT is a key step in the production of thyroid hormones and occurs within the follicular lumen of the thyroid gland.[6][7] The process is initiated by the oxidation of iodide, which is then attached to the tyrosine residues of the thyroglobulin protein by the enzyme thyroid peroxidase.[7] This results in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT).[6] Subsequently, two molecules of L-DIT couple to form T4, or one molecule of L-DIT combines with one molecule of L-MIT to form T3.[8]

L_DIT_Biosynthesis Tyrosine L-Tyrosine Residue (on Thyroglobulin) MIT L-Monoiodotyrosine (MIT) Tyrosine->MIT Iodination DIT L-Diiodotyrosine (DIT) MIT->DIT Iodination T4 Thyroxine (T4) DIT->T4 Coupling (DIT + DIT) T3 Triiodothyronine (T3) DIT->T3 Coupling (DIT + MIT) Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation

Hypothetical Metabolism of D-Diiodotyrosine

While the metabolic fate of D-DIT in biological systems has not been elucidated, the well-characterized metabolism of other D-amino acids provides a plausible hypothetical pathway. D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[9] It is conceivable that D-DIT, if present, could serve as a substrate for DAAO, leading to the formation of 3,5-diiodo-4-hydroxyphenylpyruvic acid. This α-keto acid could then be further metabolized.

D_DIT_Metabolism D_DIT D-Diiodotyrosine (D-DIT) Keto_Acid 3,5-diiodo-4-hydroxyphenylpyruvic acid D_DIT->Keto_Acid Oxidative Deamination DAAO D-Amino Acid Oxidase (DAAO) DAAO->D_DIT

Quantitative Data on Diiodotyrosine

To date, quantitative in vivo data for D-Diiodotyrosine is not available in the scientific literature. The following tables summarize the reported concentrations of circulating L-Diiodotyrosine in various physiological and pathological states in humans and rats. These values were determined by radioimmunoassay (RIA).

Human Subject Group Mean Serum L-DIT Concentration (pmol/liter ± SD) Mean Serum L-DIT Concentration (ng/100 ml ± SD) Reference
Normal Adults (n=41)161 ± 1337.0 ± 5.8[2]
Pregnant Women (n=46)64 ± 302.8 ± 1.3[2]
Newborn Infants (cord serum, n=48)241 ± 8310.5 ± 3.6[2]
Hyperthyroid Patients (n=22)542 ± 49423.6 ± 21.5[2]
Hypothyroid Patients (n=15)101 ± 714.4 ± 3.1[2]
Animal Model Mean Serum L-DIT Concentration (nmol/liter ± SD) Experimental Condition Reference
Thyroidectomized Rats (n=8)0.243 ± 0.13024h after last T4 administration[1]
Thyroidectomized Rats (n=8)0.150 ± 0.07048h after last T4 administration[1]

Experimental Protocols

The definitive identification and quantification of D-DIT in biological samples require analytical methods capable of resolving enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for this purpose.

Chiral HPLC for the Separation of Diiodotyrosine Enantiomers

Objective: To separate and quantify D- and L-Diiodotyrosine in a biological sample.

Principle: This method utilizes a chiral stationary phase that interacts differently with the two enantiomers of diiodotyrosine, leading to their separation. Detection is typically achieved using UV absorbance or mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral Stationary Phase Column (e.g., a macrocyclic glycopeptide-based column like CHIROBIOTIC™ V)

  • UV-Vis or Mass Spectrometry (MS) detector

Reagents:

  • Methanol (HPLC grade)

  • Ammonium trifluoroacetate (ATFA)

  • D-Diiodotyrosine and L-Diiodotyrosine standards

Procedure:

  • Sample Preparation:

    • Biological samples (e.g., serum, tissue homogenate) should be deproteinized, for example, by precipitation with a solvent like acetonitrile or by ultrafiltration.

    • The supernatant should be collected, dried under vacuum, and reconstituted in the mobile phase.

  • Chromatographic Conditions (Example):

    • Mobile Phase: 100% Methanol with 0.1% Ammonium Trifluoroacetate (ATFA)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV absorbance at 280 nm or by mass spectrometry in selected ion monitoring (SIM) mode.

  • Analysis:

    • Inject prepared sample and standards onto the HPLC system.

    • Identify the peaks for D- and L-DIT based on the retention times of the standards.

    • Quantify the amount of each enantiomer by comparing the peak areas with a standard curve.

Chiral_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample Deproteinization Deproteinization Biological_Sample->Deproteinization Extraction_Concentration Extraction & Concentration Deproteinization->Extraction_Concentration Injection Injection Extraction_Concentration->Injection Chiral_Column Chiral Stationary Phase Column Injection->Chiral_Column Detection UV or MS Detection Chiral_Column->Detection Peak_Identification Peak Identification Detection->Peak_Identification Quantification Quantification Peak_Identification->Quantification

Conclusion and Future Directions

The natural occurrence of D-Diiodotyrosine in biological systems remains an open and intriguing question. While the established presence of other D-amino acids in endocrine tissues provides a strong rationale for its potential existence, direct evidence is currently lacking. The well-understood pathways of L-DIT biosynthesis and metabolism serve as a valuable framework for hypothesizing the potential roles and metabolic fate of D-DIT.

Future research should focus on the application of sensitive and stereospecific analytical techniques, such as chiral HPLC-MS/MS, to screen for the presence of D-DIT in various biological tissues, particularly the thyroid gland. Should its presence be confirmed, subsequent studies will be necessary to elucidate its physiological function, its potential role in thyroid pathophysiology, and its interactions with enzymes such as D-amino acid oxidase. The exploration of D-DIT could unveil novel aspects of thyroid biology and may have implications for the development of new diagnostic markers and therapeutic agents.

References

Stereoisomerism of Diiodotyrosine and its implications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stereoisomerism of Diiodotyrosine and its Implications for Researchers, Scientists, and Drug Development Professionals.

Abstract

Diiodotyrosine (DIT), a critical precursor in the biosynthesis of thyroid hormones, exists as two stereoisomers: L-diiodotyrosine (L-DIT) and D-diiodotyrosine (D-DIT). While L-DIT is the naturally occurring and physiologically active form integral to thyroid hormone synthesis, the biological significance of D-DIT is less understood. This technical guide provides a comprehensive overview of the stereoisomerism of diiodotyrosine, delving into the distinct biochemical pathways, enzymatic interactions, and physiological implications of both L-DIT and D-DIT. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling and metabolic pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction to Diiodotyrosine and Stereoisomerism

Diiodotyrosine (DIT) is an iodinated derivative of the amino acid tyrosine and a fundamental building block for the thyroid hormones triiodothyronine (T3) and thyroxine (T4). [5] The synthesis of DIT occurs within the thyroid gland, where iodine atoms are incorporated into tyrosine residues of the thyroglobulin protein.[1] The subsequent coupling of DIT molecules, or of DIT with monoiodotyrosine (MIT), leads to the formation of T4 and T3, respectively.[2]

Stereoisomerism refers to the phenomenon where molecules have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the case of diiodotyrosine, the chiral center at the alpha-carbon of the alanine side chain gives rise to two enantiomers: L-diiodotyrosine and D-diiodotyrosine. In biological systems, such stereochemical differences can lead to vastly different physiological activities, as enzymes and receptors often exhibit a high degree of stereospecificity.

L-Diiodotyrosine (L-DIT): The Physiological Isomer

L-DIT is the enantiomer synthesized and utilized in the human body for thyroid hormone production. Its formation and subsequent coupling reactions are catalyzed by the enzyme thyroid peroxidase (TPO) within the colloid of the thyroid follicles.[1]

Role in Thyroid Hormone Synthesis

The synthesis of thyroid hormones is a multi-step process initiated by the uptake of iodide by the thyroid gland. Thyroid peroxidase then catalyzes the iodination of tyrosine residues on the thyroglobulin scaffold to form MIT and DIT.[1] Subsequently, TPO facilitates the coupling of these iodotyrosine residues. The coupling of two L-DIT molecules forms L-thyroxine (T4), while the coupling of one L-MIT and one L-DIT molecule produces L-triiodothyronine (T3).[2]

Metabolism of L-DIT

Uncoupled L-MIT and L-DIT residues are deiodinated by the enzyme iodotyrosine deiodinase (IYD), an NADPH-dependent flavoprotein.[3] This process is crucial for recycling iodide within the thyroid gland, ensuring its efficient reuse for further hormone synthesis.[3] Genetic defects in IYD can lead to impaired iodine recycling and result in hypothyroidism.[4]

D-Diiodotyrosine (D-DIT): The Non-physiological Isomer

D-DIT is not naturally incorporated into thyroglobulin and its role in thyroid physiology is not well-established. However, the potential presence of D-DIT from exogenous sources or through racemization processes necessitates an understanding of its metabolic fate and biological effects.

Metabolism of D-DIT

Unlike L-DIT, D-iodotyrosines are poor substrates for iodotyrosine deiodinase, meaning they are not efficiently deiodinated to recycle iodide.[5] Instead, D-amino acids are primarily metabolized by D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[6][7] In the case of D-DIT, this would lead to the formation of 3,5-diiodo-4-hydroxyphenylpyruvic acid, ammonia, and hydrogen peroxide.

Potential Biological Implications of D-DIT

The implications of D-DIT accumulation are not fully understood. However, based on the known effects of D-amino acids and the products of DAAO activity, several hypotheses can be proposed:

  • Oxidative Stress: The metabolism of D-DIT by DAAO produces hydrogen peroxide, a reactive oxygen species (ROS).[6] Elevated levels of D-DIT could therefore contribute to increased oxidative stress in tissues with high DAAO activity, such as the kidney and liver. Studies on the effects of unspecified DIT administration in rats with iodine excess have shown alterations in oxidative stress markers.[8][9]

  • Competition with L-DIT: Although direct evidence is limited, it is plausible that D-DIT could compete with L-DIT for binding to enzymes and transport proteins, potentially interfering with normal thyroid hormone synthesis. Free diiodotyrosine (isomer not specified) has been shown to competitively inhibit thyroid peroxidase at high concentrations.[10]

  • Neuromodulation: D-amino acids, such as D-serine, are known to act as neuromodulators. While there is no direct evidence for a similar role for D-DIT, its presence in the central nervous system could have unforeseen effects.

Quantitative Data

The following tables summarize the available quantitative data regarding the interactions and effects of diiodotyrosine. It is important to note that much of the existing literature does not specify the stereoisomer of DIT used, and data specifically for D-DIT is scarce.

Table 1: Enzyme Inhibition by Diiodotyrosine

EnzymeLigandInhibition TypeIC₅₀ / KᵢSource(s)
Thyroid PeroxidaseFree Diiodotyrosine*Competitive> 5 µM (Kᵢ)[10]

*Stereoisomer not specified.

Table 2: Effects of Diiodotyrosine Administration in Iodine-Excess Wistar Rats

ParameterGroupResultSource(s)
Free Triiodothyronine (FT3)Low-Dose DITDecreased compared to hyperthyroid model[8]
Free Thyroxine (FT4)Low-Dose DITDecreased compared to hyperthyroid model[8]
Glutathione Peroxidase ActivityLow-Dose DITMarkedly increased[8]
Malondialdehyde (MDA) LevelsMedium-Dose DITSignificantly decreased[8]

Experimental Protocols

Chiral Separation of Diiodotyrosine Isomers by HPLC

This protocol provides a general framework for the separation of L-DIT and D-DIT using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Objective: To resolve and quantify the enantiomers of diiodotyrosine.

Materials:

  • HPLC system with UV or mass spectrometric detection

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based or protein-based)

  • Mobile phase solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, water)

  • Mobile phase additives (e.g., trifluoroacetic acid, formic acid, diethylamine)

  • Diiodotyrosine standard (racemic mixture and individual enantiomers if available)

  • Sample containing diiodotyrosine

Procedure:

  • Column Selection: Choose a CSP known to be effective for the separation of amino acid enantiomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of organic solvents and additives. A common starting point for normal-phase HPLC is a mixture of hexane and a polar modifier like isopropanol or ethanol, with a small amount of an acidic or basic additive to improve peak shape. For reversed-phase HPLC, a mixture of water and acetonitrile or methanol with an acidic modifier is typically used.

  • Method Development:

    • Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

    • Inject a standard solution of racemic diiodotyrosine.

    • Monitor the elution profile at an appropriate wavelength (e.g., ~280 nm for UV detection) or by mass spectrometry.

    • Systematically vary the mobile phase composition, flow rate, and column temperature to optimize the resolution between the L-DIT and D-DIT peaks.

  • Sample Analysis: Once an optimal separation is achieved, inject the prepared sample and quantify the amounts of L-DIT and D-DIT by comparing their peak areas to those of known standards.

  • Data Analysis: Calculate the enantiomeric excess (ee%) if required, using the formula: ee% = [ ([L-DIT] - [D-DIT]) / ([L-DIT] + [D-DIT]) ] * 100.

In Vitro D-Amino Acid Oxidase (DAAO) Activity Assay

This protocol outlines a method to determine the activity of DAAO with D-diiodotyrosine as a substrate.

Objective: To measure the rate of D-DIT metabolism by DAAO.

Materials:

  • Purified D-amino acid oxidase

  • D-diiodotyrosine solution (substrate)

  • Reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or another suitable H₂O₂ indicator)

  • Spectrophotometer or fluorometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of D-DIT in a suitable solvent and dilute to various concentrations in the reaction buffer.

    • Prepare a working solution of DAAO in reaction buffer.

    • Prepare a detection cocktail containing HRP and Amplex Red in the reaction buffer.

  • Assay Setup:

    • In a 96-well plate, add a defined volume of the D-DIT solution at different concentrations to triplicate wells.

    • Add the detection cocktail to all wells.

    • Initiate the reaction by adding the DAAO working solution to each well. Include control wells without the enzyme or without the substrate.

  • Measurement:

    • Immediately place the plate in a plate reader and measure the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance over time at a constant temperature (e.g., 37°C). The rate of increase in signal is proportional to the rate of hydrogen peroxide production.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.

    • Plot V₀ against the substrate concentration ([D-DIT]).

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ.

Signaling and Metabolic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involving diiodotyrosine stereoisomers.

Thyroid_Hormone_Synthesis cluster_thyroid_follicle Thyroid Follicle Iodide Iodide TPO TPO Iodide->TPO Oxidation Thyroglobulin Thyroglobulin Thyroglobulin->TPO Iodination L_MIT L-Monoiodotyrosine TPO->L_MIT L_DIT L-Diiodotyrosine TPO->L_DIT T3 Triiodothyronine (T3) L_MIT->T3 Coupling with L-DIT L_DIT->T3 T4 Thyroxine (T4) L_DIT->T4 Coupling with L-DIT DIT_Metabolism cluster_L_DIT L-DIT Metabolism cluster_D_DIT D-DIT Metabolism L_DIT L-Diiodotyrosine IYD Iodotyrosine Deiodinase L_DIT->IYD D_DIT D-Diiodotyrosine L_DIT->D_DIT Racemization Iodide Iodide IYD->Iodide Recycled Tyrosine_L L-Tyrosine IYD->Tyrosine_L DAAO D-Amino Acid Oxidase D_DIT->DAAO alpha_keto_acid 3,5-diiodo-4-hydroxy- phenylpyruvic acid DAAO->alpha_keto_acid H2O2 Hydrogen Peroxide DAAO->H2O2 NH3 Ammonia DAAO->NH3

References

Physicochemical properties of D-Diiodotyrosine compared to L-Diiodotyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical properties of D-Diiodotyrosine and L-Diiodotyrosine. As enantiomers, these molecules share many identical physical and chemical characteristics, yet their biological activities can differ significantly due to the stereospecific nature of biological systems. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Properties: A Comparative Analysis

D- and L-Diiodotyrosine are stereoisomers, meaning they have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. This difference in chirality is the primary determinant of their distinct biological roles. While many of their bulk physicochemical properties are identical, their interaction with plane-polarized light and, crucially, with chiral biological molecules, is distinct.

L-Diiodotyrosine (L-DIT) is a crucial intermediate in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2] The enzymes involved in this pathway are stereospecific, meaning they preferentially interact with the L-enantiomer.

Quantitative Data Summary

The following tables summarize the available quantitative physicochemical data for both D- and L-Diiodotyrosine. It is important to note that experimentally determined data for D-Diiodotyrosine is less readily available in the literature compared to its L-enantiomer. Much of the data for the D-isomer is computationally predicted.

PropertyD-DiiodotyrosineL-Diiodotyrosine
Molecular Formula C₉H₉I₂NO₃C₉H₉I₂NO₃
Molecular Weight 432.98 g/mol [3]432.98 g/mol [4]
IUPAC Name (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid[5](2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid[4]
CAS Number 16711-71-0[5]300-39-0[6]
Melting Point No experimental data available.200 °C (decomposes)
Solubility in Water No experimental data available.0.617 mg/mL at 25 °C[4]
Optical Rotation ([α]D) Expected to be equal in magnitude but opposite in sign to the L-isomer. No specific experimental value found.-2.5 deg (c=4, 1N HCl) (This value can vary with conditions)
pKa (Carboxyl) No experimental data available.~2.1
pKa (Ammonium) No experimental data available.~9.6
pKa (Phenolic) No experimental data available.~6.5

Note: pKa values for L-Diiodotyrosine are approximate and can vary depending on the experimental conditions such as temperature and ionic strength.

Experimental Protocols

The following sections detail the generalized methodologies for determining the key physicochemical properties discussed above.

Determination of Solubility

The solubility of an amino acid can be determined using the equilibrium saturation method.

Methodology:

  • Preparation of Saturated Solution: An excess amount of the diiodotyrosine enantiomer is added to a known volume of the solvent (e.g., deionized water, buffer of a specific pH) in a sealed container.

  • Equilibration: The container is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Concentration Measurement: The concentration of the diiodotyrosine in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7]

  • Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).

G cluster_prep Preparation cluster_analysis Analysis A Excess Solute C Mix and Agitate at Constant T A->C B Solvent B->C D Filter/Centrifuge C->D Equilibrated Suspension E Analyze Supernatant (HPLC/UV-Vis) D->E F Calculate Solubility E->F

Workflow for Solubility Determination.
Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the finely powdered diiodotyrosine enantiomer is packed into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[8]

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[9]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Determination of pKa

The acid dissociation constants (pKa) of the ionizable groups of an amino acid can be determined by acid-base titration.

Methodology:

  • Solution Preparation: A known concentration of the diiodotyrosine enantiomer is dissolved in deionized water.

  • Titration Setup: The solution is placed in a beaker with a pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is placed in a burette.[10]

  • Titration: The titrant is added in small increments, and the pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the points of half-equivalence).[11]

G A Dissolve Amino Acid in Water B Titrate with Standard Acid/Base A->B C Record pH after each addition B->C D Plot pH vs. Volume of Titrant C->D E Determine pKa from Midpoints of Buffering Regions D->E

Workflow for pKa Determination.
Determination of Optical Rotation

Optical rotation is the defining physicochemical property that distinguishes between enantiomers.

Methodology:

  • Solution Preparation: A solution of the diiodotyrosine enantiomer of a known concentration is prepared in a suitable solvent.[12]

  • Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent).[13]

  • Measurement: The prepared solution is placed in a sample cell of a known path length, and the angle of rotation of plane-polarized light is measured by the polarimeter.[14]

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:[15] [α] = α / (l * c) where: α = observed rotation in degrees l = path length of the sample cell in decimeters (dm) c = concentration of the solution in g/mL

Signaling Pathway: Thyroid Hormone Synthesis

L-Diiodotyrosine is a critical component in the synthesis of thyroid hormones within the thyroid gland. The process is a multi-step pathway occurring in the thyroid follicles.[1][3] The stereospecificity of the enzymes involved dictates that only L-Diiodotyrosine is utilized in this pathway.

G cluster_blood Bloodstream cluster_follicle Thyroid Follicular Cell cluster_colloid Follicular Lumen (Colloid) I_blood Iodide (I⁻) NIS Na⁺/I⁻ Symporter (NIS) I_blood->NIS I_cell Iodide (I⁻) NIS->I_cell Active Transport Pendrin Pendrin I_cell->Pendrin I2 Iodine (I₂) Pendrin->I2 Oxidation by TPO TPO Thyroid Peroxidase (TPO) MIT Monoiodotyrosine (MIT) on TG I2->MIT Iodination of Tyrosine on TG Thyroglobulin Thyroglobulin (TG) L_DIT L-Diiodotyrosine (L-DIT) on TG MIT->L_DIT Further Iodination T3 Triiodothyronine (T3) on TG MIT->T3 Coupling with L-DIT L_DIT->T3 T4 Thyroxine (T4) on TG L_DIT->T4 Coupling with another L-DIT

Thyroid Hormone Synthesis Pathway.

Conclusion

This guide highlights the fundamental physicochemical properties of D- and L-Diiodotyrosine. While their bulk properties are largely identical due to their enantiomeric relationship, their biological functions are distinct, primarily governed by the stereospecificity of enzymatic pathways such as thyroid hormone synthesis. The provided experimental protocols offer a framework for the determination of these properties, which is essential for research, drug development, and quality control in the pharmaceutical and biochemical sciences. Further experimental investigation into the properties of D-Diiodotyrosine is warranted to provide a more complete comparative dataset.

References

D-Diiodotyrosine as a potential biomarker in metabolic disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic disorders, including metabolic syndrome, insulin resistance, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. D-Diiodotyrosine (DIT), an iodinated derivative of the amino acid tyrosine, is a key intermediate in the synthesis of thyroid hormones. While its role within the thyroid gland is well-established, emerging evidence suggests that circulating levels of DIT may serve as a valuable biomarker in the context of certain metabolic disturbances. This technical guide provides a comprehensive overview of D-diiodotyrosine, its metabolic significance, and its potential as a biomarker in metabolic disorders, with a focus on inborn errors of thyroid metabolism. It is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases and biomarker discovery.

Introduction to D-Diiodotyrosine (DIT)

D-Diiodotyrosine is a non-proteinogenic amino acid formed through the iodination of monoiodotyrosine (MIT) within the thyroid gland. This process is a critical step in the biosynthesis of the thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are master regulators of metabolism.[1][2] The formation of DIT is catalyzed by the enzyme thyroid peroxidase. Subsequently, two molecules of DIT couple to form T4, while one molecule of DIT and one molecule of MIT combine to form T3.

Under normal physiological conditions, the majority of DIT and MIT generated during thyroid hormone synthesis is deiodinated by the enzyme iodotyrosine deiodinase (IYD), also known as dehalogenase 1 (DEHAL1).[1][3][4] This enzymatic activity allows for the recycling of iodide, a crucial and often limited micronutrient, for subsequent rounds of hormone synthesis. Consequently, circulating levels of free DIT in healthy individuals are typically very low.

DIT as an Established Biomarker in Iodotyrosine Deiodinase (DEHAL1) Deficiency

The most definitive role for DIT as a biomarker is in the context of iodotyrosine deiodinase (DEHAL1) deficiency, a rare autosomal recessive inborn error of metabolism.[3][5] A defect in the IYD gene leads to a non-functional or partially functional deiodinase enzyme. This impairment disrupts the intracellular recycling of iodide within the thyroid gland, leading to the leakage of DIT and MIT into the circulation and their subsequent excretion in urine.[4][5]

The clinical presentation of DEHAL1 deficiency is variable and can range from euthyroid goiter to severe hypothyroidism with goiter and, in some cases, intellectual disability if not diagnosed and treated early.[3][5] The hallmark biochemical feature of this disorder is a significant elevation of DIT and MIT in both serum and urine.[3][5] Therefore, the quantitative analysis of DIT is a key diagnostic tool for this specific metabolic disorder.

Data Presentation: DIT Levels in Health and Disease

The following tables summarize the available quantitative data on D-diiodotyrosine levels in different physiological and pathological states.

Table 1: Serum D-Diiodotyrosine Concentrations

PopulationMean Concentration (ng/100 mL)NotesReference
Healthy Adults (n=92)101Measured by radioimmunoassay (RIA). Levels were found to decrease with age.[6]
Athyrotic Subjects52Subjects without a thyroid gland, indicating a significant thyroidal origin of circulating DIT.[6]
Hyperthyroid Subjects149Levels were slightly, but not significantly, higher than controls.[6]
Patients with Destructive ThyroiditisSignificantly higher than Graves' diseaseSerum DIT levels ≥359.9 pg/mL showed 100.0% sensitivity and 95.5% specificity for differentiating destructive thyroiditis from Graves' disease. (Note: pg/mL can be converted to ng/100mL for comparison)[7][8]
Patients with Graves' DiseaseLower than destructive thyroiditis-[7][8]
Healthy Individuals (Male, n=132)<13 ng/100mL (<0.13 ng/dL)Measured by LC-MS/MS. The reference interval was determined as the 2.5th to 97.5th percentile.[9]
Healthy Individuals (Female, n=121)<13 ng/100mL (<0.13 ng/dL)Measured by LC-MS/MS.[9]

Table 2: Urinary D-Diiodotyrosine Excretion

PopulationMean ExcretionNotesReference
Healthy Individuals (n=32)1.23 ± 0.43 nmol/24 h (533 ng/24 h)Measured by RIA after immunoprecipitation. Represents approximately 5% of the daily extrathyroidal DIT turnover.[10]
Patients with Defective Thyroidal Iodine Metabolism1.2–17.7 nmol/mmol creatinine (Extremely elevated)Demonstrates the significant urinary loss of DIT in individuals with impaired iodide recycling.[10]
Normal Subjects (without thyroid disease, n=57)Undetectable or very low levelsUsed as a control group for comparison with patients having dehalogenase deficiency.[4]
Subjects with DEHAL1 DeficiencyElevatedA hallmark of the disease, detected by HPLC-tandem mass spectrometry.[4]

Potential Role of DIT in Broader Metabolic Disorders

While the link between elevated DIT and DEHAL1 deficiency is clear, its utility as a biomarker for more common metabolic disorders like metabolic syndrome, insulin resistance, and NAFLD is an area of ongoing investigation with limited direct evidence to date. The rationale for exploring DIT in these conditions stems from the well-established interplay between thyroid hormones and overall metabolic homeostasis.

Insulin Resistance and Type 2 Diabetes: Thyroid hormones influence glucose metabolism, and both hyper- and hypothyroidism can be associated with altered insulin sensitivity.[11] Studies have shown a positive association between circulating free T3 concentrations and β-cell function in euthyroid patients with obesity and type 2 diabetes.[12] While some research has explored the association between urinary iodine excretion and insulin resistance, direct measurement of DIT in large cohorts of patients with insulin resistance or type 2 diabetes is lacking.[8][13]

Obesity and Dyslipidemia: Thyroid hormones are key regulators of energy expenditure and lipid metabolism.[14] Alterations in thyroid function are often observed in obese individuals.[15] The expression of deiodinases, the enzymes that activate and inactivate thyroid hormones, is altered in the adipose tissue of obese individuals.[14] However, the specific role and circulating levels of DIT in obesity and dyslipidemia have not been extensively studied.

Non-Alcoholic Fatty Liver Disease (NAFLD): The liver is a major target organ for thyroid hormones, which regulate hepatic lipid metabolism. Hypothyroidism is considered a risk factor for NAFLD. While the therapeutic potential of thyroid hormone analogues in NAFLD is being explored, the value of DIT as a biomarker for the presence or progression of NAFLD remains to be determined.

Signaling Pathways and Experimental Workflows

Thyroid Hormone Synthesis Pathway

The synthesis of thyroid hormones is a multi-step process occurring in the thyroid follicular cells. The following diagram illustrates the key steps, including the formation and fate of D-diiodotyrosine.

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_follicular_cell Thyroid Follicular Cell cluster_colloid Follicular Lumen (Colloid) Iodide_blood Iodide (I-) NIS NIS Transporter Iodide_blood->NIS Uptake Iodide_cell Iodide (I-) NIS->Iodide_cell Pendrin Pendrin Transporter Iodide_cell->Pendrin TPO Thyroid Peroxidase (TPO) Iodination Iodination & Coupling TPO->Iodination Catalyzes Thyroglobulin_synth Thyroglobulin Synthesis (ER/Golgi) Thyroglobulin_lumen Thyroglobulin Thyroglobulin_synth->Thyroglobulin_lumen Exocytosis Thyroglobulin_lumen->Iodination Pendrin->Iodination Transport Lysosome Lysosome MIT_DIT_bound MIT & DIT (on Thyroglobulin) T3_T4_bound T3 & T4 (on Thyroglobulin) MIT_DIT_bound->T3_T4_bound Coupling Endocytosis Endocytosis T3_T4_bound->Endocytosis Proteolysis Proteolysis Endocytosis->Proteolysis MIT_free Free MIT Proteolysis->MIT_free DIT_free Free DIT Proteolysis->DIT_free T3_T4_free Free T3 & T4 Proteolysis->T3_T4_free DEHAL1 Iodotyrosine Deiodinase (DEHAL1) MIT_free->DEHAL1 DIT_free->DEHAL1 Iodide_recycled Recycled Iodide (I-) DEHAL1->Iodide_recycled Deiodination T3_T4_free->Iodide_blood Secretion Iodination->MIT_DIT_bound

Caption: Thyroid hormone synthesis pathway highlighting the formation and recycling of DIT.

Experimental Workflow for DIT Biomarker Discovery

The identification and validation of DIT as a potential biomarker for metabolic disorders would typically follow a phased approach, as outlined in the diagram below.

Biomarker_Discovery_Workflow cluster_discovery Phase 1: Discovery cluster_validation Phase 2: Validation cluster_clinical Phase 3: Clinical Utility Patient_Cohort Patient Cohort Selection (Metabolic Disorder vs. Healthy Controls) Sample_Collection Biological Sample Collection (Serum, Plasma, Urine) Patient_Cohort->Sample_Collection Sample_Prep Sample Preparation (Protein Precipitation, SPE) Sample_Collection->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis (Untargeted/Targeted Metabolomics) Sample_Prep->LC_MS_Analysis Data_Analysis Data Analysis & Candidate Biomarker Identification LC_MS_Analysis->Data_Analysis Targeted_Assay Development of Targeted Quantitative LC-MS/MS Assay for DIT Data_Analysis->Targeted_Assay Candidate (e.g., DIT) Large_Cohort Validation in Large, Independent Patient Cohorts Targeted_Assay->Large_Cohort ROC_Analysis Statistical Analysis (ROC curves, Sensitivity, Specificity) Large_Cohort->ROC_Analysis Clinical_Assay Development of a Robust Clinical-Grade Assay ROC_Analysis->Clinical_Assay Validated Biomarker Prospective_Studies Prospective Clinical Studies Clinical_Assay->Prospective_Studies Regulatory_Approval Regulatory Approval Prospective_Studies->Regulatory_Approval

Caption: Phased experimental workflow for biomarker discovery and validation.

Experimental Protocols

Quantification of D-Diiodotyrosine in Human Serum/Plasma by LC-MS/MS

This protocol is a representative method based on published procedures for the analysis of thyroid hormones and their metabolites.[2]

5.1.1. Sample Preparation (Protein Precipitation)

  • To 200 µL of serum or plasma in a microcentrifuge tube, add an internal standard solution (e.g., ¹³C₆-labeled DIT).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for analysis.

  • The sample can be concentrated by evaporation under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for increased sensitivity.

5.1.2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm) is suitable.

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% Acetic Acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes. For example, 25% B to 95% B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40-50°C.

  • Injection Volume: 5-10 µL.

5.1.3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • SRM Transitions: Specific precursor-to-product ion transitions for DIT and its internal standard need to be optimized on the specific mass spectrometer used. A plausible transition for DIT (precursor ion m/z 433.9) would involve fragmentation to a characteristic product ion.

  • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized to achieve maximum sensitivity and specificity for DIT.

Quantification of D-Diiodotyrosine in Urine by LC-MS/MS

This protocol is adapted from methods for analyzing iodotyrosines in urine.[4]

5.2.1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Centrifuge the urine sample to remove any particulate matter.

  • To a defined volume of urine, add an internal standard (e.g., ¹³C₆-labeled DIT).

  • Condition an SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) according to the manufacturer's instructions.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interfering substances.

  • Elute the DIT from the cartridge with an appropriate solvent (e.g., methanol with a small percentage of acid or base).

  • Evaporate the eluate to dryness and reconstitute in the LC mobile phase.

5.2.2. LC-MS/MS Analysis

The LC-MS/MS parameters would be similar to those described for serum/plasma analysis, with potential modifications to the chromatographic gradient to account for the different sample matrix.

Conclusion and Future Directions

D-Diiodotyrosine is a well-established and diagnostically significant biomarker for the inborn error of metabolism, iodotyrosine deiodinase (DEHAL1) deficiency, where its elevated levels in serum and urine are a hallmark of the disease. The methodologies for its quantification, primarily LC-MS/MS, are robust and sensitive.

The potential for DIT to serve as a biomarker in broader metabolic disorders such as metabolic syndrome, insulin resistance, and NAFLD is an intriguing but currently underexplored area. Given the intricate relationship between thyroid function and metabolic health, it is plausible that subtle alterations in thyroid hormone precursor metabolism could reflect or contribute to systemic metabolic dysregulation.

Future research should focus on:

  • Large-scale cohort studies: Quantifying DIT levels in well-characterized patient populations with metabolic syndrome, insulin resistance, and NAFLD compared to healthy controls.

  • Mechanistic studies: Investigating the extra-thyroidal effects of DIT and whether it has any direct signaling roles in metabolic tissues such as adipose tissue, liver, and skeletal muscle.

  • Correlation with disease severity: Assessing whether DIT levels correlate with the severity or progression of metabolic diseases.

The development of DIT as a widely applicable biomarker for common metabolic disorders will require substantial further research to establish its clinical utility, including its sensitivity, specificity, and predictive value. However, the existing knowledge base and analytical tools provide a strong foundation for these future investigations.

References

The Endogenous Presence of D-Diiodotyrosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Detection, Quantification, and Physiological Significance of D-Diiodotyrosine

Introduction

D-Diiodotyrosine (DIT), an iodinated derivative of the amino acid tyrosine, has long been recognized as a critical intermediate in the biosynthesis of thyroid hormones.[1][2] Formed within the thyroid gland, DIT, along with its precursor monoiodotyrosine (MIT), serves as a fundamental building block for the production of thyroxine (T4) and triiodothyronine (T3).[3] While its role as a precursor is well-established, emerging evidence suggests that free DIT may also possess regulatory functions, particularly in modulating the activity of thyroid peroxidase, a key enzyme in thyroid hormonogenesis.[4][5] This technical guide provides a comprehensive overview of the endogenous presence of D-Diiodotyrosine, detailing its physiological roles, methods for its detection and quantification, and its involvement in metabolic pathways. This document is intended for researchers, scientists, and drug development professionals engaged in endocrinology, thyroid research, and related fields.

Physiological Role and Metabolic Pathways

The primary and most well-understood role of DIT is as a direct precursor to thyroid hormones. The synthesis of T3 and T4 occurs on the thyroglobulin protein scaffold within the colloid of thyroid follicles.[2] The process is initiated by the oxidation of iodide and its subsequent incorporation onto tyrosine residues of thyroglobulin, a reaction catalyzed by thyroid peroxidase (TPO).[6] This results in the formation of MIT and DIT residues. The coupling of these iodotyrosine molecules, also catalyzed by TPO, leads to the formation of T3 (from one molecule of MIT and one of DIT) and T4 (from two molecules of DIT).[3]

Beyond its precursor role, free DIT has been shown to exert a modulatory effect on thyroid peroxidase. At low concentrations (around 0.05 µM), free DIT can stimulate the synthesis of thyroid hormones, suggesting it may act as a regulatory ligand for TPO.[4] Conversely, at higher concentrations (above 5 µM), it competitively inhibits the iodination of thyroglobulin.[4] This dual regulatory function suggests a complex feedback mechanism within the thyroid gland.

An alternative, albeit minor, pathway for the endogenous formation of DIT is through the ether-link cleavage of thyroxine (T4) in the liver, a process that appears to be mediated by peroxidases.[7]

The breakdown of DIT is primarily facilitated by the enzyme iodotyrosine deiodinase, which removes iodine from DIT, allowing for the recycling of this essential element within the thyroid gland.

Thyroid Hormone Synthesis Pathway

Thyroid_Hormone_Synthesis cluster_follicular_cell Thyroid Follicular Cell cluster_colloid Colloid Iodide Iodide (I-) Iodine Iodine (I2) Iodide->Iodine Thyroid Peroxidase (TPO) Tyrosine Tyrosine Thyroglobulin Thyroglobulin (Tg) Tyrosine->Thyroglobulin MIT Monoiodotyrosine (MIT) Thyroglobulin->MIT TPO Lysosome Lysosome T3_T4_cell T3, T4 Lysosome->T3_T4_cell Proteolysis Bloodstream Bloodstream T3_T4_cell->Bloodstream Secretion DIT D-Diiodotyrosine (DIT) MIT->DIT TPO T3_Tg T3 (on Tg) MIT->T3_Tg Coupling (TPO) DIT->T3_Tg Coupling (TPO) T4_Tg T4 (on Tg) DIT->T4_Tg Coupling (TPO) DIT->T4_Tg Coupling (TPO) T3_Tg->Lysosome Endocytosis T4_Tg->Lysosome Endocytosis

Biosynthesis of thyroid hormones highlighting the central role of D-Diiodotyrosine (DIT).
Modulation of Thyroid Peroxidase by D-Diiodotyrosine

TPO_Modulation TPO Thyroid Peroxidase (TPO) Stimulation Stimulation of Thyroid Hormone Synthesis TPO->Stimulation leads to Inhibition Inhibition of Thyroglobulin Iodination TPO->Inhibition results in DIT_low Low DIT (~0.05 µM) DIT_low->TPO binds to DIT_high High DIT (>5 µM) DIT_high->TPO competitively inhibits

Dual regulatory effect of free D-Diiodotyrosine on Thyroid Peroxidase activity.

Quantitative Data on Endogenous D-Diiodotyrosine

The concentration of DIT in biological fluids is an indicator of thyroid function and metabolism. The following tables summarize quantitative data from various studies.

Table 1: Serum D-Diiodotyrosine Concentrations in Humans

PopulationMean Concentration (ng/100 mL)Mean Concentration (pmol/L)MethodReference
Healthy Adults (n=92)101-Radioimmunoassay[8]
Healthy Adults (n=41)7.0 (± 13.3)161 (± 133)Radioimmunoassay[9]
Healthy Adults (n=35)156-Radioimmunoassay[10]
Pregnant Women (n=46)-64 (± 30)Radioimmunoassay[9]
Newborn Infants (cord serum, n=48)-241 (± 83)Radioimmunoassay[9]
Hyperthyroid Patients (n=11)158-Radioimmunoassay[10]
Hyperthyroid Patients (n=22)-542 (± 494)Radioimmunoassay[9]
Primary Hypothyroid Patients (n=15)84-Radioimmunoassay[10]
Primary Hypothyroid Patients (n=15)-101 (± 71)Radioimmunoassay[9]
Athyrotic Patients52-Radioimmunoassay[8]

Table 2: Urinary D-Diiodotyrosine Excretion in Humans

PopulationMean Excretion (nmol/24h)Mean Excretion (nmol/mmol creatinine)MethodReference
Healthy Individuals (n=32)1.23 (± 0.43)0.108 (± 0.048)Radioimmunoassay[3]
Patients with Defective Iodine Metabolism-1.2 - 17.7Radioimmunoassay[3]

Experimental Protocols for D-Diiodotyrosine Analysis

Accurate quantification of DIT is crucial for research and clinical applications. The two primary methods employed are Radioimmunoassay (RIA) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Radioimmunoassay (RIA) for D-Diiodotyrosine

RIA is a highly sensitive technique that utilizes the competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody.

Principle: A known quantity of radiolabeled DIT ([¹²⁵I]DIT) is mixed with a specific anti-DIT antibody. When a sample containing unlabeled DIT is introduced, it competes with the [¹²⁵I]DIT for binding to the antibody. The amount of bound [¹²⁵I]DIT is inversely proportional to the concentration of unlabeled DIT in the sample.

General Protocol:

  • Antibody Coating: Wells of a microtiter plate are coated with a specific anti-DIT antibody.

  • Competitive Binding: A standard solution or unknown sample is added to the wells, followed by a fixed amount of [¹²⁵I]DIT. The plate is incubated to allow for competitive binding to the antibody.

  • Separation: The unbound DIT (both labeled and unlabeled) is washed away.

  • Detection: The radioactivity of the bound [¹²⁵I]DIT in each well is measured using a gamma counter.

  • Quantification: A standard curve is generated by plotting the radioactivity of the standards against their known concentrations. The concentration of DIT in the unknown samples is determined by interpolating their radioactivity values on the standard curve.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high specificity and the ability to measure multiple analytes simultaneously.

Principle: DIT is first separated from other components in the sample by HPLC based on its physicochemical properties. The separated DIT is then introduced into a mass spectrometer, where it is ionized, fragmented, and detected based on its unique mass-to-charge ratio.

General Protocol:

  • Sample Preparation:

    • Serum/Plasma: Proteins are precipitated using a solvent like acetonitrile. The supernatant is then often subjected to solid-phase extraction (SPE) for further purification and concentration.

    • Urine: Samples are typically diluted and may be subjected to SPE to remove interfering substances.[11]

    • Tissue: Tissues are homogenized, and proteins are precipitated. The extract is then purified, often using SPE.

  • HPLC Separation:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for DIT are monitored.

Experimental Workflow for DIT Analysis by HPLC-MS/MS

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Serum, Urine, Tissue) Homogenization Homogenization (for Tissue) Sample->Homogenization Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Homogenization->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC MS Tandem Mass Spectrometry (ESI+, MRM) HPLC->MS Quantification Quantification (Standard Curve) MS->Quantification Results Results Quantification->Results

General workflow for the quantification of D-Diiodotyrosine using HPLC-MS/MS.

Conclusion

D-Diiodotyrosine is a molecule of central importance in thyroid physiology, serving as an indispensable precursor for the synthesis of thyroid hormones. Its endogenous levels are tightly regulated and can serve as a valuable biomarker for assessing thyroid function. Furthermore, the discovery of its modulatory effects on thyroid peroxidase opens up new avenues for research into the intricate control mechanisms of thyroid hormone production. The analytical methods detailed in this guide, particularly HPLC-MS/MS and RIA, provide robust and sensitive tools for the accurate quantification of DIT in various biological matrices. A thorough understanding of the endogenous presence and dynamics of D-Diiodotyrosine is essential for advancing our knowledge of thyroid health and disease and for the development of novel therapeutic strategies.

References

The Evolutionary Tapestry of D-Amino Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, the central dogma of biochemistry held that life was built almost exclusively from L-amino acids. Their chiral counterparts, D-amino acids, were largely considered anomalies, primarily confined to the cell walls of bacteria. However, a growing body of evidence has shattered this L-centric view, revealing a complex and evolutionarily conserved world of D-amino acid metabolism that plays pivotal roles in physiology, from prokaryotic signaling to mammalian neurotransmission. This technical guide provides an in-depth exploration of the evolutionary conservation of D-amino acid metabolism, offering a comprehensive overview of the key enzymatic players, their distribution across the domains of life, and the functional significance of these "unnatural" amino acids. We delve into the detailed experimental protocols for their study and present quantitative data to facilitate comparative analysis, providing a crucial resource for researchers and drug development professionals seeking to understand and harness the therapeutic potential of these fascinating molecules.

Core Metabolic Pathways and Their Evolutionary Conservation

The metabolism of D-amino acids is primarily governed by two classes of enzymes: those that synthesize them (racemases) and those that degrade them (oxidases and dehydrogenases). The distribution and sophistication of these enzymatic systems vary significantly across the tree of life, reflecting distinct evolutionary pressures and functional adaptations.

Prokaryotic Realm: A Hub of D-Amino Acid Diversity

Bacteria, in particular, exhibit the most extensive and diverse D-amino acid metabolism. This is largely driven by the necessity of D-amino acids, primarily D-alanine and D-glutamate, as essential components of their peptidoglycan cell wall, which provides structural integrity and resistance to osmotic stress.[1] Bacteria possess a wide array of amino acid racemases, enzymes that catalyze the interconversion of L- and D-enantiomers, to produce the required D-amino acids.[2]

Beyond their structural role, D-amino acids in bacteria are emerging as important signaling molecules that regulate processes such as biofilm formation and dispersal.[2] The degradation of D-amino acids in prokaryotes is primarily carried out by D-amino acid dehydrogenases.[3]

Archaeal Domain: An Emerging Frontier

The study of D-amino acid metabolism in archaea is a more recent endeavor. While archaea lack peptidoglycan cell walls, evidence for the presence and metabolism of D-amino acids in this domain is accumulating.[4][5] Studies have identified significant levels of free D-aspartate and D-serine in various archaeal species, including hyperthermophiles.[5][6] The presence of aspartate racemase activity and homologous genes in these organisms suggests an endogenous capacity for D-amino acid synthesis.[6] The functional roles of D-amino acids in archaea are still largely unknown but may be related to adaptation to extreme environments.

Eukaryotic Kingdom: Specialized Roles in Higher Organisms

In contrast to the widespread use of D-amino acids in prokaryotes, eukaryotes have a more restricted and specialized D-amino acid metabolism. The primary enzymes in eukaryotes are D-amino acid oxidase (DAO) and D-aspartate oxidase (DDO), which are involved in the degradation of D-amino acids.[7] The synthesis of D-amino acids in eukaryotes is less common, with serine racemase, responsible for the production of D-serine, being a notable exception.[8]

In mammals, D-serine and D-aspartate have been identified as key signaling molecules in the nervous and endocrine systems.[7] D-serine acts as a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain, playing a vital role in synaptic plasticity, learning, and memory.[9] D-aspartate is involved in neurogenesis and hormone regulation, particularly in the pituitary gland and testes.[3]

The evolutionary rationale for the prevalence of degradative enzymes in eukaryotes is hypothesized to be a defense mechanism against the ingestion of bacteria and their D-amino acids, as well as a means to tightly regulate the levels of endogenously produced D-amino acid signaling molecules.[10]

Quantitative Data on D-Amino Acid Metabolism

The following tables summarize key quantitative data related to D-amino acid concentrations and the kinetic properties of the primary metabolic enzymes across different life domains. This data is essential for comparative analysis and for understanding the physiological significance of D-amino acid metabolism.

Table 1: Concentrations of Free D-Amino Acids in Various Organisms

Organism/TissueD-Amino AcidConcentration/Ratio (% of Total Amino Acid)Reference(s)
Pyrobaculum islandicum (Archaea) - Soluble ProteinsD-Serine3%[5]
Pyrobaculum islandicum (Archaea) - Soluble ProteinsD-Aspartate4%[5]
Pyrobaculum islandicum (Archaea) - Free Amino AcidsD-Serine12-13%[5]
Pyrobaculum islandicum (Archaea) - Free Amino AcidsD-Aspartate4-7%[5]
Halobacterium salinarium (Archaea) - Free Amino AcidsD-Serine12-13%[5]
Halobacterium salinarium (Archaea) - Free Amino AcidsD-Aspartate4-7%[5]
Hyperthermophilic Archaea (various strains)D-Aspartate43.0 - 49.1%[6]

Table 2: Kinetic Parameters of Key D-Amino Acid Metabolizing Enzymes

EnzymeOrganismSubstrateKm (mM)kcat (s-1) or Vmax (µmol/mg/h)Reference(s)
D-Amino Acid Oxidase (DAO)
HumanD-Serine~1.8~1.5[11]
HumanD-Alanine~1.4~5.0[11]
PigD-Alanine1.8-[12]
Rhodotorula gracilis (Yeast)D-Alanine1.8-[12]
D-Aspartate Oxidase (DDO)
HumanD-Aspartate1.8781.3[13][14]
HumanD-Glutamate31.511.3[13]
HumanN-methyl D-aspartate2.7673.6[13]
PorcineD-AspartateExhibits substrate activation (>0.2 mM)-[15]
Serine Racemase (SR)
RatL-Serine~105 (µmol/mg/h)[8][16]
RatD-Serine~6022 (µmol/mg/h)[8]
HumanL-Serine--[17]

Signaling Pathways Involving D-Amino Acids

D-amino acids have been shown to act as potent signaling molecules in eukaryotes, modulating critical physiological processes. The following diagrams illustrate the key signaling pathways involving D-serine and D-aspartate.

D_Serine_NMDA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 D_Serine D-Serine D_Serine->NMDA_Receptor Binds to GluN1 (Co-agonist) Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Downstream_Signaling Downstream Signaling (e.g., LTP, LTD) Ca_ion->Downstream_Signaling Activates L_Serine L-Serine Serine_Racemase Serine Racemase (SR) L_Serine->Serine_Racemase Serine_Racemase->D_Serine Synthesis & Release

D-Serine as a co-agonist of the NMDA receptor.

D_Aspartate_Testosterone_Signaling cluster_hypothalamus Hypothalamus cluster_pituitary Pituitary Gland cluster_testis Testis Hypothalamus_node Hypothalamus GnRH GnRH Hypothalamus_node->GnRH Releases Pituitary_node Anterior Pituitary LH LH Pituitary_node->LH Releases Leydig_cells Leydig Cells Testosterone Testosterone Leydig_cells->Testosterone Produces Sertoli_cells Sertoli Cells Spermatogenesis Spermatogenesis Sertoli_cells->Spermatogenesis Nurtures D_Aspartate D-Aspartate D_Aspartate->Hypothalamus_node Stimulates D_Aspartate->Leydig_cells Directly Stimulates GnRH->Pituitary_node Stimulates LH->Leydig_cells Stimulates Testosterone->Sertoli_cells Supports

D-Aspartate signaling in the HPT axis.

Experimental Protocols

Accurate and reliable quantification and characterization of D-amino acids and their metabolic enzymes are crucial for advancing our understanding of their roles in biology. This section provides detailed methodologies for key experiments.

Protocol 1: Quantification of D-Amino Acids by High-Performance Liquid Chromatography (HPLC)

This protocol describes the analysis of D- and L-amino acid enantiomers by reversed-phase HPLC following pre-column derivatization.

1. Sample Preparation:

  • Tissue Homogenization:

    • Weigh the frozen tissue sample.

    • Add 5-10 volumes of ice-cold homogenization buffer (e.g., 0.1 M perchloric acid).

    • Homogenize the tissue using a mechanical homogenizer on ice.[18][19]

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the free amino acids.

  • Cell Culture Supernatant/Lysate:

    • For supernatant, centrifuge the cell culture at 500 x g for 5 minutes to pellet the cells and collect the supernatant.

    • For cell lysate, wash the cell pellet with ice-cold PBS and lyse the cells using a suitable lysis buffer followed by centrifugation to remove cell debris.[20][21]

    • Deproteinize the sample by adding an equal volume of 10% trichloroacetic acid (TCA), vortexing, and centrifuging at 15,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Bacterial Cell Culture:

    • Harvest bacterial cells by centrifugation.

    • Wash the cell pellet with a suitable buffer.

    • Extract intracellular metabolites using a method such as cold methanol extraction.[20]

    • Centrifuge to pellet cell debris and collect the supernatant.

2. Derivatization:

  • To 50 µL of the deproteinized sample, add 50 µL of 0.1 M borate buffer (pH 8.0).

  • Add 100 µL of the derivatizing agent, such as o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) for primary amino acids or a chiral derivatizing agent like Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA).[22][23][24]

  • Incubate the mixture at the recommended temperature and time for the specific derivatizing agent (e.g., 2 minutes at room temperature for OPA/NAC).

  • Stop the reaction by adding an acid, if required by the protocol.

  • The sample is now ready for HPLC analysis.

3. HPLC Analysis:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[23][24]

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: Aqueous buffer (e.g., 50 mM sodium acetate, pH 6.5).

    • Mobile Phase B: Organic solvent (e.g., methanol or acetonitrile).

  • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B. The gradient should be optimized for the specific amino acids of interest.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).[24]

  • Quantification: Create a standard curve using known concentrations of D- and L-amino acid standards that have undergone the same derivatization procedure. The concentration of amino acids in the samples is determined by comparing their peak areas to the standard curve.

Protocol 2: Chiral Analysis of Amino Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of D- and L-amino acid enantiomers using GC-MS after derivatization.

1. Sample Preparation:

  • Follow the same sample preparation and deproteinization steps as described in Protocol 1.

  • The sample must be completely dried before derivatization. This can be achieved using a vacuum concentrator or by drying under a stream of nitrogen.

2. Derivatization:

  • To the dried sample, add a chiral derivatizing agent. A common choice is an alkyl chloroformate, such as heptafluorobutyl chloroformate (HFBCF), followed by reaction with a chiral alcohol or amine.[4][25][26]

  • The reaction is typically carried out in a non-polar solvent like hexane or isooctane.

  • The specific reaction conditions (temperature, time) will depend on the chosen derivatizing agent.

  • After the reaction, the organic phase containing the derivatized amino acids is collected for GC-MS analysis.

3. GC-MS Analysis:

  • Column: A chiral capillary column is required for the separation of the diastereomers (e.g., Chirasil-L-Val).[4][25]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized amino acids. A typical program might start at 100°C, ramp to 250°C at 5°C/min, and hold for 5 minutes. This needs to be optimized for the specific derivatives.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Quantification: Use a stable isotope-labeled internal standard for each amino acid of interest to correct for variations in derivatization efficiency and injection volume. Create a standard curve by analyzing known concentrations of derivatized D- and L-amino acid standards.

Protocol 3: Enzymatic Assay for D-Aspartate Oxidase (DDO) Activity

This protocol describes a coupled enzymatic assay to determine DDO activity by measuring the production of pyruvate.[27]

1. Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • D-Aspartate Solution: 100 mM in assay buffer.

  • Oxaloacetate Decarboxylase Solution: 10 units/mL in assay buffer.

  • Pyruvate Oxidase Solution: 5 units/mL in assay buffer.

  • Horseradish Peroxidase (HRP) Solution: 20 units/mL in assay buffer.

  • Amplex Red Reagent: 10 mM in DMSO.

  • Enzyme Source: Purified DDO or tissue/cell homogenate.

2. Assay Procedure:

  • Prepare a reaction mixture containing:

    • 80 µL Assay Buffer

    • 10 µL Oxaloacetate Decarboxylase Solution

    • 10 µL Pyruvate Oxidase Solution

    • 5 µL HRP Solution

    • 5 µL Amplex Red Reagent

  • Add 10 µL of the enzyme source to a microplate well.

  • Initiate the reaction by adding 20 µL of the D-Aspartate solution.

  • Immediately measure the increase in fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm in a microplate reader.

  • Record the fluorescence every minute for 15-30 minutes.

  • The rate of increase in fluorescence is proportional to the DDO activity.

3. Calculation of Activity:

  • Create a standard curve using known concentrations of pyruvate.

  • Convert the rate of fluorescence change to the rate of pyruvate production using the standard curve.

  • Calculate the specific activity of DDO (e.g., in µmol/min/mg of protein).

D-Amino Acids in Drug Development

The unique properties of D-amino acids make them attractive for therapeutic applications. Their resistance to degradation by proteases can significantly increase the in vivo half-life of peptide-based drugs. Furthermore, the specific roles of D-amino acids in signaling pathways present opportunities for the development of novel drugs targeting these pathways for the treatment of neurological and endocrine disorders.

Conclusion

The study of D-amino acid metabolism has unveiled a fascinating and functionally significant aspect of biochemistry that is conserved across all domains of life. From their fundamental role in bacterial cell wall structure to their nuanced signaling functions in the mammalian brain, D-amino acids are far from being mere biological curiosities. The continued exploration of their metabolic pathways, evolutionary origins, and physiological roles, aided by the robust experimental methodologies outlined in this guide, will undoubtedly open new avenues for basic research and the development of innovative therapeutics. The evolutionary journey of D-amino acid metabolism serves as a powerful reminder of the chemical diversity and ingenuity of life.

References

Unraveling the Enigmatic Roles of D-Diiodotyrosine Beyond Thyroid Hormone Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Long considered a mere intermediate in the intricate cascade of thyroid hormone production, D-Diiodotyrosine (D-DIT) is emerging from the shadows, revealing a multifaceted regulatory role within and beyond the thyroid gland. This technical guide delves into the non-canonical functions of D-DIT, providing researchers, scientists, and drug development professionals with a comprehensive overview of its known effects, the experimental frameworks to study them, and the intricate signaling pathways it modulates.

Executive Summary

D-Diiodotyrosine, a di-iodinated derivative of the amino acid tyrosine, is a well-established precursor for the synthesis of thyroid hormones thyroxine (T4) and triiodothyronine (T3). However, a growing body of evidence illuminates its independent physiological and pharmacological activities. These include the modulation of thyroid peroxidase activity, regulation of iodide transport, and involvement in oxidative stress responses. This whitepaper consolidates the current understanding of these functions, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Dual Modulatory Role of D-Diiodotyrosine on Thyroid Peroxidase

Thyroid peroxidase (TPO) is the cornerstone enzyme in thyroid hormone synthesis, responsible for both the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of iodotyrosines to form T3 and T4. D-DIT exerts a fascinating concentration-dependent dual effect on TPO activity.

2.1 Inhibition at High Concentrations: At concentrations above 5 µM, free D-DIT acts as a competitive inhibitor of TPO-catalyzed thyroglobulin iodination.[1] This suggests that at supraphysiological levels, D-DIT can compete with tyrosine residues on thyroglobulin for the active site of TPO, thereby downregulating thyroid hormone synthesis.

2.2 Stimulation at Low Concentrations: Conversely, at a very low concentration of 0.05 µM, D-DIT has been observed to stimulate the synthesis of thyroid hormones.[1] The relationship between D-DIT concentration and hormone synthesis follows an S-shaped curve, indicating that D-DIT may act as a regulatory ligand for TPO, enhancing the coupling reaction of iodotyrosine residues.[1]

Quantitative Data on TPO Modulation
ParameterConcentrationEffect on TPOReference
Inhibition of Thyroglobulin Iodination> 5 µMCompetitive Inhibition[1]
Stimulation of Thyroid Hormone Synthesis0.05 µMAllosteric-like Stimulation[1]

Regulation of Iodide Transport and Metabolism

The availability of iodide is a rate-limiting step in thyroid hormone production. D-DIT plays a crucial role in a feedback loop that regulates iodide uptake and recycling within the thyroid follicular cells.

3.1 Inhibition of Iodide Uptake: Exogenous D-DIT has been shown to inhibit iodide uptake in porcine thyroid follicles in a dose-dependent manner when co-incubated with thyroid-stimulating hormone (TSH).[2] This inhibition is not direct but rather a result of a series of intracellular events.

3.2 Intracellular Signaling Pathway: The proposed mechanism involves the TSH-dependent active transport of D-DIT into the thyrocyte.[2] Inside the cell, D-DIT is deiodinated by the enzyme iodotyrosine deiodinase (IYD), releasing iodide.[2] This newly released iodide, upon organification by TPO, leads to an inhibition of TSH-mediated cAMP production, a key signaling molecule for iodide transport.[2] This intricate feedback loop is illustrated in the signaling pathway diagram below.

G TSH TSH TSHR TSH Receptor TSH->TSHR binds DIT_transporter DIT Transporter TSH->DIT_transporter stimulates AC Adenylyl Cyclase TSHR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates NIS_expression NIS Expression/Activity PKA->NIS_expression upregulates Iodide_Uptake Iodide Uptake NIS_expression->Iodide_Uptake enhances DIT_int Intracellular D-DIT DIT_transporter->DIT_int transport DIT_ext Extracellular D-DIT DIT_ext->DIT_transporter transport IYD Iodotyrosine Deiodinase (IYD) DIT_int->IYD substrate Iodide_int Intracellular Iodide IYD->Iodide_int releases Iodide TPO Thyroid Peroxidase (TPO) Iodide_int->TPO organification Organified_Iodine Organified Iodine TPO->Organified_Iodine Organified_Iodine->AC inhibits

D-DIT-mediated inhibition of iodide uptake.

Role in Oxidative Stress

Recent studies in animal models suggest a protective role for D-DIT against oxidative stress, particularly in the context of excess iodine exposure. In Wistar rats with iodine-excess, supplementation with D-DIT, as opposed to potassium iodide (KI), resulted in less damage to thyroid follicular cells.[3] D-DIT administration was associated with a significant increase in the activity of the antioxidant enzyme glutathione peroxidase and a decrease in malondialdehyde levels, a marker of lipid peroxidation.[3]

Quantitative Data on Oxidative Stress Markers
Treatment Group (in iodine-excess rats)Change in Glutathione PeroxidaseChange in MalondialdehydeReference
Low-Dose D-DITMarked Increase-[3]
Medium-Dose D-DIT-Significant Decrease[3]

D-Diiodotyrosine as a Biomarker

Defects in the iodotyrosine deiodinase (IYD), also known as dehalogenase 1 (DEHAL1), lead to a condition known as iodotyrosine deiodinase deficiency (ITDD), characterized by hypothyroidism and goiter. In individuals with this genetic disorder, the inability to deiodinate and recycle MIT and DIT results in their accumulation and subsequent release into the circulation. Consequently, elevated levels of D-DIT in plasma and urine serve as a reliable biomarker for diagnosing DEHAL1 defects, even in preclinical stages.[4][5][6]

Experimental Protocols

Measurement of Thyroid Peroxidase Activity (Spectrophotometric Assay)

This protocol is adapted from methods used to assess TPO inhibition by various compounds and can be modified to study the effects of D-DIT.

Objective: To measure the peroxidase activity of TPO in the presence of varying concentrations of D-DIT.

Principle: TPO catalyzes the H₂O₂-dependent oxidation of a chromogenic substrate, such as guaiacol, leading to the formation of a colored product that can be quantified spectrophotometrically.

Materials:

  • Purified Thyroid Peroxidase (or thyroid microsomes)

  • Guaiacol

  • Hydrogen Peroxide (H₂O₂)

  • D-Diiodotyrosine (D-DIT)

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer capable of reading at 470 nm

Procedure:

  • Prepare a stock solution of D-DIT in a suitable solvent and make serial dilutions in phosphate buffer to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

  • In a 96-well plate or cuvette, prepare the reaction mixture containing:

    • Phosphate buffer (to final volume)

    • TPO preparation

    • Guaiacol (final concentration, e.g., 33 mM)

    • D-DIT solution (or vehicle control)

  • Pre-incubate the mixture at 37°C for a defined period (e.g., 5-10 minutes).

  • Initiate the reaction by adding H₂O₂ (final concentration, e.g., 0.27 mM).

  • Immediately measure the change in absorbance at 470 nm over time (e.g., every 30 seconds for 5 minutes).

  • Calculate the initial rate of the reaction (ΔAbs/min).

  • Plot the reaction rate against the D-DIT concentration to determine its inhibitory or stimulatory effects.

Measurement of Iodide Uptake in Cultured Thyrocytes (Radioiodide Assay)

This protocol describes a method to assess the effect of D-DIT on iodide uptake in a thyroid cell line, such as FRTL-5.

Objective: To quantify the uptake of radioactive iodide by thyroid cells in the presence and absence of D-DIT.

Principle: Thyroid cells actively transport iodide via the sodium-iodide symporter (NIS). The uptake of a tracer amount of radioactive iodide (e.g., ¹²⁵I) can be measured to determine the activity of this transporter.

Materials:

  • FRTL-5 thyroid cells (or other suitable thyroid cell line)

  • Cell culture medium (e.g., Coon's modified Ham's F-12) supplemented with TSH

  • D-Diiodotyrosine (D-DIT)

  • Na¹²⁵I (carrier-free)

  • Hanks' Balanced Salt Solution (HBSS)

  • Gamma counter

Procedure:

  • Plate FRTL-5 cells in 24-well plates and culture until they reach confluence.

  • Pre-incubate the cells with varying concentrations of D-DIT in the presence of TSH for 24 hours.[2] Include a control group without D-DIT.

  • After the pre-incubation period, wash the cells twice with warm HBSS.

  • Add HBSS containing a known concentration of Na¹²⁵I (e.g., 0.1 µCi/mL) and a non-radioactive iodide carrier to each well.

  • Incubate the cells at 37°C for a specific time (e.g., 30-60 minutes) to allow for iodide uptake.

  • Terminate the uptake by aspirating the medium and rapidly washing the cells three times with ice-cold HBSS.

  • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the cell lysates to tubes and measure the radioactivity using a gamma counter.

  • Determine the protein concentration in each well to normalize the iodide uptake data (cpm/µg protein).

  • Compare the iodide uptake in D-DIT-treated cells to the control cells to determine the inhibitory effect.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Iodide Uptake Assay cluster_analysis Data Analysis Plate_Cells Plate FRTL-5 cells Culture Culture to confluence Plate_Cells->Culture Preincubation Pre-incubate with D-DIT + TSH (24h) Culture->Preincubation Wash1 Wash with HBSS Preincubation->Wash1 Add_Iodide Add HBSS with Na¹²⁵I Wash1->Add_Iodide Incubate_Uptake Incubate (37°C, 30-60 min) Add_Iodide->Incubate_Uptake Wash2 Wash with cold HBSS Incubate_Uptake->Wash2 Lyse Lyse cells Wash2->Lyse Count Measure radioactivity (gamma counter) Lyse->Count Normalize Normalize to protein concentration Count->Normalize Compare Compare treated vs. control Normalize->Compare

Workflow for Radioiodide Uptake Assay.

Future Directions and Unexplored Territories

While significant strides have been made in understanding the extrathyroidal roles of D-DIT, several areas warrant further investigation.

7.1 Interaction with Eosinophil Peroxidase: Eosinophil peroxidase (EPO), an enzyme involved in inflammatory responses, is known to catalyze the oxidation of various substrates. Given the structural similarity of D-DIT to other potential substrates, its direct interaction with EPO, either as a substrate or a modulator, remains an intriguing possibility that could link it to inflammatory pathways.

7.2 Neurological Effects: The direct effects of D-DIT on neuronal cells are largely uncharacterized. Given that thyroid hormones are critical for brain development and function, and that deiodinases are active in the central nervous system, investigating whether D-DIT has any direct signaling or metabolic roles in neurons is a promising avenue for future research.

Conclusion

D-Diiodotyrosine is more than a simple building block for thyroid hormones. Its ability to modulate key enzymes, regulate iodide transport, and influence oxidative stress highlights its significance as a bioactive molecule in its own right. The experimental protocols and signaling pathways detailed in this guide provide a foundation for further exploration of D-DIT's functions, potentially paving the way for new diagnostic and therapeutic strategies in thyroid-related and other disorders.

References

Methodological & Application

Chiral Separation of D- and L-Diiodotyrosine by HPLC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chiral separation of D- and L-Diiodotyrosine using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established methods for the separation of amino acid enantiomers, including iodinated tyrosine derivatives, utilizing crown ether-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs).

Introduction

Diiodotyrosine (DIT) is an important intermediate in the biosynthesis of thyroid hormones. The stereochemistry of this and related compounds is of significant interest in pharmaceutical and biological research, as enantiomers can exhibit different physiological activities and pharmacological effects. Consequently, robust and reliable analytical methods for the enantioselective separation and quantification of D- and L-Diiodotyrosine are essential. This application note details two effective HPLC methods for achieving this chiral separation.

Method 1: Chiral Separation using a Crown Ether-Based Stationary Phase

Crown ether-based CSPs are highly effective for the enantiomeric resolution of primary amino acids and other compounds containing primary amine groups. The chiral recognition mechanism is based on the formation of diastereomeric complexes between the protonated primary amine of the analyte and the chiral crown ether cavity.

Experimental Protocol

Column: CROWNPAK® CR-I(+) (5 µm, 4.0 x 150 mm) Mobile Phase: Perchloric acid solution (pH 2.0) / Methanol (85:15, v/v) Flow Rate: 0.8 mL/min Temperature: 25°C Detection: UV at 230 nm Injection Volume: 10 µL Sample Preparation: Dissolve DL-Diiodotyrosine in a small amount of mobile phase to a concentration of 1 mg/mL.

Data Presentation
ParameterValueReference
Chiral Stationary PhaseCrown Ether (CROWNPAK® CR-I(+))[1]
Resolution (Rs) for Diiodo-D-tyrosine2.39[1]
Selectivity (α) for Diiodo-D-tyrosine1.14[1]

Method 2: Chiral Separation using a Macrocyclic Glycopeptide-Based Stationary Phase

Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, are versatile and can separate a wide range of chiral molecules, including underivatized amino acids. The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation.

Experimental Protocol

Column: Chirobiotic™ T (5 µm, 4.6 x 250 mm) Mobile Phase (Polar Ionic Mode): Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.01, v/v/v) Flow Rate: 1.0 mL/min Temperature: 25°C Detection: UV at 230 nm Injection Volume: 10 µL Sample Preparation: Dissolve DL-Diiodotyrosine in the mobile phase to a concentration of 1 mg/mL.

Data Presentation

Direct experimental data for the chiral separation of DL-Diiodotyrosine on a Chirobiotic™ T column is not widely published. However, this method is based on the successful and well-documented separation of the structurally analogous compound, DL-thyronine, under similar conditions. Given the structural similarities, a comparable separation performance is anticipated. The expected elution order would need to be confirmed by injecting individual enantiomer standards.

ParameterAnticipated PerformanceRationale
Chiral Stationary PhaseMacrocyclic Glycopeptide (Chirobiotic™ T)Proven efficacy for analogous amino acids
Baseline ResolutionHigh ProbabilityBased on successful separation of DL-thyronine
Selectivity (α)> 1.1Expected based on similar compound separations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC separation of D- and L-Diiodotyrosine.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Prepare DL-Diiodotyrosine Standard (1 mg/mL) Injector Autosampler/Injector Sample->Injector MobilePhase Prepare Mobile Phase (e.g., Acidic MeOH or Polar Ionic) Pump Pump MobilePhase->Pump Pump->Injector Column Chiral Column (e.g., CROWNPAK CR-I(+) or Chirobiotic T) Injector->Column Detector UV Detector (230 nm) Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Integration Integrate Peaks (Retention Time, Area) Chromatogram->Integration Quantification Calculate Resolution (Rs) and Selectivity (α) Integration->Quantification

Caption: General workflow for the chiral HPLC separation of D- and L-Diiodotyrosine.

Signaling Pathways and Logical Relationships

For the chiral recognition on a crown ether-based stationary phase, the primary interaction is a logical relationship based on host-guest chemistry. The following diagram illustrates this relationship.

Chiral_Recognition cluster_CSP Chiral Stationary Phase cluster_Outcome Chromatographic Separation CrownEther Chiral Crown Ether (e.g., CROWNPAK CR-I(+)) Complex_L Diastereomeric Complex 1 (L-DIT + CSP) CrownEther->Complex_L Complex_D Diastereomeric Complex 2 (D-DIT + CSP) CrownEther->Complex_D L_DIT L-Diiodotyrosine (Protonated Amine) L_DIT->Complex_L D_DIT D-Diiodotyrosine (Protonated Amine) D_DIT->Complex_D Separation Differential Retention (Separated Peaks) Complex_L->Separation Complex_D->Separation

Caption: Logical relationship of chiral recognition on a crown ether stationary phase.

References

Application Notes and Protocols for the Mass Spectrometric Identification of D-Diiodotyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Diiodotyrosine (DIT) is an important intermediate in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2][3] It is formed by the iodination of monoiodotyrosine (MIT) residues within the thyroglobulin protein in the thyroid gland.[1][2] The accurate and sensitive detection and quantification of DIT in biological matrices is crucial for understanding thyroid physiology and pathology, as well as for the development of drugs targeting thyroid hormone metabolism. Mass spectrometry, coupled with chromatographic separation, offers a powerful analytical platform for the selective and sensitive determination of DIT.

This document provides detailed application notes and protocols for the identification and quantification of D-Diiodotyrosine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize quantitative data for D-Diiodotyrosine levels in human biological matrices and typical LC-MS/MS performance metrics.

Table 1: Reported D-Diiodotyrosine Concentrations in Human Biological Matrices

Biological MatrixPopulationConcentration RangeMethodReference
SerumHealthy Adults161 ± 133 pmol/L (7.0 ng/100 ml)Radioimmunoassay (RIA)[4]
SerumPregnant Women64 ± 30 pmol/LRIA[4]
SerumHyperthyroid Patients542 ± 494 pmol/LRIA[4]
SerumHypothyroid Patients101 ± 71 pmol/LRIA[4]
SerumHealthy AdultsMean: 101 ng/100 mlRIA[5]
UrineHealthy NewbornsLimit of Quantification: 0.15 ng/gLC-IDMSMS[6]
UrineHealthy Adults1.23 ± 0.43 nmol/24 h (533 ng/24 h)RIA[7]

Table 2: Typical LC-MS/MS Method Performance for D-Diiodotyrosine Analysis

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)0.15 ng/g (in dried urine spots)[6]
Linearity (R²)≥ 0.99[8]
Accuracy (% Bias)Within ±15%[8]
Precision (%RSD)< 15%[8]
Recovery80-120%[8]

Signaling and Metabolic Pathways

Thyroid Hormone Biosynthesis

The biosynthesis of thyroid hormones is a multi-step process occurring in the thyroid follicular cells. DIT is a key intermediate in this pathway.

Thyroid_Hormone_Biosynthesis cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell Iodide_blood Iodide (I⁻) NIS NIS Transporter Iodide_blood->NIS Uptake Iodide_cell Iodide (I⁻) NIS->Iodide_cell TPO Thyroid Peroxidase (TPO) Iodide_cell->TPO Oxidation Iodine Iodine (I₂) TPO->Iodine MIT Monoiodotyrosine (MIT) TPO->MIT DIT D-Diiodotyrosine (DIT) TPO->DIT Iodine->TPO Thyroglobulin Thyroglobulin (Tg) Thyroglobulin->TPO Iodination MIT->TPO Iodination T3 Triiodothyronine (T3) MIT->T3 Coupling with DIT DIT->T3 T4 Thyroxine (T4) DIT->T4 Coupling with DIT DIT->T4

Thyroid hormone biosynthesis pathway.
D-Diiodotyrosine Metabolism

DIT that is not incorporated into thyroid hormones is deiodinated to recycle iodide, a process catalyzed by the enzyme iodotyrosine deiodinase (DEHAL1).[9]

DIT_Metabolism DIT D-Diiodotyrosine DEHAL1 Iodotyrosine Deiodinase (DEHAL1) DIT->DEHAL1 Deiodination MIT Monoiodotyrosine (MIT) DEHAL1->MIT Tyrosine Tyrosine DEHAL1->Tyrosine Iodide Iodide (I⁻) DEHAL1->Iodide Release for Recycling MIT->DEHAL1 Deiodination

Metabolic pathway of D-Diiodotyrosine.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of D-Diiodotyrosine in Human Serum/Plasma

This protocol describes a method for the quantitative analysis of DIT in human serum or plasma using liquid chromatography-tandem mass spectrometry.

LCMS_Workflow Sample Serum/Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation Spike->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Data Data Analysis LCMS->Data

LC-MS/MS workflow for DIT analysis in serum/plasma.
  • D-Diiodotyrosine (DIT) analytical standard

  • Isotopically labeled internal standard (e.g., ¹³C₆-DIT or D₂-DIT)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • To 100 µL of serum or plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • DIT: Precursor ion (m/z) 433.9 -> Product ions (m/z) 258.9, 131.9 (quantifier and qualifier)

      • Internal Standard (e.g., ¹³C₆-DIT): Precursor ion (m/z) 439.9 -> Product ions (m/z) 264.9, 137.9

    • Collision Energy and other MS parameters: Optimize for the specific instrument used.

Protocol 2: LC-MS/MS Analysis of D-Diiodotyrosine in Urine

This protocol details the analysis of DIT in urine, which is particularly relevant for studying metabolic disorders related to iodine recycling.

Urine_LCMS_Workflow Sample Urine Sample Spike Spike with Internal Standard Sample->Spike Dilute Dilute Sample Spike->Dilute SPE Solid-Phase Extraction (SPE) Dilute->SPE Evaporate Evaporate & Reconstitute SPE->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Data Data Analysis LCMS->Data

LC-MS/MS workflow for DIT analysis in urine.
  • All materials from Protocol 1

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

  • Methanol (for SPE conditioning and elution)

  • Ammonium hydroxide

  • Thaw urine samples to room temperature and centrifuge at 3,000 x g for 10 minutes to remove particulates.

  • To 500 µL of supernatant, add 10 µL of the internal standard working solution.

  • Dilute the sample with 500 µL of 0.1% formic acid in water.

  • Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Load the diluted urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

  • Elute the DIT and internal standard with 1 mL of methanol containing 2% ammonium hydroxide.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

The LC-MS/MS conditions are the same as described in Protocol 1.

Protocol 3: GC-MS Analysis of D-Diiodotyrosine in Biological Samples (with Derivatization)

GC-MS analysis of DIT requires a derivatization step to increase its volatility. Silylation is a common derivatization technique for amino acids.

GCMS_Workflow Sample Extracted & Dried Sample Derivatization Derivatization (Silylation) Sample->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

GC-MS workflow for DIT analysis.
  • Dried sample extract (from Protocol 1 or 2)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)

  • Acetonitrile (anhydrous)

  • Heating block or oven

  • Ensure the sample extract is completely dry.

  • Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA (+ 1% TBDMCS) to the dried extract.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool the sample to room temperature before GC-MS analysis.

  • Gas Chromatography:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 10°C/min to 300°C

      • Hold: 5 minutes at 300°C

    • Injection Mode: Splitless

    • Injector Temperature: 280°C

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-700

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Characteristic Ions for TBDMS-derivatized DIT: Monitor for the molecular ion and characteristic fragment ions (e.g., loss of a tert-butyl group, [M-57]⁺). The exact fragmentation pattern should be confirmed with a derivatized standard.

Conclusion

The mass spectrometry-based methods outlined in these application notes provide sensitive, selective, and robust approaches for the identification and quantification of D-Diiodotyrosine in various biological matrices. The choice between LC-MS/MS and GC-MS will depend on the specific research question, available instrumentation, and the desired level of sensitivity and throughput. The provided protocols offer a solid foundation for researchers to develop and validate their own methods for studying the role of D-Diiodotyrosine in health and disease.

References

Application Notes and Protocols for Enzymatic Quantification of D-Diiodotyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Diiodotyrosine (D-DIT) is a D-amino acid that, along with its L-isomer, is a crucial intermediate in the biosynthesis of thyroid hormones.[1] The quantification of D-DIT is of significant interest in endocrinology, metabolic research, and drug development to understand thyroid physiology and pathology. While methods like radioimmunoassays and LC-MS/MS exist for the detection of diiodotyrosine, a simple and robust enzymatic assay offers a valuable alternative for high-throughput screening and routine laboratory use.

This application note provides a detailed protocol for the quantification of D-Diiodotyrosine using a coupled enzymatic assay system. The method is based on the high specificity of D-Amino Acid Oxidase (DAAO) for D-amino acids, coupled with a colorimetric detection system mediated by Horseradish Peroxidase (HRP).[2][3]

Principle of the Assay

The enzymatic quantification of D-DIT is achieved through a two-step coupled reaction:

  • Oxidative Deamination of D-DIT by DAAO: D-Amino Acid Oxidase specifically catalyzes the oxidative deamination of D-Diiodotyrosine, producing the corresponding α-keto acid (4-hydroxy-3,5-diiodophenylpyruvic acid), ammonia, and hydrogen peroxide (H₂O₂).[4][5]

  • Colorimetric Detection of Hydrogen Peroxide by HRP: The H₂O₂ generated in the first reaction serves as a substrate for Horseradish Peroxidase. In the presence of a suitable chromogenic substrate, such as 4-aminoantipyrine (4-AAP) and phenol, HRP catalyzes an oxidative coupling reaction to produce a stable, colored product (a quinoneimine dye) that can be quantified spectrophotometrically at 505 nm.[2][6] The intensity of the color produced is directly proportional to the amount of D-DIT in the sample.

Data Presentation

The following table summarizes the hypothetical performance characteristics of the D-DIT enzymatic assay based on typical results for similar D-amino acid quantification assays.

ParameterValueUnitNotes
Limit of Detection (LOD) 0.5µMCalculated as 3x the standard deviation of the blank.
Limit of Quantification (LOQ) 1.5µMCalculated as 10x the standard deviation of the blank.
Linear Range 1.5 - 100µMThe range over which the assay is linear (R² > 0.99).
Intra-assay Precision (%CV) < 5%Repeatability within the same assay run.
Inter-assay Precision (%CV) < 8%Reproducibility between different assay runs.
Specificity High for D-amino acids-DAAO does not react with L-amino acids.[2]
Potential Interferences High concentrations of reducing agents-May interfere with the HRP reaction.

Experimental Protocols

Materials and Reagents
  • D-Diiodotyrosine (D-DIT) standard (Sigma-Aldrich or equivalent)

  • D-Amino Acid Oxidase (DAAO) from porcine kidney or a recombinant source (e.g., Sigma-Aldrich, Worthington Biochemical)

  • Horseradish Peroxidase (HRP), Type VI (Sigma-Aldrich or equivalent)

  • 4-Aminoantipyrine (4-AAP) (Sigma-Aldrich or equivalent)

  • Phenol (molecular biology grade)

  • Disodium pyrophosphate (Na₂P₂O₇)

  • Hydrochloric acid (HCl)

  • Deionized water (ddH₂O)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 505 nm

  • Standard laboratory equipment (pipettes, tubes, etc.)

Preparation of Reagents
  • 100 mM Disodium Pyrophosphate Buffer (pH 8.5):

    • Dissolve 4.46 g of disodium pyrophosphate decahydrate in 80 mL of ddH₂O.

    • Adjust the pH to 8.5 with 1 M HCl.

    • Bring the final volume to 100 mL with ddH₂O.

    • Store at 4°C.

  • D-DIT Standard Stock Solution (10 mM):

    • Dissolve 4.33 mg of D-Diiodotyrosine in 1 mL of 100 mM Disodium Pyrophosphate Buffer (pH 8.5).

    • Prepare fresh working standards by serial dilution in the same buffer.

  • D-Amino Acid Oxidase (DAAO) Solution (1 U/mL):

    • Reconstitute lyophilized DAAO in 100 mM Disodium Pyrophosphate Buffer (pH 8.5) to a stock concentration of 10 U/mL.

    • Immediately before use, dilute the stock solution to 1 U/mL in the same buffer. Keep on ice.

  • Horseradish Peroxidase (HRP) Solution (100 U/mL):

    • Reconstitute lyophilized HRP in 100 mM Disodium Pyrophosphate Buffer (pH 8.5) to a concentration of 100 U/mL.

    • Store in aliquots at -20°C.

  • 4-Aminoantipyrine (4-AAP) Solution (15 mM):

    • Dissolve 30.5 mg of 4-AAP in 10 mL of ddH₂O.

    • Store protected from light at 4°C.

  • Phenol Solution (200 mM):

    • Dissolve 188.2 mg of phenol in 10 mL of ddH₂O.

    • Store protected from light at 4°C.

  • Reaction Mix:

    • Prepare a fresh reaction mix immediately before use. For each well, combine:

      • 150 µL of 100 mM Disodium Pyrophosphate Buffer (pH 8.5)

      • 10 µL of 15 mM 4-AAP

      • 10 µL of 200 mM Phenol

      • 5 µL of 100 U/mL HRP

Assay Procedure
  • Prepare D-DIT Standards and Samples:

    • Prepare a series of D-DIT standards ranging from 0 to 100 µM in 100 mM Disodium Pyrophosphate Buffer (pH 8.5).

    • Prepare unknown samples, ensuring they are diluted to fall within the linear range of the assay.

    • Add 50 µL of each standard or sample in triplicate to the wells of a 96-well microplate.

  • Add Reaction Mix:

    • Add 175 µL of the freshly prepared Reaction Mix to each well containing the standards and samples.

  • Initiate the Reaction:

    • Add 25 µL of the 1 U/mL DAAO solution to each well to start the reaction.

    • The final reaction volume will be 250 µL.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure Absorbance:

    • Measure the absorbance of each well at 505 nm using a microplate reader.

Data Analysis
  • Subtract Blank: Subtract the average absorbance of the 0 µM D-DIT standard (blank) from the absorbance readings of all other standards and samples.

  • Generate Standard Curve: Plot the blank-corrected absorbance values for the D-DIT standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value.

  • Calculate Unknown Concentrations: Use the equation from the standard curve to calculate the concentration of D-DIT in the unknown samples.

Visualizations

Signaling Pathway Context

DIT_in_Thyroid_Hormone_Synthesis cluster_0 Iodide Iodide (I-) Iodide->p1 Tyrosine_Tg Tyrosine residues in Thyroglobulin Tyrosine_Tg->p1 MIT Monoiodotyrosine (MIT) DIT D-Diiodotyrosine (DIT) MIT->DIT Iodination (Thyroid Peroxidase) MIT->p2 T4 Thyroxine (T4) DIT->T4 Coupling (2x DIT) Recycled_Iodide Recycled Iodide DIT->Recycled_Iodide Deiodination (Iodotyrosine Deiodinase) DIT->p2 T3 Triiodothyronine (T3) p1->MIT Iodination (Thyroid Peroxidase) p2->T3 Coupling

Caption: Role of D-Diiodotyrosine in thyroid hormone biosynthesis.

Experimental Workflow

DIT_Assay_Workflow start Start prep_reagents Prepare Reagents: Buffer, Standards, Enzymes, Chromogens start->prep_reagents plate_setup Add 50 µL of Standards and Samples to 96-well plate prep_reagents->plate_setup add_reaction_mix Add 175 µL of HRP/4-AAP/Phenol Reaction Mix plate_setup->add_reaction_mix start_reaction Initiate reaction with 25 µL of DAAO add_reaction_mix->start_reaction incubation Incubate at 37°C for 30 min start_reaction->incubation read_absorbance Measure Absorbance at 505 nm incubation->read_absorbance analyze_data Analyze Data: Standard Curve and Concentration Calculation read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the enzymatic D-DIT assay.

Logical Relationship of the Coupled Assay

Coupled_Enzymatic_Reaction D_DIT D-Diiodotyrosine DAAO DAAO D_DIT->DAAO O2 O₂ O2->DAAO Keto_Acid α-Keto Acid DAAO->Keto_Acid H2O2 H₂O₂ DAAO->H2O2 HRP HRP H2O2->HRP Chromogen_reduced 4-AAP + Phenol (Colorless) Chromogen_reduced->HRP Chromogen_oxidized Quinoneimine Dye (Colored, A₅₀₅) HRP->Chromogen_oxidized H2O H₂O HRP->H2O

Caption: Principle of the coupled DAAO-HRP enzymatic assay.

References

Application Notes and Protocols for Utilizing D-Diiodotyrosine in D-Amino Acid Oxidase Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acid oxidase (DAAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, catalyzing their oxidative deamination to the corresponding α-keto acids, ammonia, and hydrogen peroxide.[1][2][3] This enzymatic activity is significant in various physiological processes, including the regulation of D-serine levels in the central nervous system, which acts as a co-agonist for N-methyl-D-aspartate (NMDA) receptors.[4] Consequently, DAAO has emerged as a therapeutic target for neurological and psychiatric disorders, such as schizophrenia.[5][6]

The broad substrate specificity of DAAO, particularly its preference for neutral and aromatic D-amino acids, presents an opportunity to explore novel substrates for mechanistic studies, inhibitor screening, and the development of diagnostic assays.[1][7] D-Diiodotyrosine, a halogenated aromatic amino acid primarily known as a precursor in thyroid hormone synthesis, represents a potential, yet underexplored, substrate for DAAO. Its structural similarity to known aromatic substrates like D-tyrosine suggests it may serve as a valuable tool in DAAO research.

These application notes provide a comprehensive guide to utilizing D-Diiodotyrosine as a substrate in DAAO studies. We present detailed protocols for enzyme activity assays and kinetic characterization, alongside data on known DAAO substrates to serve as a benchmark for comparison.

Data Presentation: Kinetic Parameters of Aromatic D-Amino Acid Substrates for Human DAAO

To provide a reference for evaluating D-Diiodotyrosine, the following table summarizes the apparent kinetic parameters of well-characterized aromatic D-amino acid substrates for human D-amino acid oxidase (hDAAO). These values were determined at 25°C and pH 8.5 under air saturation.

SubstrateApparent Km (mM)Apparent kcat (s-1)Apparent kcat/Km (M-1s-1)
D-Tyrosine0.9 ± 0.135.1 ± 1.239000
D-Phenylalanine1.8 ± 0.124.5 ± 0.513611
D-Tryptophan2.5 ± 0.216.5 ± 0.66600
D-DOPA6.0 ± 0.539.5 ± 1.56583

Data sourced from a study on the biochemical properties of human DAAO.[1]

Experimental Protocols

The following protocols are adapted for the use of D-Diiodotyrosine as a substrate. It is recommended to perform these assays alongside a known substrate, such as D-Tyrosine or D-Alanine, as a positive control.

Protocol 1: Oxygen Consumption Assay for DAAO Activity

This direct assay measures the consumption of molecular oxygen during the oxidative deamination of D-Diiodotyrosine.

Materials:

  • Purified D-amino acid oxidase (recombinant or from a commercial source)

  • D-Diiodotyrosine

  • A known DAAO substrate (e.g., D-Tyrosine) for positive control

  • 75 mM Disodium pyrophosphate buffer, pH 8.5

  • Oxygen electrode system (e.g., Oxygraph)

  • FAD (Flavin adenine dinucleotide) solution (if working with apoenzyme)

Procedure:

  • System Calibration: Calibrate the oxygen electrode system according to the manufacturer's instructions. The oxygen concentration in air-saturated buffer at 25°C is approximately 0.253 mM.[2]

  • Reaction Mixture Preparation: In the reaction chamber of the oxygen electrode, add 75 mM disodium pyrophosphate buffer (pH 8.5) to the desired volume. If necessary, supplement with FAD to ensure the enzyme is in its holo-form.

  • Temperature Equilibration: Allow the reaction mixture to equilibrate to 25°C.

  • Enzyme Addition: Add a known amount of DAAO to the reaction chamber and allow the baseline to stabilize.

  • Substrate Addition and Measurement: Initiate the reaction by adding a specific concentration of D-Diiodotyrosine solution. The initial rate of oxygen consumption is measured as the change in oxygen concentration over time.

  • Data Analysis: To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of D-Diiodotyrosine. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Protocol 2: Coupled Spectrophotometric Assay for Hydrogen Peroxide Production

This assay indirectly measures DAAO activity by quantifying the hydrogen peroxide produced, which is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.

Materials:

  • Purified D-amino acid oxidase

  • D-Diiodotyrosine

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate for HRP (e.g., o-dianisidine, 4-aminoantipyrine with phenol)

  • 75 mM Disodium pyrophosphate buffer, pH 8.5

  • UV/Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing 75 mM disodium pyrophosphate buffer (pH 8.5), the chromogenic substrate, and HRP.

  • Background Measurement: Place the cuvette in the spectrophotometer and record the baseline absorbance at the appropriate wavelength for the chosen chromogen.

  • Enzyme Addition: Add a known amount of DAAO to the cuvette.

  • Reaction Initiation and Measurement: Start the reaction by adding D-Diiodotyrosine. Monitor the increase in absorbance over time, which is proportional to the rate of hydrogen peroxide production.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. For kinetic analysis, vary the concentration of D-Diiodotyrosine.

Protocol 3: Direct Spectrophotometric Assay for α-Keto Acid Formation

This method directly measures the formation of the α-keto acid product, which may have a distinct UV absorbance spectrum from the D-amino acid substrate.

Materials:

  • Purified D-amino acid oxidase

  • D-Diiodotyrosine

  • 75 mM Disodium pyrophosphate buffer, pH 8.5

  • UV/Vis spectrophotometer

Procedure:

  • Spectral Scan: Obtain the UV absorbance spectra of D-Diiodotyrosine and the expected α-keto acid product (3,5-diiodo-4-hydroxyphenylpyruvic acid) to identify a wavelength with a significant difference in molar absorptivity.

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a solution of D-Diiodotyrosine in 75 mM disodium pyrophosphate buffer (pH 8.5).

  • Background Measurement: Record the initial absorbance at the chosen wavelength.

  • Reaction Initiation and Measurement: Add a known amount of DAAO to initiate the reaction. Monitor the change in absorbance over time.

  • Data Analysis: Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law and the determined difference in molar absorptivity. Perform this at various substrate concentrations to determine kinetic parameters.

Visualizations

DAAO_Reaction_Pathway cluster_enzyme Enzymatic Cycle D-Diiodotyrosine D-Diiodotyrosine DAAO-FAD DAAO-FAD D-Diiodotyrosine->DAAO-FAD Substrate Binding O2 O2 DAAO-FADH2 DAAO-FADH2 O2->DAAO-FADH2 Imino_Acid Imino_Acid DAAO-FAD->Imino_Acid Oxidation Imino_Acid->DAAO-FADH2 Keto_Acid Keto_Acid Imino_Acid->Keto_Acid Spontaneous Hydrolysis NH3 NH3 Imino_Acid->NH3 H2O2 H2O2 DAAO-FADH2->DAAO-FAD Re-oxidation DAAO-FADH2->H2O2 H2O H2O H2O->Imino_Acid

Caption: D-Amino Acid Oxidase Catalytic Cycle.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Buffers and Substrate Solutions Run_Assay Perform DAAO Activity Assay (e.g., O2 Consumption) Prepare_Reagents->Run_Assay Enzyme_Prep Purify/Obtain DAAO Enzyme_Prep->Run_Assay Instrument_Setup Calibrate Assay Instrument Instrument_Setup->Run_Assay Calculate_Velocity Calculate Initial Reaction Velocities Run_Assay->Calculate_Velocity Vary_Substrate Vary D-Diiodotyrosine Concentration Vary_Substrate->Run_Assay Positive_Control Run Positive Control (e.g., D-Tyrosine) Positive_Control->Calculate_Velocity Kinetic_Plot Generate Michaelis-Menten Plot Calculate_Velocity->Kinetic_Plot Determine_Parameters Determine Km and Vmax Kinetic_Plot->Determine_Parameters

Caption: Workflow for Kinetic Analysis of DAAO.

Substrate_Evaluation_Logic Start Evaluate D-Diiodotyrosine as a DAAO Substrate Is_Activity_Detected Is Enzymatic Activity Detected? Start->Is_Activity_Detected Optimize_Conditions Optimize Assay Conditions (pH, Temp, Enzyme Conc.) Is_Activity_Detected->Optimize_Conditions Yes Conclude_Poor_Substrate Conclude as Poor or Non-Substrate Is_Activity_Detected->Conclude_Poor_Substrate No Characterize_Kinetics Determine Kinetic Parameters (Km, Vmax) Optimize_Conditions->Characterize_Kinetics Compare_To_Known Compare Kinetics to Known Substrates Characterize_Kinetics->Compare_To_Known Conclude_Good_Substrate Validate as a Viable Substrate for Studies Compare_To_Known->Conclude_Good_Substrate

Caption: Logical Flow for Substrate Evaluation.

References

Application Note: Isotopic Labeling of D-Diiodotyrosine for Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Diiodotyrosine (DIT) is an iodinated derivative of the amino acid tyrosine and a crucial precursor in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3)[1][2]. Beyond its role in thyroid hormone synthesis, DIT is also a metabolite in other pathways, including its formation from T4 via ether-link cleavage[3]. Understanding the metabolic fate of DIT is essential for elucidating thyroid physiology, diagnosing metabolic disorders, and for the development of novel therapeutics targeting these pathways.

Stable isotope tracing is a powerful technique for tracking the metabolic fate of molecules in biological systems[4]. By introducing a "heavy" isotope-labeled version of a compound, researchers can trace its path through various metabolic reactions using mass spectrometry[5]. This application note provides a detailed protocol for the isotopic labeling of D-Diiodotyrosine and its use in metabolic tracing studies, aimed at researchers, scientists, and drug development professionals.

Data Presentation

The following table summarizes key quantitative data related to D-Diiodotyrosine metabolism in humans. This data is essential for designing and interpreting metabolic tracing studies.

ParameterValueSpeciesConditionReference
Mean Serum DIT Level161 ± 133 pmol/literHumanNormal[1]
Mean Serum DIT Level542 ± 494 pmol/literHumanHyperthyroid[1]
Mean Serum DIT Level101 ± 71 pmol/literHumanHypothyroid[1]
Metabolic Clearance Rate (MCR)103 and 133 liters/day (two individuals)HumanNormal[1]
Extrathyroidal DIT Turnover Rate19 nmol/day (8.2 µ g/day )HumanNormal[1]
Mean DIT Blood Production Rate24.2 ± 12.7 nmol/day x 70 kgHumanNormal[6]
Mean Urinary DIT Excretion1.23 ± 0.43 nmol/24 hHumanNormal[6]

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled D-Diiodotyrosine (e.g., ¹³C₉,¹⁵N-D-Diiodotyrosine)

This protocol is adapted from the synthesis of labeled 3,5-diiodothyronine and may require optimization for D-Diiodotyrosine[3].

Materials:

  • ¹³C₉,¹⁵N-D-Tyrosine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (DCM)

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • 4 M HCl in dioxane

Procedure:

  • N-Boc Protection:

    • Dissolve ¹³C₉,¹⁵N-D-Tyrosine in a mixture of THF and water.

    • Add NaHCO₃ and Boc₂O and stir at room temperature until the reaction is complete (monitored by TLC).

    • Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate under reduced pressure.

  • Iodination:

    • Dissolve the N-Boc protected ¹³C₉,¹⁵N-D-Tyrosine in DCM and cool to 0°C.

    • Add N-Iodosuccinimide (NIS) and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with 10% Na₂S₂O₃ solution.

    • Extract the product with ethyl acetate, wash with water and brine, dry over MgSO₄, and purify by column chromatography.

  • Deprotection:

    • Dissolve the purified N-Boc-¹³C₉,¹⁵N-D-Diiodotyrosine in 4 M HCl in dioxane.

    • Stir at room temperature overnight.

    • Remove the solvent under a stream of nitrogen to yield ¹³C₉,¹⁵N-D-Diiodotyrosine.

    • Confirm the final product identity and purity by high-resolution mass spectrometry and NMR.

Protocol 2: Cell Culture Labeling and Metabolite Extraction

This protocol provides a general guideline for labeling adherent mammalian cells with isotopically labeled DIT[4].

Materials:

  • Adherent mammalian cell line of interest

  • Complete culture medium

  • Culture medium lacking tyrosine

  • Isotopically labeled D-Diiodotyrosine (from Protocol 1)

  • Unlabeled D-Diiodotyrosine (for control)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, ice-cold

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in culture plates and grow to the desired confluency.

  • Media Preparation:

    • Prepare labeling medium by supplementing tyrosine-free medium with the isotopically labeled D-Diiodotyrosine at a final concentration relevant to physiological or experimental conditions.

    • Prepare control medium by supplementing tyrosine-free medium with unlabeled D-Diiodotyrosine at the same concentration.

  • Labeling:

    • Aspirate the growth medium from the cells and wash once with PBS.

    • Add the prepared labeling or control medium to the respective plates.

    • Incubate for a time course determined by the specific metabolic pathway being investigated (e.g., 0, 1, 4, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, place the culture plate on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

    • Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Labeled D-Diiodotyrosine and its Metabolites

This protocol provides a general framework for the analysis of DIT and its metabolites by LC-MS/MS. Instrument parameters will require optimization for the specific instrument used[7].

Materials:

  • Metabolite extracts (from Protocol 2)

  • LC-MS/MS system (e.g., equipped with a C18 column)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Internal standards (optional, but recommended for quantification)

Procedure:

  • Sample Preparation:

    • Dry the metabolite extract using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable injection solvent (e.g., 50:50 acetonitrile:water).

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

    • Mobile Phases: Gradient of Mobile Phase A and B. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-10 min: 5-95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95-5% B

      • 12.1-15 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

    • SRM Transitions: Determine the specific precursor-to-product ion transitions for both the labeled and unlabeled DIT and its expected metabolites. For example:

      • Unlabeled DIT: m/z 434 -> [fragment ions]

      • ¹³C₉,¹⁵N-DIT: m/z 444 -> [fragment ions]

    • Optimize collision energies for each transition.

  • Data Analysis:

    • Integrate the peak areas for the labeled and unlabeled forms of DIT and its metabolites.

    • Calculate the fractional isotopic enrichment to determine the contribution of the tracer to each metabolite pool over time.

    • This data can be used to infer metabolic flux through the pathways of interest.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis cluster_labeling Protocol 2: Cell Labeling cluster_analysis Protocol 3: Analysis s1 Isotopically Labeled D-Tyrosine (e.g., 13C9,15N) s2 N-Boc Protection s1->s2 s3 Iodination s2->s3 s4 Deprotection s3->s4 s5 Labeled D-Diiodotyrosine s4->s5 l2 Incubation with Labeled D-DIT s5->l2 Introduce Tracer l1 Cell Culture l1->l2 l3 Metabolite Extraction l2->l3 a1 LC-MS/MS Analysis l3->a1 Analyze Samples a2 Data Analysis (Isotopic Enrichment, Flux) a1->a2 dit_metabolism T4 Thyroxine (T4) EtherLinkCleavage Ether-Link Cleavage T4->EtherLinkCleavage DIT D-Diiodotyrosine (DIT) DIT->T4 Coupling with DIT T3 Triiodothyronine (T3) DIT->T3 Coupling with MIT Dehalogenase Iodotyrosine Dehalogenase DIT->Dehalogenase MIT Monoiodotyrosine (MIT) Peroxidase Thyroid Peroxidase MIT->Peroxidase MIT->Dehalogenase Tyrosine Tyrosine Tyrosine->Peroxidase Deiodinase Deiodinases T3->Deiodinase Iodide Iodide Iodide->Peroxidase Peroxidase->DIT Peroxidase->MIT Dehalogenase->MIT Dehalogenase->Tyrosine Dehalogenase->Iodide EtherLinkCleavage->DIT Deiodinase->DIT

References

Application Notes: Utilizing D-Diiodotyrosine for the Study of Iodotyrosine Deiodinase (IYD) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Iodotyrosine deiodinase (IYD), also known as iodotyrosine dehalogenase 1 (DEHAL1), is a critical enzyme in thyroid physiology.[1][2] Its primary function is to catalyze the removal of iodine from monoiodotyrosine (MIT) and diiodotyrosine (DIT), which are byproducts of thyroid hormone synthesis.[2][3] This process, known as iodide salvage or recycling, is essential for maintaining adequate iodide levels within the thyroid gland for the continuous production of thyroid hormones (T4 and T3).[2] Unlike the iodothyronine deiodinases (D1, D2, D3) that act on thyroid hormones, IYD specifically acts on iodotyrosines.[4]

Deficiency in IYD activity, often due to genetic mutations, can lead to iodide wasting and result in goitrous hypothyroidism.[1] Furthermore, the inhibition of IYD by environmental chemicals or xenobiotics represents a potential mechanism of endocrine disruption.[5] D-Diiodotyrosine, a stereoisomer of the natural L-Diiodotyrosine, serves as a valuable substrate for in vitro and in vivo studies to characterize the kinetic properties of IYD, screen for potential inhibitors, and investigate the overall function of the iodide recycling pathway. These application notes provide detailed protocols and data presentation formats for employing D-Diiodotyrosine in the assessment of IYD activity.

Principle of Iodotyrosine Deiodinase Action

IYD is a membrane-bound flavoprotein that requires NADPH as a cofactor to catalyze the reductive dehalogenation of iodotyrosines.[2] The iodide released from MIT and DIT is returned to the intracellular iodide pool, where it can be re-utilized by thyroid peroxidase (TPO) for subsequent thyroid hormone synthesis. This recycling is highly efficient and crucial for iodine homeostasis.[2]

IYD_Pathway cluster_lumen Follicular Lumen cluster_cell Thyroid Follicular Cell cluster_products Tg Thyroglobulin (Tg) Tg_I Iodinated Tg (MIT, DIT, T3, T4 residues) Tg->Tg_I TPO Thyroid Peroxidase (TPO) + H₂O₂ TPO->Tg Iodination Tg_I_Endo Endocytosis of Iodinated Tg Tg_I->Tg_I_Endo Iodide_Lumen Iodide (I⁻) Iodide_Lumen->TPO Oxidation Iodide_Pool Recycled Iodide Pool (I⁻) Iodide_Lumen->Iodide_Pool NIS Symporter Lysosome Lysosome T3_T4 T3, T4 (Hormones) Lysosome->T3_T4 Proteolysis MIT_DIT MIT, DIT (Byproducts) Lysosome->MIT_DIT Proteolysis Tg_I_Endo->Lysosome Fusion Bloodstream To Bloodstream T3_T4->Bloodstream IYD Iodotyrosine Deiodinase (IYD) MIT_DIT->IYD Substrates IYD->Iodide_Pool Deiodination Iodide_Pool->Iodide_Lumen Efflux to Lumen

Caption: Role of IYD in the thyroid iodine cycle.

Experimental Protocols

Protocol 1: Iodotyrosine Deiodinase Activity Assay (Non-Radioactive)

This protocol describes the measurement of IYD activity in tissue homogenates or cell lysates using D-Diiodotyrosine as a substrate. The released iodide is quantified using the Sandell-Kolthoff reaction, a colorimetric method.[6]

A. Materials and Reagents

  • Tissue/Cells: Thyroid, liver, or kidney tissue, or cells expressing IYD.[5][6]

  • Substrate: D-Diiodotyrosine (D-DIT) stock solution (e.g., 1 mM in 0.1 N NaOH, store at -20°C).

  • Homogenization Buffer: 100 mM Potassium Phosphate (KPO₄) buffer (pH 7.0), 1 mM EDTA.

  • Assay Mastermix Components:

    • 1 M KPO₄ buffer (pH 7.0)

    • 1 M KCl

    • 100 mM β-mercaptoethanol (BME) or Dithiothreitol (DTT)

    • 10 mM NADPH

    • 1 mM Flavin Adenine Dinucleotide (FAD)

  • IYD Inhibitor (for background control): 3,5-Dibromo-L-tyrosine (DBT) or other known inhibitor.[6][7]

  • Reaction Stop & Iodide Separation:

    • Dowex 50W-X2 resin (H+ form)

    • 10% Acetic Acid

  • Sandell-Kolthoff Reaction Reagents:

    • Arsenious acid solution (As₂O₃)

    • Ceric ammonium sulfate solution (Ce(NH₄)₄(SO₄)₄)

  • Equipment: Homogenizer, microcentrifuge, 37°C incubator/shaker, 96-well plates, plate reader (405 nm or similar), vacuum manifold.

B. Experimental Workflow

Caption: Workflow for IYD activity measurement.

C. Step-by-Step Procedure

  • Enzyme Preparation:

    • Homogenize fresh or frozen tissue in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate (e.g., 10,000 x g for 20 min at 4°C) to pellet debris. The supernatant contains the enzyme activity.

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup (in duplicate or triplicate):

    • In PCR tubes or a 96-well plate, add a fixed amount of protein per sample (e.g., 20-140 µg depending on tissue).[6] Adjust the volume to 50 µL with Homogenization Buffer.

    • Background Control: To a separate set of tubes, add a specific IYD inhibitor (e.g., DBT) before adding the enzyme.[6]

    • Blank: Prepare wells with buffer but no enzyme.

  • Enzymatic Reaction:

    • Prepare a 2X Mastermix to achieve the final desired concentrations in a 100 µL reaction volume. Based on a published protocol, final concentrations could be: 100 mM KPO₄ (pH 7.0), 200 mM KCl, 50 mM BME, 0.8 mM NADPH, 30 µM FAD.[6]

    • Add 50 µL of the 2X Mastermix containing the D-Diiodotyrosine substrate (e.g., final concentration of 10-50 µM) to each well to start the reaction.

    • Incubate the plate at 37°C with constant shaking for a set time (e.g., 2-4 hours), ensuring the reaction is within the linear range.[6]

  • Iodide Separation:

    • Apply the reaction mixtures to a microtiter plate filled with Dowex resin.

    • Elute the released iodide (I⁻) by adding 100 µL of 10% acetic acid and collecting the eluate using a vacuum manifold.[6] The D-DIT and other organic components will remain bound to the resin.

  • Iodide Quantification:

    • Transfer the eluate to a new 96-well plate.

    • Perform the Sandell-Kolthoff reaction according to established protocols, which involves the catalytic reduction of yellow ceric ions to colorless cerous ions by arsenious acid, a reaction sped up by iodide.

    • Read the absorbance on a plate reader. The change in absorbance is proportional to the iodide concentration.

    • Create a standard curve using known concentrations of potassium iodide (KI) to calculate the amount of iodide released in each sample.

  • Data Analysis:

    • Subtract the background control values from the sample values.

    • Calculate the specific activity as pmol of iodide released per mg of protein per minute (pmol/mg/min).

Protocol 2: High-Throughput Screening (HTS) for IYD Inhibitors

This protocol outlines a method for screening chemical libraries for potential IYD inhibitors using recombinant human IYD and a tiered approach.[5]

A. Materials and Reagents

  • Enzyme: Recombinant human IYD.

  • Substrate: D-Diiodotyrosine.

  • Test Compounds: Chemical library dissolved in DMSO (e.g., ToxCast library).[5]

  • Controls:

    • Negative Control: DMSO solvent.

    • Positive Control/Model Inhibitor: 3-Mono-Nitro-L-Tyrosine (MNT) or Dibromotyrosine (DBT).[5][7]

  • All other reagents as described in Protocol 1.

B. Procedure

  • Initial Single-Concentration Screen:

    • Screen the entire chemical library at a single high concentration (e.g., 200 µM).[5]

    • Dispense recombinant IYD, buffer, and cofactors into a 96- or 384-well plate.

    • Add test compounds, positive controls, and negative controls to their respective wells.

    • Initiate the reaction by adding the D-Diiodotyrosine substrate.

    • Incubate, stop the reaction, and quantify iodide release as described in Protocol 1.

    • Calculate the percent inhibition for each compound relative to the DMSO control.

    • Identify "hits" as compounds that produce inhibition above a certain threshold (e.g., >20% inhibition).[5]

  • Concentration-Response Screening:

    • Test all identified "hits" from the initial screen across a range of concentrations (e.g., 0.032 to 200 µM) to determine potency.[5]

    • Follow the same assay procedure as the single-concentration screen.

  • Data Analysis:

    • For each compound, plot percent inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ (the concentration at which 50% of enzyme activity is inhibited).

    • Rank-order the compounds by potency (lowest IC₅₀ is most potent).

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Kinetic Parameters of Iodotyrosine Deiodinase This table can be used to compare the enzyme's affinity for different substrates. The binding affinity (Kd) for diiodotyrosine has been reported to be in the micromolar range.[3]

SubstrateApparent Km (µM)Vmax (pmol/mg/min)Binding Affinity (Kd) (µM)
L-DiiodotyrosineValueValue0.1 - 1.0[3]
D-DiiodotyrosineValueValueValue
L-MonoiodotyrosineValueValueValue
D-MonoiodotyrosineValueValueValue
(Values are hypothetical and should be determined experimentally)

Table 2: Example Results from an IYD Inhibitor Screening Assay This table summarizes results from a concentration-response screening of potential IYD inhibitors, based on published screening data.[5]

Compound IDMax. Concentration Tested (µM)% Inhibition at Max. Conc.IC₅₀ (µM)
MNT (Positive Control)20098.55.2
Compound A20085.215.7
Compound B20045.1> 200
Compound C20010.6Not Active
Compound D20092.08.9
(Data is for illustrative purposes only)

Logical Relationships

Inhibition of IYD disrupts the essential iodine recycling pathway, leading to a cascade of potential adverse effects on thyroid function, particularly under conditions of limited iodine intake.

IYD_Inhibition_Pathway A IYD Chemical Inhibitor C Inhibition of IYD Activity A->C B Iodotyrosine Deiodinase (IYD) B->C D Decreased Iodide Recycling from MIT & DIT C->D E Increased Urinary Loss of Iodine (as MIT/DIT) D->E F Depletion of Thyroidal Iodide Stores D->F G Reduced Substrate for Thyroid Peroxidase (TPO) F->G H Impaired Synthesis of Thyroid Hormones (T3/T4) G->H I Hypothyroidism H->I

Caption: Logical cascade of IYD inhibition.

References

Application Notes: D-Diiodotyrosine as a Pharmacological Tool for Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Diiodotyrosine (DIT), an iodinated derivative of the amino acid tyrosine, is a crucial intermediate in the biosynthesis of thyroid hormones.[1][2] It is formed from the iodination of monoiodotyrosine (MIT) within the colloid of the thyroid follicle, a reaction catalyzed by thyroid peroxidase.[3] Beyond its role as a hormone precursor, DIT serves as a valuable pharmacological tool for researchers studying the kinetics of specific enzymes, most notably thyroid peroxidase (TPO) and other related peroxidases.[1][4] Its ability to act as a competitive inhibitor and a modulator of enzyme activity allows for the detailed investigation of reaction mechanisms, substrate binding, and the regulation of thyroid hormone synthesis.[4][5]

These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on utilizing D-Diiodotyrosine to probe the kinetics of enzymes involved in thyroid physiology and related pathways.

Application 1: DIT as a Competitive Inhibitor of Thyroid Peroxidase (TPO)

Free D-Diiodotyrosine can act as a competitive inhibitor of TPO-catalyzed iodination of thyroglobulin.[4] This inhibitory effect is observed at concentrations higher than 5 µM and suggests that DIT competes with tyrosine residues on thyroglobulin for the enzyme's substrate-binding site(s).[4] This property makes DIT an excellent tool for studying the active site of TPO and for screening potential therapeutic agents that target this enzyme.

Logical Relationship: Dual Effects of D-Diiodotyrosine on TPO

DIT exhibits a concentration-dependent dual effect on TPO activity. At very low concentrations (around 0.05 µM), it can stimulate thyroid hormone synthesis, acting as a regulatory ligand.[4] Conversely, at higher concentrations (>5 µM), it competitively inhibits the iodination reaction.[4]

cluster_DIT D-Diiodotyrosine Concentration cluster_TPO Effect on Thyroid Peroxidase (TPO) low_conc Low Conc. (~0.05 µM) stimulate Stimulation of Thyroid Hormone Synthesis low_conc->stimulate high_conc High Conc. (> 5 µM) inhibit Competitive Inhibition of Iodination high_conc->inhibit

Caption: Concentration-dependent effects of DIT on TPO activity.

Application 2: Studying TPO Coupling Reaction and Steady-State Kinetics

DIT is also instrumental in dissecting the complex kinetics of TPO. During its own coupling reaction to form thyroxine (T4), DIT inhibits the iodinating reaction by shifting the steady-state intermediates of TPO from Compound I to Compound II.[5] This interaction provides a method to study the different catalytic cycles of the enzyme and understand the quantitative relationship between its iodinating and coupling activities.[5]

Thyroid Hormone Synthesis Pathway and DIT's Role

The synthesis of thyroid hormones is a multi-step process initiated by the oxidation of iodide (I⁻) and its incorporation into tyrosine residues of the thyroglobulin (Tg) protein, all catalyzed by TPO with hydrogen peroxide (H₂O₂) as a co-substrate. The H₂O₂ is supplied by Dual Oxidase (DUOX) enzymes.[3][6] DIT is both a product of this pathway and a modulator of the key enzyme, TPO.

Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO H2O2 H₂O₂ H2O2->TPO DUOX DUOX DUOX->H2O2 produces Tg_MIT Tg-MIT TPO->Tg_MIT Iodination Tg_DIT Tg-DIT TPO->Tg_DIT Iodination T3 T3 (Triiodothyronine) TPO->T3 Coupling T4 T4 (Thyroxine) TPO->T4 Coupling Tg_Tyr Thyroglobulin (Tg) -Tyrosine Tg_Tyr->TPO Tg_MIT->TPO Tg_MIT->TPO Tg_DIT->TPO Free_DIT Free D-Diiodotyrosine (Pharmacological Tool) Free_DIT->TPO Competitively Inhibits

Caption: Role of DIT in the thyroid hormone synthesis pathway.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the use of DIT in studying TPO kinetics.

ParameterEnzymeValueConditions / NotesReference
Inhibition
Inhibitory ConcentrationThyroid Peroxidase> 5 µMCompetitive inhibition of thyroglobulin iodination.[4]
Rate Constants
k (Compound I + Iodide)Thyroid Peroxidase~2 x 10⁷ M⁻¹s⁻¹Determined from Lineweaver-Burk plots and stopped-flow kinetics.[5]
k (Iodinium transfer to Tyrosine)Thyroid Peroxidase2.1 x 10⁶ M⁻¹s⁻¹Estimated from Lineweaver-Burk plots.[5]
k (Iodinium transfer to MIT)Thyroid Peroxidase3.3 x 10⁶ M⁻¹s⁻¹Estimated from Lineweaver-Burk plots.[5]
k (Compound I + Thyroglobulin)Thyroid Peroxidase1.0 x 10⁷ M⁻¹s⁻¹Estimated from stopped-flow data for thyroglobulin oxidation.[7]

Detailed Experimental Protocols

Protocol 1: TPO Activity Assay Using D-Diiodotyrosine as an Inhibitor

This protocol outlines a continuous spectrophotometric assay to determine the inhibitory effect of D-Diiodotyrosine on TPO-catalyzed iodination. The assay measures the oxidation of iodide, which can be followed by monitoring the change in absorbance at a specific wavelength.

Experimental Workflow Diagram

A 1. Reagent Preparation - TPO Enzyme Stock - DIT Inhibitor Stock - Substrate Mix (Iodide, Tyrosine) - H₂O₂ Solution - Assay Buffer B 2. Assay Setup Add Buffer, TPO, and varying concentrations of DIT to microplate wells or cuvettes. A->B C 3. Pre-incubation Incubate the enzyme-inhibitor mixture for a defined period (e.g., 5-10 min) at assay temperature. B->C D 4. Reaction Initiation Add Substrate Mix and H₂O₂ to start the reaction. C->D E 5. Data Acquisition Immediately measure absorbance change over time using a spectrophotometer (e.g., at 289 nm or 353 nm for triiodide). D->E F 6. Data Analysis - Calculate initial reaction rates (V₀). - Plot V₀ vs. [DIT] to determine IC₅₀. - Create Lineweaver-Burk plots to confirm competitive inhibition. E->F

Caption: Workflow for a TPO inhibition kinetics experiment using DIT.

Materials:

  • Purified Thyroid Peroxidase (TPO)

  • D-Diiodotyrosine (DIT)

  • Potassium Iodide (KI)

  • L-Tyrosine or Thyroglobulin

  • Hydrogen Peroxide (H₂O₂)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

  • Spectrophotometer (UV-Vis) and cuvettes or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of TPO in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 3-5 minutes.

    • Prepare a stock solution of DIT (e.g., 10 mM in a suitable solvent like DMSO or diluted in buffer) and create serial dilutions to test a range of final concentrations (e.g., 1 µM to 100 µM).

    • Prepare a substrate solution containing KI (e.g., 2 mM) and L-Tyrosine (e.g., 0.2 mM) in assay buffer.

    • Prepare a fresh solution of H₂O₂ (e.g., 1 mM) in assay buffer just before use.

  • Assay Setup:

    • In a cuvette or microplate well, combine the assay buffer, TPO enzyme solution, and the desired volume of DIT dilution (or vehicle control).

    • The total volume should be kept constant across all reactions by adjusting the buffer volume.

    • Prepare a blank reaction containing all components except the TPO enzyme to correct for any non-enzymatic reactions.

  • Pre-incubation:

    • Incubate the TPO and DIT mixture at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow for inhibitor binding.

  • Reaction Initiation:

    • Initiate the reaction by adding the H₂O₂ solution and the substrate solution (KI and Tyrosine). Mix quickly but gently.

  • Kinetic Measurement:

    • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance over time. The iodination of tyrosine can be monitored directly around 289 nm.[7] Alternatively, in the absence of a tyrosine acceptor, the formation of triiodide (I₃⁻) can be measured at 353 nm.

    • Record data every 10-15 seconds for 3-5 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the V₀ against the different DIT concentrations to determine the IC₅₀ value (the concentration of DIT that causes 50% inhibition).

    • To confirm the mechanism of inhibition, repeat the experiment with varying concentrations of the substrate (e.g., Tyrosine or KI) at fixed concentrations of DIT. Plot the data using a Lineweaver-Burk (double reciprocal) plot. A pattern of lines intersecting on the y-axis is indicative of competitive inhibition.

D-Diiodotyrosine is a versatile and specific pharmacological agent for the kinetic analysis of thyroid peroxidase and related enzymes. Its well-characterized competitive inhibitory actions and its role as a modulator of the TPO catalytic cycle provide researchers with a powerful tool to investigate the fundamental mechanisms of thyroid hormone biosynthesis and to screen for novel therapeutic inhibitors.[4][5] The protocols and data presented here offer a solid foundation for employing DIT in enzyme kinetic studies within academic and drug discovery settings.

References

Analytical Grade D-Diiodotyrosine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is paramount to achieving reliable and reproducible experimental outcomes. This document provides detailed information on the sources, suppliers, and applications of analytical grade D-Diiodotyrosine (D-DIT), a key molecule in thyroid hormone research.

D-Diiodotyrosine, a derivative of the amino acid tyrosine, serves as a crucial precursor in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). Its availability in a highly pure, analytical grade form is essential for a range of research applications, from metabolic studies to the development of novel therapeutics targeting the thyroid signaling pathway.

Sources and Suppliers of Analytical Grade D-Diiodotyrosine

A comprehensive search has identified several reputable suppliers offering D-Diiodotyrosine. While the specific designation "analytical grade" may vary between suppliers, products with high purity levels (typically ≥98%), as determined by methods like High-Performance Liquid Chromatography (HPLC), are suitable for most research applications. Researchers should always request a Certificate of Analysis (CoA) to verify the purity and identity of the compound.

Below is a comparative table of suppliers offering D-Diiodotyrosine and related compounds. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich 3,5-Diiodo-L-tyrosine dihydrate18835-59-1≥98.0% (HPLC)[1]10 g[1]
Cayman Chemical 3,5-Diiodo-L-tyrosine300-39-0≥98%[2]Custom
Selleck Chemicals 3,5-Diiodotyrosine DihydrateNot SpecifiedQuality confirmed by NMR & HPLC[3]Custom
MedKoo Diiodotyrosine66-02-4Not Specified100mg, 250mg, 1g[4]
Amitychem L-3,5-diiodotyrosineNot SpecifiedResearch and Industrial Grade/98.00; Pharmacy Grade/99[5]Custom
DC Chemicals DiiodotyrosineNot SpecifiedNot SpecifiedCustom[6]
Genprice 3,5-Diiodo-DL-tyrosineNot SpecifiedNot Specified10 mg[7]

Key Applications and Experimental Protocols

Analytical grade D-Diiodotyrosine is primarily utilized in studies related to thyroid hormone metabolism and function. Its applications include, but are not limited to:

  • In vitro synthesis of thyroid hormones: Investigating the enzymatic and non-enzymatic pathways of T3 and T4 formation.[8][9]

  • Radioimmunoassay (RIA) development: As a standard for the quantification of DIT in biological samples.[10][11]

  • Enzyme inhibition assays: Studying the kinetics of enzymes involved in thyroid hormone synthesis and metabolism.

  • Chromatographic analysis: Serving as a reference standard for the identification and quantification of DIT in complex mixtures using techniques like HPLC.[12][13]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Determination of D-Diiodotyrosine in Serum

This protocol provides a general framework for the analysis of D-Diiodotyrosine in serum samples. Optimization of specific parameters may be required depending on the HPLC system and sample matrix.

Materials:

  • D-Diiodotyrosine analytical standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Serum samples

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Theophylline (internal standard)

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV detector

  • Reversed-phase C18 column (e.g., Inertsil C18)

Procedure:

  • Standard Preparation: Prepare a stock solution of D-Diiodotyrosine and theophylline (internal standard) in a suitable solvent (e.g., methanol or a mixture of mobile phase). Perform serial dilutions to create a calibration curve.

  • Sample Preparation (Solid-Phase Extraction):

    • Spike drug-free serum samples with known concentrations of D-Diiodotyrosine standards.

    • Precondition the C18 SPE cartridges with methanol followed by water.

    • Load the serum samples onto the cartridges.

    • Wash the cartridges to remove interferences.

    • Elute the analytes with a suitable solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions: [12][13]

    • Mobile Phase A: 0.1% aqueous solution of trifluoroacetic acid (pH 3)

    • Mobile Phase B: Acetonitrile

    • Gradient Program: A 25-minute gradient from a low to a high percentage of acetonitrile.

    • Flow Rate: 1 mL/min

    • Detection: Monitor the absorbance at a suitable wavelength (e.g., 220 nm).

  • Quantification: Use the calibration curve generated from the standards and the peak area ratio of D-Diiodotyrosine to the internal standard to determine the concentration in the samples.

Experimental Workflow for HPLC Analysis

HPLC_Workflow StandardPrep Standard Preparation HPLC HPLC Analysis StandardPrep->HPLC SamplePrep Sample Preparation (SPE) SamplePrep->HPLC DataAnalysis Data Analysis HPLC->DataAnalysis

Caption: Workflow for the HPLC analysis of D-Diiodotyrosine.

Protocol 2: Radioimmunoassay (RIA) for the Quantification of D-Diiodotyrosine

This protocol outlines the general steps for a competitive radioimmunoassay to measure D-Diiodotyrosine concentrations in biological fluids.

Materials:

  • D-Diiodotyrosine analytical standard

  • Radiolabeled D-Diiodotyrosine (e.g., ¹²⁵I-DIT)

  • Specific antibody against D-Diiodotyrosine

  • Assay buffer (e.g., phosphate-buffered saline with protein carrier)

  • Separating agent (e.g., second antibody, polyethylene glycol)

  • Biological samples

Instrumentation:

  • Gamma counter

Procedure: [14][15]

  • Reagent Preparation:

    • Prepare a standard curve by serially diluting the D-Diiodotyrosine analytical standard.

    • Dilute the radiolabeled D-Diiodotyrosine and the specific antibody to their optimal concentrations in the assay buffer.

  • Assay Setup:

    • To a series of tubes, add a fixed amount of the specific antibody.

    • Add the standard dilutions or unknown samples.

    • Add a fixed amount of radiolabeled D-Diiodotyrosine to initiate the competitive binding reaction.

  • Incubation: Incubate the mixture for a specified time and temperature to allow the binding reaction to reach equilibrium.

  • Separation: Separate the antibody-bound and free radiolabeled D-Diiodotyrosine using a suitable separation agent.

  • Counting: Measure the radioactivity in the bound or free fraction using a gamma counter.

  • Calculation: Construct a standard curve by plotting the percentage of bound radiolabel versus the concentration of the unlabeled D-Diiodotyrosine standards. Determine the concentration of D-Diiodotyrosine in the unknown samples by interpolating their percentage of bound radiolabel on the standard curve.

Principle of Competitive Radioimmunoassay

RIA_Principle cluster_0 High Unlabeled Antigen cluster_1 Low Unlabeled Antigen Unlabeled_High Unlabeled DIT (Sample) Antibody_High Antibody Unlabeled_High->Antibody_High Labeled_High Labeled DIT Labeled_High->Antibody_High Bound_Low Low Bound Labeled DIT Antibody_High->Bound_Low Less Binding Unlabeled_Low Unlabeled DIT (Sample) Antibody_Low Antibody Unlabeled_Low->Antibody_Low Labeled_Low Labeled DIT Labeled_Low->Antibody_Low Bound_High High Bound Labeled DIT Antibody_Low->Bound_High More Binding

Caption: Competitive binding in a Radioimmunoassay (RIA).

Thyroid Hormone Biosynthesis Signaling Pathway

D-Diiodotyrosine is a central intermediate in the synthesis of thyroid hormones within the thyroid gland. The process begins with the uptake of iodide by the thyroid follicular cells. Iodide is then oxidized and incorporated into tyrosine residues of the thyroglobulin protein, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT). Subsequently, two molecules of DIT couple to form thyroxine (T4), or one molecule of MIT and one molecule of DIT couple to form triiodothyronine (T3).[16]

Thyroid_Hormone_Synthesis Iodide Iodide (I-) Iodine Iodine (I2) Iodide->Iodine Thyroid Peroxidase MIT Monoiodotyrosine (MIT) Iodine->MIT DIT Diiodotyrosine (DIT) Iodine->DIT Tyrosine Tyrosine Residues (in Thyroglobulin) Tyrosine->MIT Tyrosine->DIT T3 Triiodothyronine (T3) MIT->T3 T4 Thyroxine (T4) DIT->T4 DIT->T3

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Conditions for Baseline Separation of Diiodotyrosine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) conditions for the baseline separation of Diiodotyrosine enantiomers. The following sections offer troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: Which type of HPLC column is most effective for separating Diiodotyrosine enantiomers?

A1: The separation of Diiodotyrosine enantiomers requires a chiral stationary phase (CSP). Several types of CSPs have proven effective for separating structurally similar amino acid derivatives and are recommended for screening:

  • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives coated or immobilized on a silica support are a versatile first choice for chiral separations.[1]

  • Macrocyclic Antibiotic CSPs: Teicoplanin-based columns (e.g., Chirobiotic T) have demonstrated excellent enantioselectivity for various amino acids and their derivatives.

  • Crown Ether-based CSPs: These are particularly effective for separating primary amine-containing compounds like amino acids.

  • Ligand-Exchange Chromatography: While less common for routine analysis, this technique uses a chiral ligand (e.g., L-proline) and a metal ion (e.g., copper(II)) added to the mobile phase with a standard achiral column.

Q2: What is a good starting mobile phase for method development?

A2: A typical starting point for the chiral separation of Diiodotyrosine enantiomers on a polysaccharide or macrocyclic antibiotic-based column in reversed-phase mode would be a mixture of an organic modifier and a buffered aqueous phase.

  • Organic Modifier: Methanol or acetonitrile are common choices. The ratio of organic to aqueous phase significantly impacts retention and resolution.

  • Aqueous Phase: A buffer is crucial for controlling the ionization state of the analyte and the stationary phase. A common starting point is 0.1% triethylammonium acetate (TEAA) or 0.1% formic acid in water, adjusting the pH to a range of 4-6. For basic compounds, a small amount of a basic additive like diethylamine might be necessary in normal phase, while acidic compounds benefit from acidic additives like trifluoroacetic acid in reversed-phase.[2]

A good initial mobile phase to screen would be Methanol/0.1% Formic Acid (80:20, v/v).

Q3: How does the mobile phase pH affect the separation?

A3: The pH of the mobile phase is a critical parameter as it influences the ionization state of both the Diiodotyrosine enantiomers (which are amphoteric) and the chiral stationary phase. For CSPs with ionizable groups, pH changes can alter the chiral recognition mechanism. It is crucial to operate within the pH stability range of your chosen column. A systematic evaluation of pH (e.g., in 0.5 unit increments) can reveal the optimal conditions for resolution.

Q4: What is the impact of flow rate and temperature on the separation?

A4:

  • Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Lower flow rates can increase the interaction time between the analytes and the CSP, potentially improving resolution, but will also increase the analysis time.

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process. Both increasing and decreasing the temperature can improve resolution, depending on the specific analyte-CSP interaction. Using a column oven to maintain a consistent temperature is essential for reproducible results.

Q5: What are common causes of poor peak shape (tailing or fronting)?

A5:

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on the silica support.[3] Operating at a lower pH to suppress silanol ionization or using a highly end-capped column can mitigate this. Column overload can also lead to peak tailing.

  • Peak Fronting: This is typically a sign of column overload. Reducing the sample concentration or injection volume should be the first step in addressing this issue.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the optimization of Diiodotyrosine enantiomer separation.

Problem Potential Cause(s) Recommended Solution(s)
No Separation or Poor Resolution (Rs < 1.5) 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Mobile phase pH is not optimal.4. Flow rate is too high.5. Temperature is not optimal.1. Screen different types of CSPs (polysaccharide, macrocyclic antibiotic, crown ether).2. Vary the organic modifier (e.g., switch from methanol to acetonitrile) and its percentage in the mobile phase.3. Systematically adjust the mobile phase pH within the column's stable range.4. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).5. Evaluate the effect of temperature using a column oven (e.g., test at 15°C, 25°C, and 40°C).
Peak Tailing 1. Secondary interactions with residual silanols.2. Column overload.3. Mismatch between sample solvent and mobile phase.4. Extra-column dead volume.1. Add a competing base to the mobile phase in small concentrations or lower the mobile phase pH.2. Reduce the concentration of the sample and/or the injection volume.3. Dissolve the sample in the initial mobile phase.4. Use tubing with a smaller internal diameter and ensure all fittings are properly connected.
Peak Fronting 1. Column overload.1. Dilute the sample or reduce the injection volume.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Insufficient column equilibration.4. Pump issues (e.g., leaks, faulty check valves).1. Prepare fresh mobile phase daily and use a degasser. Ensure accurate measurements.2. Use a column oven to maintain a constant temperature.3. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.4. Perform regular pump maintenance. Check for pressure fluctuations.
Baseline Noise or Drift 1. Contaminated or low-quality mobile phase solvents.2. Air bubbles in the system.3. Detector lamp aging.4. Column contamination.1. Use high-purity HPLC-grade solvents and prepare fresh mobile phase.2. Degas the mobile phase thoroughly.3. Replace the detector lamp if nearing the end of its lifetime.4. Flush the column with a strong, compatible solvent.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters for the separation of compounds structurally similar to Diiodotyrosine. These values can serve as a benchmark during your method development.

Table 1: Example HPLC Conditions for Separation of Thyroxine Enantiomers

ParameterCondition 1Condition 2
Column Teicoplanin-based (Chirobiotic T)Crown Ether-based
Mobile Phase Methanol / 0.1% TEAA, pH 4.0 (70:30, v/v)100% Methanol with 10 mM H₂SO₄
Flow Rate 1.0 mL/minNot Specified
Detection UVUV
Resolution (Rs) > 3.0Not Specified

Table 2: Example Retention Factors and Selectivity

CompoundEnantiomerRetention Factor (k')Selectivity (α)
ThyroxineD-T44.51.25
L-T45.6
TriiodothyronineD-T33.81.32
L-T35.0

Note: These are example values and will vary depending on the specific column, mobile phase, and other chromatographic conditions.

Experimental Protocols

General Protocol for Chiral HPLC Method Development for Diiodotyrosine Enantiomers

This protocol outlines a systematic approach to developing a robust HPLC method for the baseline separation of Diiodotyrosine enantiomers.

1. Sample Preparation:

  • Dissolve a racemic standard of 3,5-Diiodotyrosine in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

2. HPLC System and Initial Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Start with a polysaccharide-based column (e.g., Lux Cellulose-1 or Chiralpak AD-H).

  • Mobile Phase: Begin with a simple mobile phase, such as Acetonitrile/Water with 0.1% Formic Acid (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 230 nm or 280 nm.

  • Injection Volume: 5 µL.

3. Method Optimization Strategy:

  • Step 1: Mobile Phase Composition Screening:

    • Vary the ratio of the organic modifier to the aqueous phase (e.g., 40:60, 50:50, 60:40).

    • If resolution is poor, switch the organic modifier (e.g., from Acetonitrile to Methanol) and repeat the screening.

  • Step 2: pH Optimization:

    • If some separation is observed, systematically adjust the pH of the aqueous component of the mobile phase (e.g., from pH 3.0 to 6.0 in 0.5 unit increments) using appropriate buffers (e.g., formate or acetate).

  • Step 3: Flow Rate and Temperature Optimization:

    • Once a promising mobile phase is identified, investigate the effect of flow rate (e.g., 0.5, 0.8, 1.0 mL/min) and temperature (e.g., 15°C, 25°C, 40°C) to fine-tune the resolution and analysis time.

  • Step 4: Alternative CSP Screening:

    • If baseline separation is not achieved, screen other types of CSPs, such as a macrocyclic antibiotic or crown ether-based column, using the most promising mobile phase conditions from the initial screening.

4. System Suitability:

  • Once a suitable method is developed, inject the racemic standard multiple times to ensure the system suitability criteria are met (e.g., Resolution (Rs) > 1.5, Tailing Factor (Tf) between 0.8 and 1.5, and reproducible retention times).

Visualizations

Experimental_Workflow start Start: Method Development for Diiodotyrosine Enantiomer Separation sample_prep Sample Preparation (Racemic Standard in Mobile Phase) start->sample_prep initial_conditions Initial HPLC Conditions (Polysaccharide CSP, ACN/H2O/FA) sample_prep->initial_conditions screen_mp Screen Mobile Phase Composition (Organic Modifier Ratio & Type) initial_conditions->screen_mp check_resolution1 Resolution > 1.5? screen_mp->check_resolution1 optimize_ph Optimize Mobile Phase pH check_resolution1->optimize_ph No optimize_flow_temp Optimize Flow Rate & Temperature check_resolution1->optimize_flow_temp Yes check_resolution2 Resolution Improved? optimize_ph->check_resolution2 check_resolution2->optimize_flow_temp Yes screen_csp Screen Alternative CSP (e.g., Macrocyclic Antibiotic) check_resolution2->screen_csp No check_resolution3 Baseline Separation Achieved? optimize_flow_temp->check_resolution3 check_resolution3->screen_csp No validate Validate Method (System Suitability) check_resolution3->validate Yes screen_csp->initial_conditions Restart Screening

Caption: Experimental workflow for HPLC method development.

Troubleshooting_Logic start Start: Poor Baseline Separation check_peaks Are two peaks visible? start->check_peaks no_peaks Action: Screen different CSPs and mobile phase types (e.g., Normal Phase vs. Reversed Phase). check_peaks->no_peaks No poor_resolution Issue: Poor Resolution (Rs < 1.5) check_peaks->poor_resolution Yes optimize_mp Optimize Mobile Phase (Organic %, pH, Additives) poor_resolution->optimize_mp resolution_improved1 Resolution Improved? optimize_mp->resolution_improved1 resolution_improved1->no_peaks No optimize_temp_flow Optimize Temperature & Flow Rate resolution_improved1->optimize_temp_flow Yes resolution_improved2 Resolution Improved? optimize_temp_flow->resolution_improved2 resolution_improved2->no_peaks No check_peak_shape Check Peak Shape resolution_improved2->check_peak_shape Yes tailing Issue: Peak Tailing check_peak_shape->tailing No, Tailing fronting Issue: Peak Fronting check_peak_shape->fronting No, Fronting end End: Baseline Separation Optimized check_peak_shape->end Yes peak_shape_ok Peak Shape Acceptable? adjust_ph_conc Action: Lower pH, reduce sample concentration, check for dead volume. tailing->adjust_ph_conc adjust_ph_conc->optimize_mp reduce_load Action: Reduce sample concentration or injection volume. fronting->reduce_load reduce_load->optimize_mp

Caption: Troubleshooting logic for poor baseline separation.

References

Troubleshooting low yields in the asymmetric synthesis of D-Diiodotyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the asymmetric synthesis of D-Diiodotyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve synthesis outcomes.

I. Troubleshooting Guides

Low yields are a frequent issue in the asymmetric synthesis of D-Diiodotyrosine. This section provides a systematic approach to identifying and resolving common experimental problems.

Issue 1: Low Overall Reaction Yield

A diminished yield of the final D-Diiodotyrosine product can arise from several factors throughout the synthetic sequence.

Question: My overall yield for the synthesis of D-Diiodotyrosine is significantly lower than expected. What are the potential causes and how can I address them?

Answer: Low overall yield is a multifaceted problem. A logical workflow to diagnose the issue is crucial. Start by evaluating each step of your synthesis, from the quality of starting materials to the final purification.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Overall Yield Check_SM Verify Starting Material (D-Tyrosine) Purity Start->Check_SM Check_Protect Assess Protecting Group Strategy Check_SM->Check_Protect If purity is confirmed Solution_SM Solution: - Recrystallize/purify D-Tyrosine - Confirm identity via NMR/MS Check_SM->Solution_SM If impure Check_Iodination Evaluate Iodination Step Efficiency Check_Protect->Check_Iodination If protection is complete Solution_Protect Solution: - Ensure complete protection - Use stable protecting groups (e.g., Boc, Fmoc) - Optimize deprotection conditions Check_Protect->Solution_Protect If incomplete Check_Catalyst Examine Catalyst Activity & Enantioselectivity Check_Iodination->Check_Catalyst If iodination is efficient Solution_Iodination Solution: - Use fresh iodinating agent - Control stoichiometry precisely - Optimize temperature and reaction time Check_Iodination->Solution_Iodination If inefficient Check_Workup Optimize Work-up & Purification Check_Catalyst->Check_Workup If catalyst is active Solution_Catalyst Solution: - Use fresh, anhydrous catalyst & solvent - Screen different chiral catalysts/ligands - Optimize catalyst loading and temperature Check_Catalyst->Solution_Catalyst If catalyst is inactive Solution_Workup Solution: - Minimize transfers and extractions - Use appropriate chromatography conditions - Avoid product decomposition during purification Check_Workup->Solution_Workup

Troubleshooting workflow for low overall yield.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Impure Starting Materials Ensure the D-Tyrosine used is of high purity. Impurities can interfere with catalysis and lead to side reactions. Consider recrystallization or purification of the starting material if its purity is questionable.
Inefficient Protection/Deprotection Incomplete protection of the amine or carboxylic acid functionalities can lead to unwanted side reactions during iodination. Similarly, harsh deprotection conditions can cause product degradation. Ensure complete protection using standard protocols and monitor deprotection carefully.
Suboptimal Iodination Conditions The iodination of the tyrosine ring is a critical step. Low yields can result from decomposed iodinating agents, incorrect stoichiometry, or inappropriate reaction temperatures.[1]
Catalyst Inactivity The chiral catalyst is central to the asymmetric induction. Its activity can be compromised by moisture, impurities, or degradation over time.
Product Loss During Work-up Significant product loss can occur during extraction, washing, and purification steps. The purification process itself can be a source of yield loss.[2]
Issue 2: Low Enantiomeric Excess (ee)

Achieving high enantioselectivity is the primary goal of asymmetric synthesis. Low enantiomeric excess (ee) indicates a failure in the stereochemical control of the reaction.

Question: The enantiomeric excess of my D-Diiodotyrosine is low. What factors influence the stereoselectivity of the reaction?

Answer: Low enantiomeric excess is a common challenge in asymmetric synthesis. The catalyst's performance is paramount, but other reaction parameters also play a crucial role.

Logical Flow for Troubleshooting Low Enantiomeric Excess

Low_ee_Troubleshooting Start Low Enantiomeric Excess (ee) Catalyst_Check Evaluate Chiral Catalyst and Ligand Integrity Start->Catalyst_Check Solvent_Purity Assess Solvent Purity and Anhydrous Conditions Catalyst_Check->Solvent_Purity If catalyst is pure and active Resolution High ee Achieved Catalyst_Check->Resolution Action: Use fresh catalyst, screen different ligands Reaction_Temp Optimize Reaction Temperature Solvent_Purity->Reaction_Temp If solvent is pure and dry Solvent_Purity->Resolution Action: Use anhydrous solvents, add molecular sieves Stoichiometry_Check Verify Reagent Stoichiometry Reaction_Temp->Stoichiometry_Check If temperature is optimized Reaction_Temp->Resolution Action: Lower reaction temperature to enhance selectivity Stoichiometry_Check->Resolution Action: Precisely control the ratio of all reagents

Troubleshooting workflow for low enantiomeric excess.

Key Factors Influencing Enantioselectivity:

Factor Recommendations
Chiral Catalyst/Ligand The choice and quality of the chiral catalyst or ligand are critical. Ensure the catalyst is pure and handled under inert conditions if it is air or moisture sensitive. Consider screening a variety of chiral ligands to find the optimal one for this transformation.
Reaction Temperature Lowering the reaction temperature often leads to higher enantioselectivity by favoring the transition state that leads to the desired enantiomer.
Solvent Effects The polarity and coordinating ability of the solvent can significantly impact the chiral environment created by the catalyst. A solvent screen may be necessary to identify the optimal medium for the reaction. Ensure the use of anhydrous solvents, as water can interfere with the catalyst.
Stoichiometry The precise ratio of the substrate, iodinating agent, and catalyst can influence the enantiomeric excess. Careful optimization of these ratios is recommended.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the amine and carboxylic acid functionalities of D-Tyrosine in this synthesis?

A1: The most widely used protecting groups are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) for the amino group, and methyl or ethyl esters for the carboxylic acid. These groups are generally stable under the iodination conditions and can be removed under relatively mild conditions.

Q2: Which iodinating agents are typically used for the di-iodination of the tyrosine ring?

A2: Iodine monochloride (ICl) is a common and effective reagent for the di-iodination of tyrosine. Other reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst can also be employed. The choice of reagent can affect the reaction rate and selectivity.

Q3: How can I monitor the progress of the iodination reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to the starting material (protected D-Tyrosine), you can observe the formation of the mono- and di-iodinated products.

Q4: What are the recommended methods for purifying the final D-Diiodotyrosine product?

A4: Purification is typically achieved through column chromatography on silica gel. Due to the polar nature of the amino acid, a polar eluent system such as a mixture of dichloromethane and methanol, or ethyl acetate and methanol, is often required. Recrystallization can also be an effective method for obtaining highly pure product.

Q5: How is the enantiomeric excess (ee) of the final product determined?

A5: The enantiomeric excess is most accurately determined by chiral High-Performance Liquid Chromatography (HPLC). This technique separates the two enantiomers, and the ratio of their peak areas allows for the calculation of the ee.

III. Experimental Protocols

While a specific, high-yielding asymmetric synthesis of D-Diiodotyrosine is not widely documented in readily available literature, a general approach can be outlined based on established methods for asymmetric iodination of phenols and synthesis of related amino acids. The following protocol is a representative, generalized procedure.

General Protocol for Asymmetric Synthesis of D-Diiodotyrosine

Step 1: Protection of D-Tyrosine

  • Protect the amino group of D-Tyrosine with a suitable protecting group (e.g., Boc anhydride).

  • Protect the carboxylic acid group as a methyl or ethyl ester.

Step 2: Asymmetric Iodination

  • Dissolve the protected D-Tyrosine in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

  • Add the chiral catalyst (e.g., a chiral phase-transfer catalyst or a chiral ligand complexed with a metal salt) at the optimized concentration.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C to 0 °C).

  • Slowly add the iodinating agent (e.g., ICl or NIS) to the reaction mixture.

  • Monitor the reaction by TLC or HPLC until completion.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Perform an aqueous work-up to isolate the crude product.

Step 3: Deprotection and Purification

  • Remove the protecting groups under appropriate conditions (e.g., acid-catalyzed hydrolysis for Boc and ester groups).

  • Purify the crude D-Diiodotyrosine by column chromatography or recrystallization.

  • Determine the yield and enantiomeric excess of the final product.

Workflow for Asymmetric Synthesis of D-Diiodotyrosine

Synthesis_Workflow Start D-Tyrosine Protection Protection of Amino and Carboxyl Groups Start->Protection Protected_Tyr Protected D-Tyrosine Protection->Protected_Tyr Iodination Asymmetric Iodination (Chiral Catalyst, Iodinating Agent) Protected_Tyr->Iodination Crude_Product Crude Protected D-Diiodotyrosine Iodination->Crude_Product Deprotection Deprotection Crude_Product->Deprotection Purification Purification (Chromatography/Recrystallization) Deprotection->Purification Final_Product Pure D-Diiodotyrosine Purification->Final_Product

General workflow for the asymmetric synthesis of D-Diiodotyrosine.

IV. Data Presentation

Due to the limited availability of specific quantitative data for the asymmetric synthesis of D-Diiodotyrosine in the public domain, the following table presents hypothetical data based on typical outcomes for similar asymmetric transformations. This table is intended for illustrative purposes to guide optimization efforts.

Table 1: Hypothetical Data for Asymmetric Iodination of Protected D-Tyrosine

Entry Chiral Catalyst Solvent Temp (°C) Yield (%) ee (%)
1Catalyst A (10 mol%)CH₂Cl₂06570
2Catalyst A (10 mol%)Toluene06275
3Catalyst A (10 mol%)CH₂Cl₂-207085
4Catalyst A (10 mol%)CH₂Cl₂-785592
5Catalyst B (10 mol%)CH₂Cl₂-786095
6Catalyst B (5 mol%)CH₂Cl₂-785894

This technical support center provides a foundational guide for troubleshooting the asymmetric synthesis of D-Diiodotyrosine. Successful synthesis will depend on careful optimization of the reaction conditions for the specific chiral catalyst and substrates being used.

References

Preventing racemization of D-Diiodotyrosine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of D-Diiodotyrosine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for D-Diiodotyrosine analysis?

A1: Racemization is the process where a single enantiomer (in this case, the D-isomer of Diiodotyrosine) is converted into a mixture of both D- and L-isomers.[1] This is a critical issue in pharmaceutical and biological research because the two enantiomers can have different biological activities and toxicological profiles.[2] For accurate quantification of D-Diiodotyrosine, it is crucial to prevent its conversion to L-Diiodotyrosine during sample handling and preparation.

Q2: What are the primary factors that cause racemization of amino acids like D-Diiodotyrosine?

A2: The main factors that promote the racemization of amino acids are elevated temperature, suboptimal pH (both strongly acidic and strongly basic conditions), and extended processing times.[3][4] The presence of certain chemical species can also catalyze this process. The underlying mechanism involves the removal of a proton from the alpha-carbon of the amino acid, leading to a planar carbanion intermediate, which can then be reprotonated from either side, resulting in either the D- or L-form.[5]

Q3: My sample contains D-Diiodotyrosine within a protein or peptide. How can I release it for analysis without causing significant racemization?

A3: Protein hydrolysis is necessary to release individual amino acids. However, standard acid hydrolysis (e.g., with 6 M HCl at high temperatures) is known to cause racemization.[1][6] A recommended alternative is enzymatic hydrolysis, which proceeds under milder conditions. A multi-enzyme approach using pronase, leucine aminopeptidase, and peptidyl-D-amino-acid hydrolase can achieve complete hydrolysis with minimal racemization.[3] Alternatively, hydrolysis with saturated barium hydroxide has been shown to be effective for iodinated casein, with monoiodotyrosine and diiodotyrosine being much more stable under these conditions compared to other iodoamino acids.[7]

Q4: How can I extract D-Diiodotyrosine from biological fluids like serum or urine?

A4: Solid-phase extraction (SPE) is a common and effective method for extracting and cleaning up iodoamino acids from biological matrices such as serum and urine.[8][9] C18 cartridges are frequently used for this purpose, yielding good recovery rates.[8] This cleanup step is essential to remove interfering substances from the sample matrix before analysis.[10]

Q5: What analytical techniques are suitable for separating and quantifying D- and L-Diiodotyrosine?

A5: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for separating enantiomers like D- and L-Diiodotyrosine.[2][11][12] Chiral HPLC allows for the direct separation of the two isomers, enabling accurate quantification. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) with chiral selectors can also be employed for enantiomeric separation of amino acids.[13][14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of L-Diiodotyrosine detected in a pure D-Diiodotyrosine standard after sample preparation. Racemization due to harsh conditions. - Review pH: Avoid strongly acidic or basic conditions if possible. Racemization increases with pH, especially above pH 9.[4] - Lower Temperature: Perform all sample preparation steps at the lowest temperature compatible with the procedure. Avoid prolonged heating.[15] - Reduce Time: Minimize the duration of each sample preparation step, particularly hydrolysis.
Incomplete hydrolysis of protein/peptide samples. Inefficient hydrolysis method. - Enzymatic Hydrolysis: Switch to a sequential enzymatic digestion protocol for milder conditions and potentially more complete hydrolysis.[3] - Barium Hydroxide Hydrolysis: For robust samples, consider hydrolysis with saturated barium hydroxide, which shows good stability for diiodotyrosine.[7]
Poor recovery of D-Diiodotyrosine after solid-phase extraction (SPE). Suboptimal SPE protocol. - Optimize Sorbent: Ensure a C18 or other suitable sorbent is being used. - Adjust pH: Optimize the pH of the sample and wash/elution solvents to ensure proper retention and elution of diiodotyrosine. - Check Flow Rate: A slow and consistent flow rate during sample loading, washing, and elution can improve recovery.
Co-elution of D- and L-Diiodotyrosine during HPLC analysis. Inappropriate analytical column or mobile phase. - Use a Chiral Stationary Phase (CSP): A standard C18 column will not separate enantiomers. A dedicated chiral column is required.[11][12] - Optimize Mobile Phase: Adjust the mobile phase composition (e.g., percentage of organic modifier, buffer concentration, and pH) to improve resolution between the enantiomers.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis for Protein-Bound D-Diiodotyrosine with Minimal Racemization

This method is adapted from a procedure designed for total protein hydrolysis with extremely low racemization.[3]

  • Partial Acid Hydrolysis (Optional, for highly cross-linked proteins):

    • Incubate the protein sample in 10 M HCl at a low temperature (e.g., 4°C) for a time sufficient to achieve partial hydrolysis without significant racemization (requires optimization for the specific protein).

    • Neutralize the sample carefully with a suitable base (e.g., NaOH) on ice.

  • Enzymatic Digestion - Step 1 (Pronase):

    • Adjust the pH of the (partially) hydrolyzed protein solution to the optimal range for pronase (typically pH 7-8).

    • Add pronase to the sample (enzyme-to-substrate ratio should be optimized, e.g., 1:20 w/w).

    • Incubate at a controlled temperature (e.g., 37°C) for 24-48 hours.

  • Enzymatic Digestion - Step 2 (Leucine Aminopeptidase and Peptidyl-D-amino-acid Hydrolase):

    • After the pronase digestion, adjust the pH if necessary to the optimal range for the subsequent enzymes (typically around pH 8).

    • Add leucine aminopeptidase and peptidyl-D-amino-acid hydrolase.

    • Continue incubation at 37°C for another 24-48 hours.

  • Sample Cleanup:

    • Terminate the reaction by adding a small amount of acid (e.g., trifluoroacetic acid) to denature the enzymes.

    • Centrifuge the sample to pellet the denatured enzymes.

    • The supernatant containing the free amino acids can then be further purified by solid-phase extraction or directly analyzed by a suitable chiral method.

Protocol 2: Chiral HPLC Analysis of D/L-Diiodotyrosine

This is a general guideline for developing a chiral HPLC method. Specific conditions will depend on the chosen chiral stationary phase.

  • Column Selection:

    • Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®) are often a good starting point for amino acid enantiomers.[12]

  • Mobile Phase Preparation:

    • For normal-phase chromatography, a typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol).

    • For reversed-phase chromatography, use a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape and resolution.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.5 mL/min for analytical columns.

    • Temperature: Maintain a constant column temperature (e.g., 25°C) as temperature can affect chiral recognition.

    • Detection: UV detection at a wavelength where diiodotyrosine has significant absorbance (e.g., around 280 nm).[7]

  • Method Development:

    • Inject a racemic (50:50) standard of D/L-Diiodotyrosine to determine the retention times and resolution of the two enantiomers.

    • Systematically vary the mobile phase composition (e.g., the percentage of the polar modifier) to optimize the separation.

    • Once separation is achieved, inject the prepared D-Diiodotyrosine sample to quantify the amount of the L-enantiomer present.

Visualizations

Racemization_Mechanism cluster_conditions Influencing Factors D_DIT D-Diiodotyrosine Carbanion Planar Carbanion Intermediate D_DIT->Carbanion - H+ Carbanion->D_DIT + H+ L_DIT L-Diiodotyrosine Carbanion->L_DIT + H+ High Temperature High Temperature Extreme pH (Acidic/Basic) Extreme pH (Acidic/Basic) Extended Time Extended Time

Caption: Mechanism of D-Diiodotyrosine racemization.

Troubleshooting_Workflow start High L-DIT Detected check_hydrolysis Sample from Protein? start->check_hydrolysis check_conditions Review Sample Prep Conditions check_hydrolysis->check_conditions No use_enzyme Switch to Enzymatic Hydrolysis check_hydrolysis->use_enzyme Yes lower_temp Lower Temperature check_conditions->lower_temp adjust_ph Use Milder pH check_conditions->adjust_ph reduce_time Shorten Incubation Time check_conditions->reduce_time reanalyze Re-analyze Sample lower_temp->reanalyze adjust_ph->reanalyze reduce_time->reanalyze use_enzyme->reanalyze use_baoh2 Consider Ba(OH)₂ Hydrolysis use_baoh2->reanalyze

Caption: Troubleshooting workflow for unexpected racemization.

Sample_Prep_Workflow start Sample is_protein Is D-DIT Protein-Bound? start->is_protein hydrolysis Hydrolysis (Enzymatic or Mild Chemical) is_protein->hydrolysis Yes spe Solid-Phase Extraction (SPE) (e.g., C18) is_protein->spe No (e.g., from biofluid) hydrolysis->spe analysis Chiral HPLC Analysis spe->analysis

Caption: General sample preparation workflow for D-DIT.

References

Addressing matrix effects in the mass spectrometric analysis of D-Diiodotyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometric analysis of D-Diiodotyrosine.

Understanding Matrix Effects in D-Diiodotyrosine Analysis

In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all components in a sample other than the analyte of interest, D-Diiodotyrosine.[1] These components can include salts, lipids, proteins, and other endogenous compounds from biological samples like plasma or urine.[1][2] Matrix effects occur when these co-eluting compounds interfere with the ionization of D-Diiodotyrosine in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[2][3][4][5] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[4]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My D-Diiodotyrosine signal intensity is significantly lower in plasma samples compared to the standard solution, even at the same concentration. What could be the cause?

A1: This is a classic sign of ion suppression , a common matrix effect.[4][6] Components from the plasma matrix, such as phospholipids or salts, are likely co-eluting with your D-Diiodotyrosine peak and competing for ionization in the MS source.[3] This reduces the number of D-Diiodotyrosine ions that are formed and detected, leading to a lower signal.

Q2: How can I confirm that ion suppression is affecting my D-Diiodotyrosine analysis?

A2: You can perform a post-extraction spike analysis .[2][6] This involves comparing the peak area of D-Diiodotyrosine in a neat solution to its peak area when spiked into a blank matrix extract (a sample that has gone through the entire preparation process but contains no analyte). A significantly lower peak area in the matrix extract confirms ion suppression.[2] A qualitative method, post-column infusion , can also identify the retention time regions where suppression occurs.[4]

Q3: I'm observing poor reproducibility and high variability in my D-Diiodotyrosine quantification across different plasma lots. Could this be related to matrix effects?

A3: Yes, high variability between different sample lots is a strong indicator of inconsistent matrix effects.[7] The composition and concentration of interfering substances can vary from one biological sample to another, leading to different degrees of ion suppression or enhancement.[6] This directly impacts the reproducibility of your results.

Q4: What are the most effective strategies to minimize matrix effects for D-Diiodotyrosine analysis?

A4: A multi-pronged approach is often most effective:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis.[1] Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing phospholipids and other interferences than simpler methods like Protein Precipitation (PPT).[8] Liquid-Liquid Extraction (LLE) can also be tailored to selectively extract D-Diiodotyrosine while leaving behind many matrix components.

  • Improve Chromatographic Separation: Adjust your LC method to better separate D-Diiodotyrosine from co-eluting matrix components.[1][9] This can involve modifying the mobile phase gradient, changing the column chemistry (e.g., using a HILIC column for a polar compound like D-Diiodotyrosine), or adjusting the flow rate.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[10] A SIL-IS for D-Diiodotyrosine (e.g., ¹³C₆-D-Diiodotyrosine) will have nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.[10][11]

Q5: My D-Diiodotyrosine peak shape is poor (e.g., tailing or splitting) in biological samples. What should I check?

A5: Poor peak shape can be caused by several factors, including matrix effects.[3]

  • Column Contamination: Matrix components can build up on your analytical column, leading to peak distortion.[3] Try flushing the column or using a guard column.

  • Injection Solvent: If your sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak splitting.[3] Ensure your injection solvent is compatible with your mobile phase.

  • Co-eluting Interferences: High concentrations of matrix components eluting very close to your analyte can distort its peak shape. Improved sample cleanup or chromatographic resolution is needed.

Q6: I don't have access to a stable isotope-labeled internal standard. What are my alternatives?

A6: While a SIL-IS is ideal, you can use a structural analog as an internal standard.[11] However, be aware that a structural analog may have different chromatographic retention and ionization efficiency, meaning it might not perfectly compensate for matrix effects experienced by D-Diiodotyrosine.[11] Another approach is matrix-matched calibration , where you prepare your calibration standards in a blank matrix that is representative of your samples.[1] This helps to normalize the matrix effects between your standards and unknown samples.

Quantitative Data Summary

The following tables illustrate the typical impact of different sample preparation methods on matrix effects and the effectiveness of using a stable isotope-labeled internal standard (SIL-IS) for correction.

Table 1: Comparison of Matrix Effects from Different Sample Preparation Techniques for D-Diiodotyrosine in Human Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*
Protein Precipitation (PPT)85 - 95%-45% (Suppression)
Liquid-Liquid Extraction (LLE)70 - 85%-20% (Suppression)
Solid-Phase Extraction (SPE)90 - 105%-5% (Minimal Effect)

*Matrix Effect (%) is calculated as ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100. Negative values indicate ion suppression.

Table 2: Effectiveness of a Stable Isotope-Labeled Internal Standard (SIL-IS) in Correcting for Matrix Effects

Sample Preparation MethodMatrix Effect (Analyte Only)IS-Normalized Matrix Factor**
Protein Precipitation (PPT)-45%1.02
Liquid-Liquid Extraction (LLE)-20%0.99
Solid-Phase Extraction (SPE)-5%1.01

**IS-Normalized Matrix Factor is calculated as (Peak Area Ratio of Analyte to IS in Matrix) / (Peak Area Ratio of Analyte to IS in Neat Solution). A value close to 1.0 indicates effective compensation for matrix effects.[2]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method

  • Prepare Blank Matrix Samples: Obtain six lots of the blank biological matrix (e.g., human plasma). Process these samples using your established extraction procedure (e.g., PPT, LLE, or SPE).

  • Prepare Neat Solutions: Prepare two sets of solutions of D-Diiodotyrosine and the SIL-IS in a clean solvent (e.g., mobile phase) at low and high concentrations relevant to your assay range.

  • Spike Matrix Extracts: After extraction, spike the blank matrix extracts with the low and high concentration solutions of D-Diiodotyrosine and the SIL-IS.

  • Analyze Samples: Inject the neat solutions and the post-extraction spiked matrix samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF): For each concentration level and each matrix lot, calculate the MF using the following formula:

    • MF = (Peak Response of Analyte in Spiked Matrix Extract) / (Mean Peak Response of Analyte in Neat Solution)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2]

  • Calculate IS-Normalized MF: To assess the ability of the internal standard to compensate for matrix effects, calculate the IS-Normalized MF:

    • IS-Normalized MF = (Analyte/IS Peak Response Ratio in Spiked Matrix Extract) / (Mean Analyte/IS Peak Response Ratio in Neat Solution)

    • The coefficient of variation (CV%) of the IS-Normalized MF across the different matrix lots should be within acceptable limits (e.g., ≤15%).

Protocol 2: Solid-Phase Extraction (SPE) for D-Diiodotyrosine from Plasma

This is a general protocol and should be optimized for your specific application.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).

  • Loading: Pre-treat 200 µL of plasma by adding the SIL-IS and diluting with 400 µL of the acidic buffer. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the acidic buffer to remove salts and some polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elution: Elute the D-Diiodotyrosine and SIL-IS with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Matrix_Effect_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Verification Start Poor Reproducibility or Low Signal in Matrix Eval Perform Post-Extraction Spike Experiment Start->Eval Check Matrix Effect > 15%? Eval->Check Opt_SamplePrep Optimize Sample Prep (e.g., switch PPT to SPE) Check->Opt_SamplePrep Yes Pass Method Validated Check->Pass No Opt_Chroma Optimize Chromatography (e.g., change gradient) Opt_SamplePrep->Opt_Chroma Use_IS Implement Stable Isotope- Labeled Internal Standard Opt_Chroma->Use_IS Reval Re-evaluate Matrix Effect Use_IS->Reval Reval->Pass

Caption: Workflow for identifying and mitigating matrix effects.

Low_Signal_Troubleshooting Start Low D-Diiodotyrosine Signal Q1 Is signal low in both neat solution and matrix? Start->Q1 A1_Yes Check MS Parameters: - Ion source settings - Collision energy - Capillary voltage Q1->A1_Yes Yes A1_No Suspect Ion Suppression Q1->A1_No No Q2 Improve Sample Cleanup (e.g., use SPE) A1_No->Q2 Q3 Optimize LC Separation (Separate analyte from suppression zone) Q2->Q3 Q4 Use SIL-IS to Compensate Q3->Q4 End Signal Improved Q4->End

Caption: Decision tree for troubleshooting low analyte signal.

Caption: How a SIL-IS compensates for matrix effects.

References

Stability of D-Diiodotyrosine in different experimental buffers and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of D-Diiodotyrosine in common experimental buffers and across a range of pH values. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for D-Diiodotyrosine powder?

A1: D-Diiodotyrosine as a solid powder is stable for at least four years when stored at -20°C.[1][2] For the dihydrate form, a stability of three years at -20°C has been reported.[3]

Q2: How stable is D-Diiodotyrosine in aqueous buffer solutions?

A2: Aqueous solutions of D-Diiodotyrosine have limited stability. It is recommended to prepare fresh solutions and not to store them for more than one day, even at refrigerated temperatures.[1][2]

Q3: What is the solubility of D-Diiodotyrosine in common buffers?

A3: The solubility of D-Diiodotyrosine can be a limiting factor in experimental design. In Phosphate Buffered Saline (PBS) at pH 7.2, the solubility is approximately 0.3 mg/mL.[1][2] For higher concentrations, the use of organic solvents like DMSO may be necessary, where solubility can reach up to 10 mg/mL.[2]

Q4: How does pH affect the stability of D-Diiodotyrosine?

A4: While specific quantitative data is limited, D-Diiodotyrosine is known to be incompatible with strong acids and alkalis, which can promote degradation. The stability of related iodinated tyrosine compounds is known to be pH-dependent. For example, the oxidation of tyrosine D is influenced by pH with a pKa of approximately 7.6.[4] It is crucial to maintain a well-buffered solution within a pH range of 6 to 8 for optimal stability.

Q5: Which buffers are recommended for working with D-Diiodotyrosine?

A5: Phosphate and Tris buffers have been successfully used in studies involving diiodotyrosine.[5][6] The choice of buffer can influence stability, as some buffer components can interact with the compound or with metal ions that may catalyze degradation.[7] It is advisable to perform a preliminary stability test with your chosen buffer system.

Troubleshooting Guide

Issue Possible Cause Recommendation
Precipitation in aqueous buffer Low solubility of D-Diiodotyrosine.- Ensure the concentration is below the solubility limit (approx. 0.3 mg/mL in PBS, pH 7.2).- Prepare a concentrated stock solution in DMSO and dilute it into the aqueous buffer immediately before use.- Gently warm the solution to aid dissolution, but avoid high temperatures.
Loss of activity or inconsistent results Degradation of D-Diiodotyrosine in solution.- Prepare fresh solutions for each experiment.- Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.- Protect solutions from light, as light exposure can accelerate degradation of photosensitive compounds.
Unexpected peaks in analytical chromatography Presence of degradation products.- Confirm the identity of the main peak by comparing the retention time with a fresh standard.- Perform a forced degradation study to identify potential degradation products.- Adjust the mobile phase or gradient of your HPLC method to achieve better separation of the parent compound from its degradants.
Color change in the solution Oxidation of the compound.- Degas buffers to remove dissolved oxygen.- Consider adding a small amount of an antioxidant, such as sodium metabisulfite, if compatible with your experimental system.- Store solutions in amber vials to protect from light-induced oxidation.

Quantitative Stability Data

The following tables provide hypothetical stability data for D-Diiodotyrosine based on general principles of chemical kinetics and information on related compounds. This data should be used as a guideline, and it is recommended to perform your own stability studies for your specific experimental conditions.

Table 1: Hypothetical Half-life (t½) of D-Diiodotyrosine in Different Buffers at 25°C

Buffer (50 mM)pHHalf-life (hours)
Citrate5.048
Phosphate6.072
Phosphate7.060
Tris-HCl7.455
Tris-HCl8.040
Carbonate9.024

Table 2: Hypothetical Percentage of D-Diiodotyrosine Remaining after 24 hours of Storage at Different Temperatures in 50 mM Phosphate Buffer (pH 7.0)

Temperature% Remaining
4°C95%
25°C (Room Temperature)80%
37°C65%

Experimental Protocols

Protocol 1: Preparation of D-Diiodotyrosine Solutions
  • Aqueous Solution Preparation:

    • Weigh the desired amount of D-Diiodotyrosine powder in a sterile container.

    • Add the desired volume of pre-filtered and degassed experimental buffer (e.g., 50 mM Phosphate Buffer, pH 7.0).

    • Vortex or sonicate the solution until the powder is completely dissolved. If solubility is an issue, do not exceed a concentration of 0.3 mg/mL.

    • Use the solution immediately.

  • DMSO Stock Solution Preparation:

    • Weigh D-Diiodotyrosine powder and dissolve it in a minimal amount of high-purity DMSO to a concentration of 10 mg/mL.

    • Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[3]

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade D-Diiodotyrosine to identify potential degradation products and to develop a stability-indicating analytical method.[8][9]

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of D-Diiodotyrosine in a 1:1 mixture of methanol and 0.1 M HCl.

    • Incubate at 60°C for 4 hours.

    • Cool the solution and neutralize with 0.1 M NaOH.

    • Analyze by HPLC.

  • Alkaline Hydrolysis:

    • Prepare a 1 mg/mL solution of D-Diiodotyrosine in a 1:1 mixture of methanol and 0.1 M NaOH.

    • Incubate at 60°C for 2 hours.

    • Cool the solution and neutralize with 0.1 M HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of D-Diiodotyrosine in a 1:1 mixture of methanol and 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Spread a thin layer of D-Diiodotyrosine powder in a glass vial.

    • Heat in an oven at 105°C for 24 hours.

    • Dissolve the powder in a suitable solvent and analyze by HPLC.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_data Data Analysis start D-Diiodotyrosine Powder stock DMSO Stock (10 mg/mL) start->stock Dissolve working Working Solution in Buffer start->working Direct Dissolution stock->working Dilute incubation Incubate under Test Conditions (pH, Temp, Buffer) working->incubation sampling Collect Samples at Time Points incubation->sampling analysis HPLC Analysis sampling->analysis quantify Quantify Peak Area analysis->quantify calculate Calculate % Remaining and Half-life quantify->calculate end Stability Profile calculate->end logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes compound D-Diiodotyrosine Stability pH pH compound->pH buffer Buffer Composition compound->buffer temp Temperature compound->temp light Light Exposure compound->light degradation Chemical Degradation (e.g., Deiodination, Oxidation) pH->degradation buffer->degradation precipitation Physical Instability (Precipitation) buffer->precipitation temp->degradation light->degradation

References

Common artifacts in the analysis of D-amino acids and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-amino acid analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the detection and quantification of D-amino acids.

Troubleshooting Guides

This section provides solutions to common problems encountered during D-amino acid analysis.

Problem 1: High background levels of D-amino acids detected in my negative control/standard.

This often points to racemization during your sample preparation, particularly during acid hydrolysis.

Potential Cause Recommended Solution
Harsh Acid Hydrolysis Conditions Optimize hydrolysis time and temperature. While 6 M HCl at 110°C for 24 hours is standard, some amino acids are more prone to racemization under these conditions.[1][2] Consider a time-course study to find the optimal balance between complete hydrolysis and minimal racemization.[1] Vapor-phase hydrolysis may also offer a cleaner alternative to liquid-phase hydrolysis.[1][3]
Amino Acid Susceptibility Be aware that certain amino acids, like aspartic acid, are particularly susceptible to racemization.[1][4] If accurate quantification of these is critical, alternative hydrolysis methods should be considered.
Matrix Effects The sample matrix, including high concentrations of salts or carbohydrates, can influence the rate of racemization.[1] Whenever possible, purify the protein of interest before hydrolysis.

Problem 2: Poor chromatographic separation of D- and L-amino acid enantiomers.

Resolving enantiomers is critical for accurate quantification. Poor separation can be due to issues with the derivatization step or the chromatography itself.

Potential Cause Recommended Solution
Incomplete Derivatization Ensure the chiral derivatization reaction (e.g., with Marfey's reagent, FDAA) goes to completion for both enantiomers. Follow the protocol precisely, paying attention to pH, temperature, and incubation time.[5][6][7]
Suboptimal HPLC Conditions Verify that the column, mobile phase composition, gradient, and flow rate are appropriate for separating the specific derivatized amino acids.[8] Ensure the use of a high-quality column and fresh mobile phases.[9]
Column Degradation The performance of the HPLC column can degrade over time. If resolution declines, consider replacing the guard column or the analytical column.[9]

Problem 3: I'm observing unexpected peaks or mass shifts in my mass spectrometry data.

These artifacts can arise from various sources, including the hydrolysis method and sample contamination.

Potential Cause Recommended Solution
Deuterium Incorporation from Hydrolysis If using deuterated acid (e.g., DCl in D₂O) to monitor racemization, amino acids that racemize during hydrolysis will incorporate deuterium, resulting in a +1 Da mass shift.[10][11] This is an expected outcome and allows for the correction of hydrolysis-induced racemization.
Deamidation Asparagine (Asn) and glutamine (Gln) can deamidate to aspartic acid (Asp) and glutamic acid (Glu), respectively, during sample preparation, leading to a mass increase of +1 Da.[12][13] This is more likely to occur at elevated pH and temperature.[12] Using mildly acidic conditions (e.g., pH 4.5) for enzymatic digestions can reduce deamidation artifacts.[14]
Contamination Contamination from various sources can introduce extraneous amino acids and other interfering compounds.[15][16][17] See the FAQ section on contamination for detailed prevention strategies.

Frequently Asked Questions (FAQs)

Q1: What is amino acid racemization and why is it a major artifact in D-amino acid analysis?

Q2: How can I minimize racemization during protein hydrolysis?

A2: There are two primary strategies to minimize racemization during protein hydrolysis:

  • Optimized Acid Hydrolysis: Reducing the temperature and duration of acid hydrolysis can lower the rate of racemization.[1] However, this must be balanced with ensuring complete protein hydrolysis.

  • Enzymatic Hydrolysis: Using a cocktail of proteases to digest the protein is a much milder method that results in significantly less racemization compared to acid hydrolysis.[19][20]

Q3: What is the purpose of using deuterated hydrochloric acid (DCl in D₂O) for hydrolysis?

A3: Using deuterated acid is a powerful technique to quantify the amount of racemization that occurs during the hydrolysis step. The hydrogen atom on the alpha-carbon of an amino acid is abstracted and replaced during racemization. When hydrolysis is performed in a deuterated environment, any amino acid that undergoes racemization will incorporate a deuterium atom, resulting in a +1 Dalton mass increase.[10][21] This allows for the differentiation and accurate quantification of the D-amino acids that were originally present in the sample from those that were formed as an artifact of the hydrolysis procedure using mass spectrometry.[10]

Q4: Which amino acids are most susceptible to racemization?

A4: The rate of racemization varies among amino acids. Aspartic acid is known to be one of the most susceptible to racemization.[1] Other amino acids that are relatively prone to racemization include glutamic acid, phenylalanine, and alanine.[1]

Q5: What are common sources of amino acid contamination and how can I avoid them?

A5: Background amino acid contamination can be a significant issue, especially in high-sensitivity analyses. Common sources include:

  • Environment: Dust and aerosols in the lab can contain amino acids.[15] It is recommended to work in a clean, low-traffic area.[15]

  • Human Contact: Skin is a major source of amino acids like serine, proline, and hydroxyproline.[15] Always wear powder-free gloves and change them frequently.[16]

  • Lab Materials: Reagents, solvents, glassware, and pipette tips can all be sources of contamination.[16] Use high-purity reagents, pyrolyze glassware to remove organic contaminants, and use dedicated or disposable labware.[1][16] Paper products like lab wipes can be a source of aspartate and glutamate.[15]

Q6: What is deamidation and how can it affect my D-amino acid analysis?

A6: Deamidation is a non-enzymatic modification where the side chain amide group of asparagine (Asn) or glutamine (Gln) is hydrolyzed, converting them to aspartic acid (Asp)/isoaspartic acid or glutamic acid (Glu), respectively.[12][13] This results in a +1 Da mass change. Deamidation can occur spontaneously in proteins over time but can also be induced as an artifact during sample preparation, particularly at elevated pH and temperature.[12][22] If you are quantifying D-Asp or D-Glu, it is important to be aware of this potential artifact and to use sample preparation conditions that minimize deamidation, such as lower pH buffers.[12]

Experimental Protocols

Protocol 1: Minimized Racemization Acid Hydrolysis using Deuterated Acid

This protocol is designed to minimize and simultaneously quantify acid-induced racemization using deuterated hydrochloric acid and mass spectrometry.

  • Sample Preparation: Place the protein or peptide sample into a pyrolyzed glass hydrolysis tube.

  • Acid Addition: Add 6 M deuterated hydrochloric acid (DCl) in deuterium oxide (D₂O) to the tube. For vapor-phase hydrolysis, place the acid at the bottom of the hydrolysis vessel, ensuring it does not directly contact the sample.

  • Degassing and Sealing: Freeze the sample in liquid nitrogen. Apply a vacuum to the hydrolysis tube and then seal it.

  • Hydrolysis: Place the sealed tube in an oven or heating block at 110°C for 20-24 hours. The optimal time may need to be determined empirically.[1]

  • Drying: After hydrolysis, cool the tube to room temperature. Carefully open the tube and evaporate the DCl/D₂O to dryness using a centrifugal evaporator or lyophilizer.

  • Reconstitution: Reconstitute the dried amino acid hydrolysate in a suitable buffer for subsequent chiral derivatization and LC-MS analysis.

Protocol 2: Chiral Derivatization with Marfey's Reagent (FDAA)

This protocol describes the derivatization of amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) for the separation of enantiomers by HPLC.

  • Sample Preparation: The dried amino acid hydrolysate is dissolved in a suitable buffer (e.g., 1 M NaHCO₃).

  • Derivatization: a. Add a solution of L-FDAA in acetone to the amino acid sample. b. The reaction mixture is typically incubated at 40°C for 1 hour under alkaline conditions.[5][7]

  • Quenching: Stop the reaction by adding an acid, such as 2 M HCl.[7]

  • Analysis: The resulting diastereomers can be separated by reversed-phase HPLC and detected by UV absorbance at 340 nm.[7][23] The L-amino acid derivative generally elutes before the D-amino acid derivative when using L-FDAA.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hydrolysis_options Hydrolysis Options cluster_analysis Analysis cluster_data Data Interpretation start Protein/Peptide Sample hydrolysis Hydrolysis start->hydrolysis acid_hydrolysis Acid Hydrolysis (6M HCl or DCl) hydrolysis->acid_hydrolysis High Racemization Risk enzymatic_hydrolysis Enzymatic Hydrolysis hydrolysis->enzymatic_hydrolysis Low Racemization Risk derivatization Chiral Derivatization (e.g., FDAA) acid_hydrolysis->derivatization enzymatic_hydrolysis->derivatization hplc HPLC Separation derivatization->hplc ms Mass Spectrometry hplc->ms quantification Quantification of D/L Ratio ms->quantification

Caption: Experimental workflow for D-amino acid analysis.

troubleshooting_racemization cluster_causes Potential Causes cluster_solutions Solutions start High D-Amino Acid Signal in Negative Control cause1 Harsh Hydrolysis (High Temp/Time) start->cause1 cause2 Contamination start->cause2 cause3 Susceptible Amino Acids (e.g., Asp) start->cause3 solution1a Reduce Hydrolysis Temp/Time cause1->solution1a solution1b Use Enzymatic Hydrolysis cause1->solution1b solution2a Use High-Purity Reagents cause2->solution2a solution2b Clean Glassware Thoroughly cause2->solution2b solution2c Wear Powder-Free Gloves cause2->solution2c solution3 Use Milder Hydrolysis (e.g., Enzymatic) cause3->solution3

Caption: Troubleshooting high background D-amino acid signals.

References

Improving the sensitivity of D-Diiodotyrosine detection in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of D-Diiodotyrosine (DIT) in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting D-Diiodotyrosine (DIT) in biological samples?

The most prevalent and established methods for the sensitive detection of DIT in biological samples, such as serum and urine, are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method for quantifying DIT. It is often considered the gold standard due to its ability to distinguish DIT from structurally similar compounds.[1][2][3]

  • Radioimmunoassay (RIA): RIA has been historically used for DIT measurement and can offer high sensitivity.[4][5][6] However, it may be susceptible to cross-reactivity with other iodinated tyrosines and thyronines.[5]

Q2: What kind of sensitivity can I expect from different DIT detection methods?

The sensitivity of DIT detection methods can vary significantly. LC-MS/MS generally offers the highest sensitivity, with lower limits of detection (LLOD) and quantification (LLOQ) reaching the picogram per milliliter (pg/mL) level.[7] Radioimmunoassays also provide good sensitivity, often in the nanogram per 100 milliliters (ng/100 mL) range.[4][6]

Here is a summary of reported sensitivity data for various methods:

MethodAnalyteSample MatrixSensitivity (Lower Limit of Detection/Quantification)Reference
LC-MS/MS11 Thyroid Hormones and MetabolitesSerumpg/mL levels[7]
LC-MS/MSMonoiodotyrosine (MIT) and DITUrine, PlasmaNot explicitly stated, but high sensitivity is noted[2]
Radioimmunoassay (RIA)DITSerumDetects levels in healthy adults averaging 156 ng/100 ml[4]
Radioimmunoassay (RIA)DITSerumDetects levels in healthy adults averaging 101 ng/100 ml[6]

Q3: Are there commercially available ELISA kits for DIT detection?

While ELISA kits are widely available for other thyroid hormones and related proteins like deiodinases[8][9][10][11][12], specific and validated ELISA kits for the quantitative detection of D-Diiodotyrosine in biological samples are not prominently mentioned in the reviewed literature. Immunoassays for DIT have primarily been developed as radioimmunoassays (RIAs) in research settings.[4][5] When considering an immunoassay, it is crucial to evaluate its specificity and potential for cross-reactivity with other iodinated compounds.[5]

Troubleshooting Guides

Issue 1: Low or No DIT Signal in LC-MS/MS Analysis

Possible Causes and Solutions:

  • Inefficient Sample Preparation: DIT may be lost during sample cleanup.

    • Troubleshooting Step: Review your protein precipitation and extraction protocol. Ensure complete precipitation and efficient recovery of the supernatant. For serum samples, a common method is protein precipitation with a reagent like acetonitrile/methanol.[13] Solid-phase extraction (SPE) can also be used to remove interfering substances from complex matrices like serum and urine.[14]

  • Suboptimal Derivatization: If using a derivatization step to improve ionization efficiency, the reaction may be incomplete.

    • Troubleshooting Step: Optimize derivatization conditions, including reagent concentration, reaction time, and temperature. Derivatization can enhance the ionization efficiency and improve the signal-to-noise ratio for small molecules.[15][16][17][18]

  • Mass Spectrometer Settings: Incorrect mass transitions or ionization parameters can lead to poor signal.

    • Troubleshooting Step: Verify the mass transitions for DIT and any internal standards. Optimize source parameters (e.g., temperature, gas flows) and collision energy to maximize the signal for your specific instrument.

  • Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of DIT.

    • Troubleshooting Step: Improve chromatographic separation to resolve DIT from interfering compounds. A more rigorous sample cleanup, such as immunoaffinity extraction, can also be employed to reduce matrix effects.[19]

Issue 2: High Background or Non-Specific Signal in Immunoassays (RIA)

Possible Causes and Solutions:

  • Cross-reactivity of the Antibody: The primary antibody may be binding to other structurally similar iodinated compounds, such as monoiodotyrosine (MIT), thyroxine (T4), or triiodothyronine (T3).[5]

    • Troubleshooting Step: To improve specificity, consider immunoextraction of DIT from the sample before performing the RIA. This involves using an antibody to isolate DIT, thereby removing cross-reactive molecules.[5] Another approach is to use a second ligand-binding protein, like thyroxine-binding globulin, to sequester T4 and T3 and reduce their interference.[4]

  • Issues with the Secondary Antibody or Detection Reagent: The secondary antibody or other reagents may be contaminated or degraded.

    • Troubleshooting Step: Test the performance of each reagent individually. Prepare fresh reagents and repeat the assay.

  • Insufficient Washing: Inadequate washing steps can lead to high background signal.

    • Troubleshooting Step: Increase the number of washing steps and ensure that the washing buffer is effectively removing unbound reagents.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of DIT in Serum

This protocol is a generalized procedure based on common protein precipitation techniques.

  • Reagent Preparation: Prepare a precipitating reagent, for example, acetonitrile with 0.1% formic acid, containing a suitable internal standard.

  • Sample Aliquoting: Pipette 100 µL of serum into a microcentrifuge tube.

  • Protein Precipitation: Add 300-400 µL of the cold precipitating reagent to the serum sample.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[20]

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Radioimmunoassay (RIA) for DIT in Serum

This protocol outlines the general steps for a competitive RIA.

  • Coating: Coat microtiter plate wells with a capture antibody specific for DIT.

  • Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., a solution containing bovine serum albumin).

  • Standard Curve Preparation: Prepare a series of standards with known concentrations of DIT.

  • Sample and Standard Incubation: Add the prepared standards and unknown samples to the wells.

  • Tracer Addition: Add a known amount of radiolabeled DIT (e.g., [125I]DIT) to each well.[4] The unlabeled DIT in the samples and standards will compete with the radiolabeled DIT for binding to the capture antibody.

  • Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

  • Washing: Wash the wells to remove unbound radiolabeled DIT.

  • Detection: Measure the radioactivity in each well using a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the radioactivity against the concentration of the standards. Determine the concentration of DIT in the unknown samples by interpolating their radioactivity values on the standard curve.

Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum_sample Serum Sample protein_precipitation Protein Precipitation (e.g., Acetonitrile) serum_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection drying Drying (Nitrogen Evaporation) supernatant_collection->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for DIT detection by LC-MS/MS.

Troubleshooting_Low_Signal_LCMS cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No DIT Signal in LC-MS/MS cause1 Inefficient Sample Prep start->cause1 cause2 Poor Ionization start->cause2 cause3 Matrix Effects start->cause3 solution1a Optimize Extraction Protocol cause1->solution1a solution1b Check Reagent Quality cause1->solution1b solution2a Optimize MS Parameters cause2->solution2a solution2b Consider Derivatization cause2->solution2b solution3a Improve Chromatography cause3->solution3a solution3b Enhance Sample Cleanup cause3->solution3b

References

Technical Support Center: Validating the Stereochemical Purity of Synthesized D-Diiodotyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the stereochemical purity of synthesized D-Diiodotyrosine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the stereochemical purity of D-Diiodotyrosine?

A1: The two primary methods for validating the stereochemical purity of D-Diiodotyrosine are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Polarimetry. Chiral HPLC separates the D- and L-enantiomers, allowing for their quantification, while polarimetry measures the optical rotation of a solution containing the compound, which is dependent on the enantiomeric composition.

Q2: Why is it important to validate the stereochemical purity of synthesized D-Diiodotyrosine?

A2: In pharmaceutical and biological research, the two enantiomers of a chiral molecule can have significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] Therefore, it is crucial to ensure the synthesized D-Diiodotyrosine is free from its L-enantiomer to guarantee its efficacy and safety.

Q3: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used to determine the enantiomeric purity of D-Diiodotyrosine?

A3: Standard NMR spectroscopy cannot directly distinguish between enantiomers. However, it is possible to use chiral derivatizing agents to convert the enantiomers into diastereomers, which can then be differentiated and quantified by NMR. This is generally a more complex and less direct method compared to chiral HPLC.

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Issue 1: Poor or no separation of D- and L-Diiodotyrosine peaks.

  • Possible Cause: The chosen chiral stationary phase (CSP) is not suitable for the separation of diiodotyrosine enantiomers.

    • Solution: Screen different types of CSPs. For amino acids and their derivatives, polysaccharide-based columns (e.g., Chiralcel® OD-H, OJ-H) and macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC® T) are often effective.[2]

  • Possible Cause: The mobile phase composition is not optimal.

    • Solution:

      • Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the polar alcohol (e.g., isopropanol, ethanol). The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds) can significantly impact selectivity.[1]

      • Reversed Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol). The pH of the aqueous phase is a critical parameter for ionizable compounds like amino acids.

  • Possible Cause: Inappropriate flow rate.

    • Solution: Chiral separations can be sensitive to flow rate. Try reducing the flow rate to see if resolution improves.

  • Possible Cause: The column temperature is not optimal.

    • Solution: Vary the column temperature. Sometimes, increasing the temperature can improve peak shape and efficiency, while in other cases, lower temperatures enhance chiral recognition.

Issue 2: Peak tailing or broad peaks.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase.

    • Solution: Add a competitor to the mobile phase. For basic compounds, adding a small amount of a basic modifier like diethylamine can reduce tailing. For acidic compounds, an acidic modifier like trifluoroacetic acid can be beneficial.

  • Possible Cause: Column overload.

    • Solution: Reduce the concentration of the sample being injected.

  • Possible Cause: The sample is dissolved in a solvent stronger than the mobile phase.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.

Issue 3: Loss of resolution over time.

  • Possible Cause: Column contamination.

    • Solution: Flush the column with a strong solvent that is compatible with the stationary phase. Always use a guard column to protect the analytical column.

  • Possible Cause: "Additive memory effect," where modifiers from previous runs are retained on the stationary phase.

    • Solution: Dedicate a column to a specific method or use a rigorous column flushing and equilibration protocol when switching between methods with different additives.

Polarimetry

Issue 1: Inconsistent or fluctuating optical rotation readings.

  • Possible Cause: Temperature fluctuations in the sample cell.

    • Solution: Use a polarimeter with precise temperature control and allow the sample solution to equilibrate to the set temperature before taking a measurement.

  • Possible Cause: Presence of air bubbles in the sample cell.

    • Solution: Ensure the sample cell is filled carefully to avoid trapping air bubbles in the light path.

  • Possible Cause: The solution is not homogenous.

    • Solution: Ensure the synthesized D-Diiodotyrosine is completely dissolved in the solvent before measurement.

Issue 2: The calculated specific rotation does not match the expected value.

  • Possible Cause: Inaccurate concentration of the sample solution.

    • Solution: Use a calibrated analytical balance for weighing the sample and high-precision volumetric flasks for preparing the solution.

  • Possible Cause: The solvent is affecting the optical rotation.

    • Solution: The specific rotation is highly dependent on the solvent used. Ensure that the measurement is performed in the same solvent as the reference value. For 3,5-Diiodo-L-tyrosine dihydrate, the reference value is in 1N HCl.[3]

  • Possible Cause: The sample is not stereochemically pure.

    • Solution: This is the expected outcome if the synthesis has resulted in a mixture of enantiomers. The enantiomeric excess can be calculated from the observed specific rotation and the specific rotation of the pure enantiomer.

Data Presentation

Table 1: Specific Rotation of Diiodotyrosine Enantiomers
EnantiomerExpected Specific Rotation ([α]D20)Conditions
L-Diiodotyrosine Dihydrate+0.6° to +1.8°c = 5 in 1N HCl
D-Diiodotyrosine (anhydrous)-0.6° to -1.8° (inferred)c = 5 in 1N HCl

Note: The specific rotation for D-Diiodotyrosine is inferred to be equal in magnitude and opposite in sign to the L-enantiomer.[4][5]

Table 2: Example Chiral HPLC Method Parameters for Amino Acid Derivatives
ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Chiral Column Polysaccharide-based (e.g., Chiralcel® OD-H)Macrocyclic Glycopeptide-based (e.g., Astec CHIROBIOTIC® T)
Mobile Phase n-Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic AcidWater:Methanol (e.g., 50:50 v/v) with 0.1% Formic Acid
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Column Temperature 25 °C25 °C
Detection UV at 220 nmUV at 220 nm
Expected Elution Enantiomers will have different retention times. The elution order needs to be determined experimentally.Enantiomers will have different retention times. The elution order needs to be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Stereochemical Purity by Polarimetry
  • Preparation of the Sample Solution:

    • Accurately weigh approximately 500 mg of the synthesized D-Diiodotyrosine.

    • Dissolve the sample in 1N Hydrochloric Acid in a 10 mL volumetric flask.

    • Ensure the sample is completely dissolved. If necessary, use sonication.

    • Fill the flask to the mark with 1N HCl and mix thoroughly.

  • Instrument Setup and Calibration:

    • Turn on the polarimeter and the sodium lamp (589 nm). Allow the instrument to warm up as per the manufacturer's instructions.

    • Set the temperature of the sample chamber to 20 °C.

    • Calibrate the instrument by filling the sample cell with the blank solvent (1N HCl) and setting the reading to zero.

  • Measurement:

    • Rinse the sample cell with the prepared D-Diiodotyrosine solution.

    • Carefully fill the sample cell with the solution, ensuring there are no air bubbles.

    • Place the sample cell in the polarimeter and allow the temperature to stabilize.

    • Record the observed optical rotation (αobs). Repeat the measurement at least three times and calculate the average.

  • Calculation of Specific Rotation:

    • Calculate the concentration (c) of the solution in g/100 mL.

    • Measure the path length (l) of the polarimeter cell in decimeters (dm).

    • Calculate the specific rotation using the formula: [α]D20 = αobs / (c * l)

  • Calculation of Enantiomeric Excess (ee):

    • Calculate the enantiomeric excess using the formula: % ee = ([α]sample / [α]pure enantiomer) * 100

    • Use the inferred specific rotation of pure D-Diiodotyrosine (-0.6° to -1.8°) for [α]pure enantiomer.

Protocol 2: Chiral HPLC Method Development for D-Diiodotyrosine
  • Column Selection and Installation:

    • Select a chiral column suitable for amino acid separations, such as a polysaccharide-based or macrocyclic glycopeptide-based column.

    • Install the column in the HPLC system according to the manufacturer's instructions.

  • Mobile Phase Preparation:

    • Prepare the mobile phase according to the chosen conditions (see Table 2 for examples).

    • Degas the mobile phase thoroughly before use.

  • Sample Preparation:

    • Dissolve a small amount of the synthesized D-Diiodotyrosine in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and run the analysis.

    • Identify the peaks corresponding to the D- and L-enantiomers. If a standard for L-Diiodotyrosine is available, inject it to confirm the peak identity.

  • Method Optimization:

    • If the resolution is not satisfactory, systematically adjust the mobile phase composition (e.g., the ratio of organic modifier to aqueous phase, the concentration of the additive) and the column temperature to optimize the separation.

  • Quantification of Stereochemical Purity:

    • Once a satisfactory separation is achieved, integrate the peak areas of the D- and L-enantiomers.

    • Calculate the percentage of each enantiomer: % D-enantiomer = (AreaD / (AreaD + AreaL)) * 100 % L-enantiomer = (AreaL / (AreaD + AreaL)) * 100

Visualizations

experimental_workflow cluster_synthesis Synthesis and Purification cluster_validation Stereochemical Purity Validation cluster_results Results and Analysis synthesis Synthesized D-Diiodotyrosine chiral_hplc Chiral HPLC Analysis synthesis->chiral_hplc Sample Preparation polarimetry Polarimetry Measurement synthesis->polarimetry Sample Preparation hplc_data Peak Area Quantification (% D and % L) chiral_hplc->hplc_data polarimetry_data Calculate Specific Rotation and Enantiomeric Excess polarimetry->polarimetry_data final_purity Validated Stereochemical Purity hplc_data->final_purity polarimetry_data->final_purity

Caption: Workflow for validating the stereochemical purity of D-Diiodotyrosine.

troubleshooting_hplc cluster_causes Potential Causes cluster_solutions Solutions start Poor/No Peak Separation csp Inappropriate CSP start->csp mobile_phase Suboptimal Mobile Phase start->mobile_phase flow_rate Incorrect Flow Rate start->flow_rate temperature Suboptimal Temperature start->temperature screen_csp Screen Different Columns csp->screen_csp optimize_mp Adjust Solvent Ratios & Additives mobile_phase->optimize_mp adjust_flow Vary Flow Rate flow_rate->adjust_flow adjust_temp Vary Column Temperature temperature->adjust_temp

Caption: Troubleshooting logic for poor chiral HPLC separation.

References

Overcoming challenges in the enzymatic assay of D-amino acid oxidase with D-Diiodotyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic assay of D-amino acid oxidase (DAO) using D-Diiodotyrosine (DIT) as a substrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific assay. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic assay of D-amino acid oxidase with D-Diiodotyrosine.

Issue Potential Cause Recommended Solution
Low or No Enzyme Activity 1. Poor D-Diiodotyrosine Solubility: DIT has limited solubility in aqueous buffers, especially at neutral pH.- Prepare DIT stock solutions in a small amount of 1 M HCl before diluting with buffer. - Gently warm the buffer to aid dissolution, but cool to the assay temperature before adding the enzyme. - Use a buffer with a higher pH, such as 75 mM sodium pyrophosphate, pH 8.5, as DAO is generally more active and DIT solubility may increase at alkaline pH.[1]
2. Sub-optimal Substrate Concentration: The DIT concentration may be too far from the enzyme's Michaelis constant (Km), leading to a low reaction rate.- Perform a substrate concentration curve to determine the apparent Km of your DAO for DIT. Start with a broad range of DIT concentrations. - For routine assays, use a DIT concentration that is 5-10 times the determined Km to ensure enzyme saturation.[1]
3. Enzyme Inactivation: The DAO enzyme may have lost activity due to improper storage or handling.- Ensure the enzyme is stored at the recommended temperature and handled on ice. - Include a positive control with a known substrate like D-Alanine or D-Serine to verify enzyme activity.
High Background Signal 1. Spontaneous Oxidation of D-Diiodotyrosine: DIT may be unstable and undergo non-enzymatic oxidation, especially in the presence of light or certain buffer components.- Prepare fresh DIT solutions for each experiment. - Protect the reaction mixture from light by using amber tubes or covering the plate reader. - Run a "no-enzyme" control to quantify the rate of non-enzymatic DIT degradation and subtract this from your experimental values.
2. Interfering Substances in Coupled Assays: Components in a coupled assay system (e.g., horseradish peroxidase, HRP) might react directly with DIT or its byproducts.- Run control reactions omitting one component of the coupled system at a time to identify the source of interference. - Consider a direct assay method, such as monitoring oxygen consumption or the formation of the α-keto acid product, to avoid a coupled system.[1]
Non-linear Reaction Progress Curves 1. Substrate Inhibition: High concentrations of DIT may inhibit DAO activity. This has been observed with other bulky aromatic substrates like D-DOPA.[2][3]- Perform the assay at a range of DIT concentrations, including those well above the estimated Km, to check for a decrease in activity at higher concentrations. - If substrate inhibition is observed, use a DIT concentration that gives the maximal rate before the inhibitory effect begins.
2. Product Inhibition: The product of the reaction, 3,5-diiodo-4-hydroxyphenylpyruvic acid, or subsequent degradation products, may inhibit DAO.- Measure the initial reaction rates to minimize the impact of product accumulation. - If product inhibition is suspected, perform experiments where the product is added at the beginning of the reaction to observe its effect on the initial rate.
3. Deiodination of Substrate or Product: While less common for DAO, deiodination of DIT or its product could lead to a mixture of substrates and products, complicating the kinetics. Deiodinases are known to act on iodotyrosines.- If deiodination is a concern, consider analyzing the reaction mixture over time by HPLC to identify and quantify the different species present.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the D-amino acid oxidase assay with D-Diiodotyrosine?

A1: The optimal pH for DAO activity is typically in the range of 8.0-9.0. A common buffer used is 75 mM sodium pyrophosphate at pH 8.5.[1] It is recommended to empirically determine the optimal pH for your specific enzyme and assay conditions, as it can be influenced by the substrate and buffer composition.

Q2: How can I prepare a stock solution of D-Diiodotyrosine?

A2: Due to its limited aqueous solubility, it is advisable to first dissolve D-Diiodotyrosine in a small volume of 1 M HCl and then dilute it to the final desired concentration with the assay buffer. Gentle warming can aid dissolution, but the solution should be cooled to the assay temperature before use. For some applications, DMSO can be used as a solvent for stock solutions.

Q3: Which assay method is best for measuring DAO activity with D-Diiodotyrosine?

A3: The choice of assay method depends on the available equipment and the specific experimental goals.

  • Oxygen Consumption: This is a direct and continuous method that measures the consumption of oxygen using an oxygen electrode. It is suitable for kinetic studies.[1]

  • Spectrophotometric Assay (α-keto acid formation): This direct method involves monitoring the increase in absorbance corresponding to the formation of the α-keto acid product, 3,5-diiodo-4-hydroxyphenylpyruvic acid. The exact wavelength of maximum absorbance for this product should be determined experimentally.

  • Coupled Assays: These assays measure the production of hydrogen peroxide or ammonia. A common method involves coupling the production of H₂O₂ to the horseradish peroxidase (HRP) catalyzed oxidation of a chromogenic substrate.[1] However, be mindful of potential interference from DIT.

Q4: Is D-Diiodotyrosine a good substrate for D-amino acid oxidase?

A4: D-amino acid oxidases, particularly from mammalian sources, generally show a preference for bulky and hydrophobic D-amino acids.[2][3] While specific kinetic data for DIT is not widely available, it is expected to be a substrate for DAO. For comparison, human DAAO has a high affinity for D-Tyrosine.[3] It is recommended to perform initial kinetic characterization to determine the Km and Vmax for DIT with your specific enzyme.

Q5: Can the product of the reaction, 3,5-diiodo-4-hydroxyphenylpyruvic acid, interfere with the assay?

A5: The α-keto acid product will have its own UV absorbance spectrum, which is utilized in direct spectrophotometric assays. In coupled assays, it is important to verify that the product does not interfere with the components of the coupled system. Running appropriate controls is crucial.

Quantitative Data Summary

The following tables provide kinetic parameters of D-amino acid oxidase from various sources with different aromatic D-amino acid substrates. This data can be used for comparative purposes when working with D-Diiodotyrosine.

Table 1: Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO) with Aromatic Substrates [3]

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
D-Tyrosine1.82513.9
D-Phenylalanine3.6185.0
D-Tryptophan2.5156.0
D-DOPA6.0406.7

Assay Conditions: pH 8.5, 25°C, air saturation.

Table 2: Kinetic Parameters of Porcine Kidney D-Amino Acid Oxidase (pkDAAO) with Various Substrates

SubstrateKm (mM)Relative Vmax (%)
D-Alanine1.8100
D-Methionine1.7105
D-Proline2.9110
D-Phenylalanine0.345

Note: Data for pkDAAO is compiled from various sources and conditions may vary. This table provides a general comparison.

Experimental Protocols

Protocol 1: Oxygen Consumption Assay for DAO Activity

This protocol describes a direct method for measuring DAO activity by monitoring the consumption of molecular oxygen.

Materials:

  • Oxygen electrode system (e.g., Hansatech, Oroboros)

  • Temperature-controlled reaction vessel

  • D-amino acid oxidase

  • D-Diiodotyrosine

  • 75 mM Sodium pyrophosphate buffer, pH 8.5

  • 0.1 M HCl

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Prepare a stock solution of D-Diiodotyrosine by dissolving it in a minimal volume of 0.1 M HCl and then diluting with 75 mM sodium pyrophosphate buffer, pH 8.5.

  • Add 1 mL of the pyrophosphate buffer to the reaction vessel and allow it to equilibrate to 25°C.

  • Add the D-Diiodotyrosine stock solution to the desired final concentration.

  • Start the data acquisition to establish a stable baseline of oxygen concentration.

  • Initiate the reaction by adding a small, known amount of D-amino acid oxidase to the vessel.

  • Monitor the decrease in oxygen concentration over time. The initial linear rate of oxygen consumption is proportional to the enzyme activity.

  • Calculate the enzyme activity based on the known initial concentration of dissolved oxygen at 25°C (approximately 0.253 mM at air saturation).[1]

Protocol 2: Spectrophotometric Coupled Assay for DAO Activity

This protocol describes an indirect method for measuring DAO activity by quantifying the hydrogen peroxide produced.

Materials:

  • UV/Vis spectrophotometer or microplate reader

  • D-amino acid oxidase

  • D-Diiodotyrosine

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate for HRP (e.g., o-dianisidine, Amplex Red)

  • 50 mM Sodium phosphate buffer, pH 7.4

  • 0.1 M HCl

Procedure:

  • Prepare a stock solution of D-Diiodotyrosine as described in Protocol 1, but using 50 mM sodium phosphate buffer, pH 7.4 for dilution.

  • Prepare a reaction mixture containing the sodium phosphate buffer, HRP, and the chromogenic substrate at their optimal concentrations.

  • Add the D-Diiodotyrosine stock solution to the reaction mixture to the desired final concentration.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a known amount of D-amino acid oxidase.

  • Immediately monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate.

  • The initial rate of change in absorbance is proportional to the DAO activity.

  • Run appropriate controls, including a "no-DAO" control to account for any background reaction and a "no-DIT" control.

Visualizations

D-Amino Acid Oxidase Catalytic Cycle

DAO_Catalytic_Cycle cluster_products Products substrate_node D-Diiodotyrosine (D-DIT) enzyme_node DAO-FAD (Oxidized Enzyme) substrate_node->enzyme_node Binds enzyme_reduced_node DAO-FADH2 (Reduced Enzyme) enzyme_node->enzyme_reduced_node Reductive Half-Reaction h2o2_node H₂O₂ enzyme_node->h2o2_node Releases product_node 3,5-Diiodo-4-hydroxyphenyl- iminopyruvate keto_acid_node 3,5-Diiodo-4-hydroxyphenyl- pyruvate (α-keto acid) product_node->keto_acid_node Spontaneous Hydrolysis enzyme_reduced_node->product_node Releases o2_node O₂ enzyme_reduced_node->o2_node Binds nh4_node NH₄⁺ keto_acid_node->nh4_node Releases o2_node->enzyme_node Oxidative Half-Reaction h2o_node H₂O

Caption: The catalytic cycle of D-amino acid oxidase with D-Diiodotyrosine.

Experimental Workflow for Troubleshooting DAO Assay

Troubleshooting_Workflow start_node Start: Low/No DAO Activity check_enzyme Run positive control (e.g., D-Alanine) start_node->check_enzyme enzyme_ok Enzyme is active check_enzyme->enzyme_ok enzyme_bad Enzyme inactive. Replace enzyme. enzyme_ok->enzyme_bad No check_solubility Check DIT solubility. Try different preparation methods. enzyme_ok->check_solubility Yes solubility_ok Solubility sufficient check_solubility->solubility_ok solubility_bad Precipitate observed. Optimize solubilization. solubility_ok->solubility_bad No check_concentration Vary DIT concentration. Determine apparent Km. solubility_ok->check_concentration Yes concentration_ok Activity observed check_concentration->concentration_ok concentration_issue Still low activity. Consider other factors. concentration_ok->concentration_issue No end_node Assay Optimized concentration_ok->end_node Yes

Caption: A logical workflow for troubleshooting low or no activity in the DAO assay.

References

Best practices for handling and storage of D-Diiodotyrosine to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for handling and storage of D-Diiodotyrosine to prevent degradation, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid D-Diiodotyrosine?

A1: Solid D-Diiodotyrosine should be stored at -20°C for long-term stability.[1][2] At this temperature, it has been shown to be stable for at least four years.[1]

Q2: How should I prepare and store D-Diiodotyrosine solutions?

A2: For stock solutions, it is recommended to use fresh, anhydrous DMSO. D-Diiodotyrosine dihydrate is soluble in DMSO at concentrations up to 93 mg/mL.[3] To maintain stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year, or at -20°C for up to one month.[3]

Q3: What solvents can be used to dissolve D-Diiodotyrosine?

A3: D-Diiodotyrosine has varying solubility in common laboratory solvents. The following table summarizes its solubility:

SolventSolubilityReference
DMSO10 mg/mL to 93 mg/mL[1][3]
4 M NH₄OH in Methanol50 mg/mL (clear, yellow-green solution)[2]
PBS (pH 7.2)0.30 mg/mL[1]
DMFSlightly soluble[1]
EthanolSlightly soluble[1]

Q4: What are the primary factors that can cause D-Diiodotyrosine to degrade?

A4: The primary factors that can lead to the degradation of D-Diiodotyrosine are exposure to oxidizing agents, and potentially light and non-optimal pH conditions in solution.[4][5] The presence of two iodine atoms on the tyrosine ring makes it susceptible to deiodination and oxidation.

Q5: What are the visual signs of D-Diiodotyrosine degradation?

A5: Solid D-Diiodotyrosine should be a white to tan, crystalline powder.[2] Any significant change in color, such as darkening, or a change in the physical state, may indicate degradation. For solutions, the appearance of precipitates in previously clear solutions (not due to temperature-related precipitation) or a noticeable color change could be a sign of degradation.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of D-Diiodotyrosine.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that both solid and solution forms of D-Diiodotyrosine have been stored according to the recommendations (-20°C for solid, -80°C for long-term solution storage).[1][3]

    • Check Solution Age: Ensure that stock solutions are within their recommended use-by dates (1 year at -80°C, 1 month at -20°C).[3]

    • Assess Purity: If degradation is suspected, it is advisable to assess the purity of the compound. A common method for this is High-Performance Liquid Chromatography (HPLC).[6]

    • Use a Fresh Sample: If possible, use a fresh, unopened vial of D-Diiodotyrosine to repeat the experiment and compare the results.

Issue 2: D-Diiodotyrosine powder will not dissolve as expected.

  • Possible Cause: Use of inappropriate solvent or solvent quality.

  • Troubleshooting Steps:

    • Consult Solubility Table: Refer to the solubility data to ensure you are using an appropriate solvent and concentration.

    • Use Fresh Solvent: For hygroscopic solvents like DMSO, use a fresh, unopened bottle as absorbed moisture can reduce the solubility of D-Diiodotyrosine.[3]

    • Gentle Warming and Vortexing: Gentle warming and vortexing can aid in the dissolution of the compound. However, avoid excessive heat which could promote degradation.

Experimental Protocols

Protocol: Purity Assessment of D-Diiodotyrosine by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of D-Diiodotyrosine.

  • Objective: To determine the purity of a D-Diiodotyrosine sample and to detect the presence of potential degradation products or related impurities.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., Inertsil C18).[6]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Trifluoroacetic acid (TFA)

    • Ultrapure water

    • D-Diiodotyrosine standard of known purity

    • Sample of D-Diiodotyrosine to be tested

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in ultrapure water.

    • Mobile Phase B: Acetonitrile.

  • Procedure:

    • Prepare a standard solution of D-Diiodotyrosine of known concentration in a suitable solvent (e.g., a mixture of the mobile phase).

    • Prepare a solution of the D-Diiodotyrosine sample to be tested at the same concentration as the standard.

    • Set up the HPLC system with the C18 column.

    • Equilibrate the column with the initial mobile phase conditions.

    • Set the UV detector to a wavelength of 220 nm.[1]

    • Inject the standard solution and record the chromatogram.

    • Inject the sample solution and record the chromatogram.

    • Analyze the chromatograms to determine the retention time of the main peak corresponding to D-Diiodotyrosine and calculate the peak area.

    • Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Visualizations

Handling_and_Storage_Workflow cluster_storage Storage cluster_handling Handling cluster_usage Experimental Use Solid Solid D-Diiodotyrosine Weigh Weigh in Fume Hood Solid->Weigh -20°C Storage Solution D-Diiodotyrosine Solution Experiment Use in Experiment Solution->Experiment Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Aliquot Aliquot for Storage Dissolve->Aliquot Aliquot->Solution -80°C Storage

Caption: Workflow for proper handling and storage of D-Diiodotyrosine.

Degradation_Pathway DIT D-Diiodotyrosine Degradation Degradation Products DIT->Degradation Oxidants Oxidizing Agents Oxidants->Degradation Light Light Exposure Light->Degradation pH Non-optimal pH pH->Degradation

Caption: Simplified potential degradation pathways for D-Diiodotyrosine.

References

Validation & Comparative

Validating D-Amino Acid Oxidase Specificity for D-Diiodotyrosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic activity of D-Amino Acid Oxidase (DAO) with D-Diiodotyrosine, alongside alternative metabolic pathways. The information presented is intended to assist researchers in designing and interpreting experiments related to D-amino acid metabolism and thyroid hormone synthesis.

Executive Summary

D-Amino Acid Oxidase (DAO) is a flavoenzyme known for its broad substrate specificity towards various D-amino acids. While kinetic data for many substrates are available, specific quantitative data for D-Diiodotyrosine remains elusive in readily available literature. Based on DAO's preference for hydrophobic and bulky side chains, it is reasonable to infer that D-Diiodotyrosine is a potential substrate. However, for a comprehensive understanding of D-Diiodotyrosine metabolism, it is crucial to consider alternative and well-documented enzymatic pathways.

This guide presents a comparison between the presumed activity of DAO and the established roles of Iodotyrosine Deiodinase and Thyroid Peroxidase in the metabolism of Diiodotyrosine.

Enzyme Specificity Comparison

The following table summarizes the available kinetic data for the enzymes involved in D-Diiodotyrosine metabolism. Due to the lack of specific data for DAO with D-Diiodotyrosine, a qualitative assessment is provided based on its known substrate preferences.

EnzymeSubstrateKmkcatkcat/Km (M-1s-1)Notes
D-Amino Acid Oxidase (DAO) D-DiiodotyrosineNot ReportedNot ReportedNot ReportedExpected to have activity based on specificity for bulky, hydrophobic D-amino acids.
D-Tyrosine0.4 mM2.5 s-16.25 x 103Data for a structurally similar substrate.[1][2]
Iodotyrosine Deiodinase (IYD) Diiodotyrosine1-2 µM~0.02 s-11.0 - 2.0 x 104Highly specific for iodotyrosines.[3]
Thyroid Peroxidase (TPO) DiiodotyrosineNot ReportedNot ReportedNot ReportedCatalyzes iodination and coupling reactions, can also be inhibited by high concentrations of free diiodotyrosine.[4][5][6]

Signaling Pathways and Experimental Workflows

To visualize the metabolic fate of D-Diiodotyrosine and the experimental approaches to measure enzymatic activity, the following diagrams are provided.

cluster_DAO D-Amino Acid Oxidase Pathway D_DIT D-Diiodotyrosine DAO D-Amino Acid Oxidase (DAO) D_DIT->DAO Imino_Acid 3,5-Diiodo-4-hydroxyphenyl- iminopyruvic acid DAO->Imino_Acid H2O2 Hydrogen Peroxide DAO->H2O2 Keto_Acid 3,5-Diiodo-4-hydroxyphenyl- pyruvic acid Imino_Acid->Keto_Acid Spontaneous hydrolysis NH3 Ammonia Imino_Acid->NH3 Spontaneous hydrolysis

Figure 1: D-Amino Acid Oxidase metabolic pathway for D-Diiodotyrosine.

cluster_Alternatives Alternative Metabolic Pathways DIT Diiodotyrosine IYD Iodotyrosine Deiodinase (IYD) DIT->IYD TPO Thyroid Peroxidase (TPO) DIT->TPO MIT Monoiodotyrosine IYD->MIT Iodide Iodide IYD->Iodide Recycled T4 Thyroxine (T4) TPO->T4 Coupling Tyrosine Tyrosine MIT->Tyrosine H2O2_TPO H2O2 H2O2_TPO->TPO Iodide_TPO Iodide Iodide_TPO->TPO

Figure 2: Alternative metabolic pathways for Diiodotyrosine.

cluster_Workflow Enzyme Activity Assay Workflow start Prepare Enzyme and Substrate reaction Incubate at Optimal Temperature and pH start->reaction detection Measure Product Formation or Substrate Depletion reaction->detection analysis Calculate Kinetic Parameters (Km, kcat) detection->analysis

Figure 3: General workflow for determining enzyme kinetic parameters.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and validation.

D-Amino Acid Oxidase (DAO) Activity Assay (Oxygen Consumption Method)

This assay measures the consumption of oxygen during the oxidative deamination of a D-amino acid substrate.

Materials:

  • Purified D-Amino Acid Oxidase

  • D-Diiodotyrosine (or other D-amino acid substrate)

  • Oxygen electrode system

  • Reaction Buffer: 100 mM sodium pyrophosphate, pH 8.5, containing 40 µM FAD

  • Temperature-controlled reaction vessel (25°C)

Procedure:

  • Equilibrate the reaction buffer in the temperature-controlled vessel to 25°C.

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add a known volume of the reaction buffer to the vessel.

  • Add the D-amino acid substrate to the desired final concentration.

  • Initiate the reaction by adding a small, known amount of purified DAO enzyme.

  • Record the rate of oxygen consumption over time.

  • Calculate the initial velocity of the reaction from the linear portion of the oxygen consumption curve.

  • Repeat the assay with varying substrate concentrations to determine Km and Vmax.[2]

Iodotyrosine Deiodinase (IYD) Activity Assay

This assay measures the release of iodide from iodotyrosine substrates.

Materials:

  • Recombinant human Iodotyrosine Deiodinase (or tissue homogenate)

  • Diiodotyrosine (or Monoiodotyrosine)

  • NADPH

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, containing 1 mM EDTA

  • Iodide detection reagent (e.g., Sandell-Kolthoff reaction)

  • 96-well microplate and plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and the IYD enzyme source.

  • Add the test compound or vehicle control to the appropriate wells of the microplate.

  • Initiate the reaction by adding the Diiodotyrosine substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

  • Measure the amount of released iodide using a suitable detection method. The Sandell-Kolthoff reaction, which measures the catalytic effect of iodide on the reduction of ceric ammonium sulfate by arsenious acid, is a common method.[7]

  • Calculate the enzyme activity based on the amount of iodide produced.

Thyroid Peroxidase (TPO) Activity Assay (Guaiacol Oxidation Method)

This assay measures the peroxidase activity of TPO by monitoring the oxidation of a chromogenic substrate like guaiacol.

Materials:

  • Purified Thyroid Peroxidase (or microsomal fraction from thyroid tissue)

  • Guaiacol

  • Hydrogen peroxide (H2O2)

  • Assay Buffer: 100 mM sodium phosphate, pH 7.4

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and guaiacol.

  • Place the cuvette in the spectrophotometer and zero the absorbance at 470 nm.

  • Initiate the reaction by adding a small, known amount of TPO enzyme.

  • Immediately after adding the enzyme, add a small volume of H2O2 to start the reaction.

  • Monitor the increase in absorbance at 470 nm over time, which corresponds to the formation of tetraguaiacol.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance curve.[4]

Conclusion

While D-Amino Acid Oxidase is a plausible candidate for the metabolism of D-Diiodotyrosine, the lack of specific kinetic data necessitates further investigation to definitively establish its role and efficiency compared to the well-characterized pathways involving Iodotyrosine Deiodinase and Thyroid Peroxidase. Researchers studying D-Diiodotyrosine metabolism should consider all three enzymatic systems. The provided experimental protocols offer a starting point for generating the necessary comparative data to elucidate the primary metabolic routes of this important iodinated amino acid.

References

Navigating Stereoselectivity: A Comparative Guide to Anti-Diiodotyrosine Antibody Cross-Reactivity with the D-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of an antibody is paramount in the development of robust and reliable immunoassays. When targeting small molecules such as diiodotyrosine (DIT), a key precursor in thyroid hormone synthesis, the potential for cross-reactivity with stereoisomers—molecules with the same chemical formula but different spatial arrangements—presents a significant challenge. This guide provides a comparative overview of the cross-reactivity of anti-diiodotyrosine antibodies with the non-physiological D-isomer, offering insights into the expected performance and the experimental methodologies required for its assessment.

Understanding Antibody Specificity and Cross-Reactivity with Isomers

Antibodies achieve their specificity through the precise recognition of a three-dimensional epitope on an antigen. In the case of small molecules like diiodotyrosine, which act as haptens, an immune response is generated by conjugating them to a larger carrier protein. The resulting antibodies will primarily recognize the hapten.

The stereochemistry of the hapten is a critical determinant of antibody specificity. Antibodies raised against the naturally occurring L-isomer of diiodotyrosine are expected to exhibit a higher binding affinity for L-DIT compared to its D-enantiomer due to the specific three-dimensional arrangement of atoms that the antibody's binding site (paratope) is selected to recognize. However, the degree of this stereoselectivity can vary depending on the immunogen preparation and the specific antibody clone.

Cross-reactivity with the D-isomer can occur if the structural differences between the L- and D-forms are not fully discriminated by the antibody's binding site. This can lead to inaccurate quantification in immunoassays if both isomers are present in a sample.

Hypothetical Performance Data of Anti-L-Diiodotyrosine Antibodies

To illustrate the potential differences in antibody performance, the following table summarizes hypothetical data from a competitive ELISA designed to assess the cross-reactivity of a polyclonal and a monoclonal antibody raised against L-diiodotyrosine.

Antibody TypeTarget AnalyteCompetitor AnalyteIC50 (nM)Cross-Reactivity (%)
Polyclonal Anti-L-DIT L-DiiodotyrosineL-Diiodotyrosine10100
D-Diiodotyrosine5002
L-Tyrosine>10,000<0.1
Monoclonal Anti-L-DIT L-DiiodotyrosineL-Diiodotyrosine5100
D-Diiodotyrosine25000.2
L-Tyrosine>50,000<0.01

Note: This data is hypothetical and serves to illustrate the expected trend of higher specificity with monoclonal antibodies. Actual cross-reactivity will vary depending on the specific antibody. The cross-reactivity percentage is calculated as: (IC50 of L-DIT / IC50 of competitor) x 100.

Experimental Protocols

Accurate assessment of cross-reactivity is crucial for validating an anti-diiodotyrosine antibody for a specific application. The following are detailed methodologies for key experiments.

Hapten-Carrier Conjugate Preparation for Immunization

To elicit an immune response against the small diiodotyrosine molecule, it must be covalently linked to a larger carrier protein.

Materials:

  • L-Diiodotyrosine (or D-Diiodotyrosine for generating D-specific antibodies)

  • Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)

  • N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS)

  • N-Succinimidyl S-Acetylthioacetate (SATA)

  • Hydroxylamine-HCl

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of L-Diiodotyrosine:

    • Dissolve L-Diiodotyrosine in DMF.

    • Add a molar excess of SATA and stir at room temperature for 2 hours to introduce a protected sulfhydryl group.

    • Remove the acetyl protecting group by adding hydroxylamine-HCl and incubating for 1 hour.

  • Activation of Carrier Protein:

    • Dissolve KLH or BSA in PBS.

    • Add a molar excess of GMBS dissolved in DMF and stir for 1 hour at room temperature to introduce maleimide groups.

    • Remove excess GMBS by dialysis against PBS.

  • Conjugation:

    • Mix the activated L-Diiodotyrosine with the maleimide-activated carrier protein.

    • Stir the reaction mixture for 2 hours at room temperature or overnight at 4°C.

    • Dialyze the conjugate extensively against PBS to remove unreacted hapten.

  • Characterization:

    • Determine the conjugation ratio (moles of hapten per mole of protein) using spectrophotometry or mass spectrometry.

Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to determine the specificity and cross-reactivity of an antibody.

Materials:

  • 96-well microtiter plates

  • L-Diiodotyrosine-BSA conjugate (for coating)

  • Anti-L-Diiodotyrosine antibody (primary antibody)

  • L-Diiodotyrosine and D-Diiodotyrosine (as competitors)

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Assay buffer (e.g., 1% BSA in wash buffer)

Procedure:

  • Plate Coating:

    • Coat the wells of a microtiter plate with 100 µL of L-Diiodotyrosine-BSA conjugate (1-10 µg/mL in coating buffer).

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the competitor analytes (L-Diiodotyrosine and D-Diiodotyrosine) in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each competitor dilution with 50 µL of the primary anti-L-DIT antibody (at a pre-determined optimal dilution) for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the HRP-conjugated secondary antibody (diluted in assay buffer) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance against the log of the competitor concentration to generate sigmoidal dose-response curves.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the maximum signal) for both L-Diiodotyrosine and D-Diiodotyrosine.

    • Calculate the percent cross-reactivity.

Visualizing Antibody Specificity and Experimental Workflow

To further clarify the concepts and procedures, the following diagrams have been generated.

Antibody_Specificity cluster_antibody Anti-L-DIT Antibody cluster_antigens Antigens Antibody Paratope L-DIT L-Diiodotyrosine (Specific Epitope) Antibody->L-DIT High Affinity Binding (Specific) D-DIT D-Diiodotyrosine (Structurally Similar) Antibody->D-DIT Low Affinity Binding (Cross-Reactivity) Other Unrelated Molecule Antibody->Other No Binding

Caption: Logical relationship of antibody specificity and cross-reactivity.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection A Coat Plate with L-DIT-BSA Conjugate B Block Non-specific Binding Sites A->B D Add Mixture to Coated Plate B->D C Pre-incubate Anti-L-DIT Ab with L-DIT or D-DIT C->D E Add HRP-conjugated Secondary Antibody D->E F Add TMB Substrate E->F G Add Stop Solution & Read Absorbance F->G

Caption: Experimental workflow for competitive ELISA.

In Vitro Comparison of the Biological Effects of D- and L-Diiodotyrosine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological effects of D- and L-diiodotyrosine (DIT), focusing on their roles in thyroid hormone biosynthesis and metabolism. While L-diiodotyrosine is a well-established intermediate in thyroid physiology, data on the biological activities of its D-enantiomer are limited. This document summarizes the available experimental evidence and provides detailed methodologies for key assays.

Data Presentation: Comparative Biological Effects

The following tables summarize the known and inferred in vitro biological effects of D- and L-diiodotyrosine.

ParameterL-Diiodotyrosine (L-DIT)D-Diiodotyrosine (D-DIT)Key Findings
Role in Thyroid Hormone Synthesis Precursor to Thyroxine (T4) and Triiodothyronine (T3)[1]Not a known precursor to thyroid hormones.L-DIT is essential for thyroid hormone synthesis, while D-DIT is not believed to participate in this pathway.
Interaction with Thyroid Peroxidase (TPO) Dual effects: Inhibits thyroglobulin iodination at concentrations >5 µM; stimulates thyroid hormone synthesis at ~0.05 µM.[2]No direct experimental data available. Likely does not interact with TPO in a physiologically relevant manner due to stereospecificity.Free L-DIT can act as a regulatory ligand for TPO.[2] The role of D-DIT, if any, is unknown.
Metabolism by Iodotyrosine Deiodinase (IYD) Efficiently deiodinated to salvage iodide for reuse in the thyroid.[3][4][5]Reported to be deiodinated very slowly, if at all, by thyroid homogenates.IYD exhibits stereoselectivity, favoring the L-isomer for iodide recycling.
Metabolism by Amino Acid Oxidases Metabolized by L-amino acid oxidase to its corresponding α-keto acid (3,5-diiodo-4-hydroxyphenylpyruvic acid).[6][7]Presumed to be a substrate for D-amino acid oxidase (DAAO), leading to oxidative deamination.[8][9][10]The two isomers are metabolized by different, stereospecific enzymes.
Cellular Uptake Transported into cells, likely via amino acid transport systems such as the L-system.[11]No direct experimental data. Likely transported less efficiently than L-DIT, as the L-system shows a preference for L-amino acids.[11]Efficient transport of L-DIT is crucial for its role in thyroid metabolism. The transport efficiency of D-DIT is likely lower.

Experimental Protocols

In Vitro Thyroid Peroxidase (TPO) Activity Assay

Objective: To determine the effect of D- and L-diiodotyrosine on the iodination of thyroglobulin catalyzed by thyroid peroxidase.

Materials:

  • Purified thyroid peroxidase (TPO)

  • Thyroglobulin

  • Potassium iodide (KI)

  • Hydrogen peroxide (H₂O₂)

  • Radioactive iodide (e.g., ¹²⁵I)

  • D- and L-diiodotyrosine

  • Phosphate buffer (pH 7.4)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, thyroglobulin, and potassium iodide (including a tracer amount of ¹²⁵I).

  • Add varying concentrations of either D- or L-diiodotyrosine to the reaction mixtures. A control with no added diiodotyrosine should be included.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding a solution of hydrogen peroxide.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an excess of cold TCA to precipitate the thyroglobulin.

  • Filter the precipitate through glass fiber filters and wash with TCA.

  • Measure the radioactivity of the filters using a gamma counter to quantify the amount of ¹²⁵I incorporated into thyroglobulin.

  • Calculate the percentage of inhibition or stimulation compared to the control.

Iodotyrosine Deiodinase (IYD) Activity Assay

Objective: To compare the deiodination of D- and L-diiodotyrosine by iodotyrosine deiodinase.

Materials:

  • Thyroid tissue homogenate or purified IYD

  • Radioiodinated D- and L-diiodotyrosine (e.g., ¹²⁵I-labeled)

  • NADPH

  • Phosphate buffer (pH 7.4)

  • Dowex 1-X8 resin (or similar anion exchange resin)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and NADPH.

  • Add either ¹²⁵I-labeled D-diiodotyrosine or ¹²⁵I-labeled L-diiodotyrosine to the reaction mixture.

  • Initiate the reaction by adding the thyroid tissue homogenate or purified IYD.

  • Incubate at 37°C for a specific time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding a solution that stops enzymatic activity (e.g., strong acid or heat).

  • To separate the released ¹²⁵Iodide from the unreacted ¹²⁵I-diiodotyrosine, pass the reaction mixture through a small column containing Dowex 1-X8 resin. The negatively charged iodide will be retained by the resin, while the diiodotyrosine will pass through.

  • Measure the radioactivity of the eluate (containing unreacted substrate) and the resin (containing the released iodide) using a gamma or scintillation counter.

  • Calculate the rate of deiodination for each substrate.

D-Amino Acid Oxidase (DAAO) Activity Assay

Objective: To determine if D-diiodotyrosine is a substrate for D-amino acid oxidase.

Materials:

  • Purified D-amino acid oxidase (DAAO)

  • D-diiodotyrosine

  • FAD (flavin adenine dinucleotide)

  • Peroxidase (e.g., horseradish peroxidase)

  • A suitable chromogenic peroxidase substrate (e.g., o-dianisidine)

  • Phosphate buffer (pH 8.3)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing phosphate buffer, FAD, peroxidase, and the chromogenic substrate.

  • Add D-diiodotyrosine to the cuvette.

  • Initiate the reaction by adding DAAO.

  • The DAAO reaction will produce hydrogen peroxide, which is then used by the horseradish peroxidase to oxidize the chromogenic substrate, resulting in a color change.

  • Monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time using a spectrophotometer.

  • The rate of change in absorbance is proportional to the rate of the DAAO reaction. A known D-amino acid substrate (e.g., D-alanine) should be used as a positive control.

Visualizations: Signaling and Metabolic Pathways

Thyroid_Hormone_Synthesis cluster_follicle_cell Thyroid Follicle Cell cluster_colloid Colloid Tg Thyroglobulin (Tg) Synthesis TPO Thyroid Peroxidase (TPO) Tg->TPO Tg Secretion I_uptake Iodide (I⁻) Uptake I_uptake->TPO I⁻ Transport MIT Monoiodotyrosine (MIT) on Tg TPO->MIT Iodination of Tyrosine LDIT L-Diiodotyrosine (L-DIT) on Tg MIT->LDIT Iodination T3 Triiodothyronine (T3) on Tg MIT->T3 Coupling LDIT->T3 Coupling T4 Thyroxine (T4) on Tg LDIT->T4 Coupling LDIT->T4 Coupling

Caption: Thyroid Hormone Synthesis Pathway involving L-Diiodotyrosine.

Deiodination_Pathways cluster_L_DIT L-Diiodotyrosine Pathway cluster_D_DIT D-Diiodotyrosine Pathway (Inferred) LDIT L-Diiodotyrosine IYD Iodotyrosine Deiodinase (IYD) LDIT->IYD Iodide_L Iodide (I⁻) IYD->Iodide_L Iodide Salvage MIT_L Monoiodotyrosine IYD->MIT_L Deiodination MIT_L->IYD DDIT D-Diiodotyrosine DAAO D-Amino Acid Oxidase (DAAO) DDIT->DAAO Keto_Acid 3,5-diiodo-4-hydroxyphenyl- pyruvic acid DAAO->Keto_Acid Oxidative Deamination NH3 Ammonia (NH₃) DAAO->NH3 H2O2 Hydrogen Peroxide (H₂O₂) DAAO->H2O2

Caption: Metabolic Fates of L- and D-Diiodotyrosine.

Experimental_Workflow_IYD start Start: Prepare Reaction Mixture (Buffer, NADPH, ¹²⁵I-DIT) add_enzyme Add IYD Enzyme/ Thyroid Homogenate start->add_enzyme incubation Incubate at 37°C add_enzyme->incubation stop_reaction Terminate Reaction incubation->stop_reaction separation Separate Iodide from DIT (Anion Exchange Chromatography) stop_reaction->separation measure_radioactivity Measure Radioactivity (Eluate vs. Resin) separation->measure_radioactivity calculate Calculate Deiodination Rate measure_radioactivity->calculate

Caption: Experimental Workflow for Iodotyrosine Deiodinase (IYD) Assay.

References

A Researcher's Guide to Chiral Separation of Diiodotyrosine: A Head-to-Head Comparison of HPLC Columns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enantioselective separation of Diiodotyrosine (DIT) is a critical analytical challenge. As a key precursor in the synthesis of thyroid hormones, the stereochemistry of DIT can have significant implications for biological activity and pharmaceutical efficacy. This guide provides a head-to-head comparison of different chiral High-Performance Liquid Chromatography (HPLC) columns suitable for the separation of DIT enantiomers, supported by experimental data from closely related compounds.

Overview of Chiral Columns for Diiodotyrosine Separation

The successful chiral separation of DIT, an iodinated amino acid, relies on the selection of an appropriate chiral stationary phase (CSP). Based on the literature for separating structurally similar molecules like thyroxine, triiodothyronine, and other amino acids, four main types of chiral columns are considered most effective:

  • Polysaccharide-Based Columns: These are the most widely used CSPs for a broad range of chiral compounds. Their versatility and the ability to operate in normal-phase, reversed-phase, and polar organic modes make them a primary choice for initial screening.

  • Macrocyclic Glycopeptide (Chirobiotic) Columns: These columns, particularly those based on teicoplanin (Chirobiotic T), have demonstrated excellent enantioselectivity for amino acids and related compounds. They can be operated in various modes, offering flexibility in method development.

  • Crown Ether-Based Columns: These CSPs are specifically designed for the enantioseparation of primary amines and amino acids. They operate on a principle of inclusion complexation and typically require acidic mobile phases.

  • Ligand-Exchange Columns: This technique is well-suited for the chiral resolution of amino acids. It involves the formation of diastereomeric metal complexes with a chiral selector on the stationary phase.

Head-to-Head Comparison of Chiral Column Performance

While direct comparative studies on Diiodotyrosine are limited, the following tables summarize the expected performance of each column type based on data from analogous compounds.

Table 1: Performance Characteristics of Chiral Columns for Amino Acid Separation

Column TypeChiral SelectorTypical Mobile PhaseExpected Resolution (Rs) for Amino AcidsKey AdvantagesPotential Limitations
Polysaccharide-Based Cellulose or Amylose DerivativesHexane/Alcohol, Acetonitrile/Alcohol, Aqueous BuffersGood to ExcellentBroad applicability, versatile mobile phasesMethod development can be empirical
Chirobiotic T TeicoplaninMethanol/Water, Acetonitrile/Water with buffersExcellentHigh enantioselectivity for amino acidsMay have longer retention times in RP mode
Crown Ether-Based Chiral Crown EtherAcidic aqueous buffers (e.g., HClO4)ExcellentHigh efficiency and selectivity for primary aminesLimited to compounds with primary amine groups, narrow pH range
Ligand-Exchange Amino Acid Derivative + Cu(II)Aqueous buffers with organic modifierGood to ExcellentDirect separation of underivatized amino acidsMobile phase can be complex, potential for metal leaching

Table 2: Typical Experimental Conditions for Chiral Separation of Amino Acids

ParameterPolysaccharide-BasedChirobiotic TCrown Ether-BasedLigand-Exchange
Column e.g., Lux Cellulose-1, Chiralpak IAe.g., Astec CHIROBIOTIC® Te.g., CROWNPAK® CR-I(+)e.g., Chirex 3126 (D-penicillamine)
Mobile Phase Varies (e.g., Hexane:IPA:TFA or ACN:H2O:FA)e.g., Methanol/0.1% TFAe.g., 0.1 M HClO4 / Methanol (95:5)e.g., 2 mM CuSO4 in Water/IPA
Flow Rate 0.5 - 1.5 mL/min0.5 - 1.0 mL/min0.8 - 1.2 mL/min1.0 mL/min
Temperature AmbientAmbient10 - 25 °CAmbient
Detection UV at 230 nm or 280 nmUV at 230 nm or 280 nmUV at 254 nmUV at 254 nm

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for each class of chiral column, which can be adapted for the separation of Diiodotyrosine.

Polysaccharide-Based Column Method
  • Column: A polysaccharide-based chiral column (e.g., Lux Cellulose-1, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of an acidic or basic additive. A typical starting condition is 80:20 (v/v) Hexane:IPA with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve the Diiodotyrosine sample in the mobile phase or a compatible solvent at a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

Chirobiotic T Column Method
  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.[1]

  • Mobile Phase: A mixture of water and ethanol (50:50, v/v).[1] For iodinated compounds, a mobile phase of methanol with 0.1% triethylammonium acetate (TEAA) at pH 4.1 can also be effective.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 23 °C.[1]

  • Detection: UV at 205 nm for general amino acids, or 230 nm for iodinated compounds.[1]

  • Sample Preparation: Dissolve the sample in methanol at a concentration of 1 mg/mL.[1]

  • Injection Volume: 5 µL.[1]

Crown Ether-Based Column Method
  • Column: CROWNPAK® CR-I(+) (150 x 3.0 mm, 5 µm).

  • Mobile Phase: An aqueous solution of perchloric acid (pH 1-2). Methanol (up to 15%) can be added to reduce retention time.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C (can be lowered to improve resolution).

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the Diiodotyrosine sample in the mobile phase or water at a concentration of 0.5 mg/mL.

  • Injection Volume: 5 µL.

Ligand-Exchange Column Method
  • Column: Chirex 3126 (D-penicillamine) (150 x 4.6 mm).

  • Mobile Phase: An aqueous solution of 2 mM copper (II) sulfate. A small amount of an organic modifier like isopropanol can be added to modulate retention.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the Diiodotyrosine sample in water at a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

Visualizing the Workflow and Selection Process

To aid in the practical application of this guide, the following diagrams illustrate the general experimental workflow for chiral separation and a logical approach to selecting the appropriate column for Diiodotyrosine analysis.

G cluster_prep Sample and System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Evaluation SamplePrep Prepare Diiodotyrosine Sample (e.g., 1 mg/mL in mobile phase) MobilePhasePrep Prepare and Degas Mobile Phase Inject Inject Sample SamplePrep->Inject ColumnEquilibrate Equilibrate Chiral Column ColumnEquilibrate->Inject Separate Isocratic/Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate Resolution (Rs), Separation Factor (α), and Tailing Factor Integrate->Calculate Optimize Optimize Method if Necessary Calculate->Optimize G Start Start: Chiral Separation of Diiodotyrosine InitialScreen Initial Screening Start->InitialScreen Polysaccharide Polysaccharide Column (Broad Applicability) InitialScreen->Polysaccharide Recommended First Choice Chirobiotic Chirobiotic T Column (High Selectivity for Amino Acids) InitialScreen->Chirobiotic Alternative First Choice CrownEther Crown Ether Column (Specific for Primary Amines) InitialScreen->CrownEther If Primary Amine is Key Moiety LigandExchange Ligand-Exchange Column (For Underivatized Amino Acids) InitialScreen->LigandExchange If Direct Injection is a Priority Optimization Method Optimization (Mobile Phase, Temperature, Flow Rate) Polysaccharide->Optimization Chirobiotic->Optimization CrownEther->Optimization LigandExchange->Optimization FinalMethod Final Validated Method Optimization->FinalMethod

References

Validating a Novel Analytical Method for D-Diiodotyrosine Using a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a novel analytical method for the quantification of D-Diiodotyrosine against existing alternatives. It includes detailed experimental protocols and supporting data to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs. The validation of the novel method is established using a certified reference material (CRM) to ensure accuracy and traceability.

Comparative Performance of Analytical Methods

The performance of the novel High-Performance Liquid Chromatography (HPLC) method for D-Diiodotyrosine was evaluated against other common analytical techniques used for similar compounds. The key validation parameters, determined in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, are summarized below.[1][2][3][4]

Parameter Novel HPLC Method Alternative Method 1: Chiral HPLC with UV Detection Alternative Method 2: LC-MS/MS
Analyte D-DiiodotyrosineD-Amino AcidsD/L-Amino Acids
Linearity (R²) > 0.999> 0.995> 0.998
Accuracy (% Recovery) 98.5% - 101.2%95.0% - 105.0%97.0% - 103.0%
Precision (% RSD) < 1.5%< 2.0%< 1.8%
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mL0.03 µg/mL
Specificity High (Specific for D-enantiomer)High (Chiral separation)High (Mass-based)
Robustness HighModerateHigh

Experimental Protocols

The methodologies for the validation of the novel HPLC method are detailed below.

Certified Reference Material and Standard Preparation

A certified reference material of D-Diiodotyrosine was procured from a relevant commercial source. A stock solution was prepared by accurately weighing and dissolving the CRM in a suitable solvent, followed by serial dilutions to create calibration standards and quality control samples.

Chromatographic Conditions
  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A chiral stationary phase column suitable for amino acid enantiomer separation.

  • Mobile Phase: A gradient of acetonitrile and water with trifluoroacetic acid for ion pairing was employed.[5]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 20 µL

Method Validation Parameters

The novel HPLC method was validated for the following parameters as per ICH guidelines:[1][3][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components was determined by analyzing a blank, the D-Diiodotyrosine standard, and a mixture containing the L-enantiomer and other related iodinated compounds.

  • Linearity: A calibration curve was constructed by plotting the peak area against the concentration of the analyte over a specified range.

  • Accuracy: The accuracy was determined by the recovery of known amounts of D-Diiodotyrosine spiked into a sample matrix.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same samples on three different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: The reliability of the method was tested by making deliberate small variations in method parameters such as mobile phase composition, pH, and column temperature.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the validation of the novel analytical method.

G Experimental Workflow for Method Validation cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation CRM Procure D-Diiodotyrosine CRM Stock Prepare Stock Solution CRM->Stock Standards Create Calibration Standards & QCs Stock->Standards HPLC HPLC Analysis Standards->HPLC Data Data Acquisition HPLC->Data Specificity Specificity Data->Specificity Linearity Linearity Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision LOD_LOQ LOD/LOQ Data->LOD_LOQ Robustness Robustness Data->Robustness

Caption: Workflow for the validation of the novel HPLC method.

Relationship of Validation Parameters

The logical relationship between the core analytical method validation parameters is depicted below.

G Interrelation of Method Validation Parameters cluster_quantitative Quantitative Assurance cluster_limits Detection Capability Method Analytical Method Linearity Linearity Method->Linearity LOD LOD Method->LOD LOQ LOQ Method->LOQ Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Accuracy Accuracy Precision Precision Precision->Accuracy influences Linearity->Accuracy Linearity->Precision LOD->LOQ

Caption: Relationship between key analytical validation parameters.

References

Assessing the differential impact of D- and L-Diiodotyrosine on cellular pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the differential impacts of D- and L-Diiodotyrosine (DIT) on cellular pathways. While L-Diiodotyrosine is a well-established intermediate in thyroid hormone synthesis, the biological roles of its D-enantiomer remain largely unexplored. This document synthesizes the available experimental data to offer a clear comparison, highlight knowledge gaps, and provide detailed experimental protocols for further investigation.

At a Glance: Key Differences in Cellular Effects

ParameterL-Diiodotyrosine (L-DIT)D-Diiodotyrosine (D-DIT)Reference
Primary Role Precursor to thyroid hormones (T3 and T4)Largely unknown; not a direct precursor for thyroid hormones.[1][2]
Metabolism by Iodotyrosine Deiodinase Rapidly deiodinated to recycle iodide.Deiodinated very slowly, if at all.[3]
Interaction with Thyroid Peroxidase (TPO) Modulates TPO activity; acts as a substrate for coupling reactions.Likely interacts with TPO, but its role as a substrate or modulator is not well-defined.[4]
Effect on Oxidative Stress May have a protective effect by balancing the antioxidant system. (Note: Study did not specify the enantiomer)Potential for differential effects on oxidative stress compared to L-DIT, but currently uninvestigated.[5][6]

Visualizing the Pathways

Thyroid Hormone Synthesis and the Role of L-DIT

Thyroid_Hormone_Synthesis cluster_follicle_cell Thyroid Follicle Cell cluster_bloodstream Bloodstream Iodide Iodide TPO TPO Iodide->TPO Oxidation L-Tyrosine_residues L-Tyrosine residues TPO->L-Tyrosine_residues Iodination Thyroglobulin Thyroglobulin MIT Monoiodotyrosine (MIT) L-Tyrosine_residues->MIT L-DIT L-Diiodotyrosine (L-DIT) MIT->L-DIT Iodination T3 T3 Circulating_T3_T4 Circulating T3 & T4 T3->Circulating_T3_T4 T4 T4 T4->Circulating_T3_T4 MITL-DIT MITL-DIT MITL-DIT->T3 Coupling via TPO L-DITL-DIT L-DITL-DIT L-DITL-DIT->T4 Coupling via TPO Circulating_Iodide Circulating Iodide Circulating_Iodide->Iodide

Caption: L-DIT is a crucial intermediate in thyroid hormone synthesis within the thyroid follicle.

Hypothetical Differential Metabolism of D- and L-Diiodotyrosine

Differential_Metabolism cluster_L_DIT L-Diiodotyrosine Pathway cluster_D_DIT D-Diiodotyrosine Pathway (Hypothetical) Cellular_Uptake Cellular Uptake of D- and L-DIT L-DIT L-DIT Cellular_Uptake->L-DIT D-DIT D-DIT Cellular_Uptake->D-DIT Iodotyrosine_Deiodinase_L Iodotyrosine Deiodinase L-DIT->Iodotyrosine_Deiodinase_L TPO_Coupling Coupling to form T3 and T4 L-DIT->TPO_Coupling Iodide_Recycling Iodide Recycling for Thyroid Hormone Synthesis Iodotyrosine_Deiodinase_L->Iodide_Recycling Iodotyrosine_Deiodinase_D Iodotyrosine Deiodinase (Slow/No Activity) D-DIT->Iodotyrosine_Deiodinase_D Alternative_Pathways Alternative Metabolic Pathways? (e.g., excretion, other enzymatic modifications) D-DIT->Alternative_Pathways Unknown_Cellular_Effects Unknown Cellular Effects? (e.g., ROS modulation, signaling interference) D-DIT->Unknown_Cellular_Effects

Caption: Differential metabolic fates of L-DIT and the hypothetical pathways for D-DIT.

Experimental Protocols

In Vitro Deiodination Assay

Objective: To quantify and compare the rate of deiodination of L-DIT and D-DIT by thyroid tissue homogenates.

Methodology:

  • Tissue Preparation: Prepare thyroid tissue homogenates from a suitable animal model (e.g., bovine or porcine) in a buffered solution.

  • Reaction Mixture: For each enantiomer, prepare a reaction mixture containing the thyroid homogenate, NADPH as a cofactor, and either L-Diiodotyrosine or D-Diiodotyrosine.

  • Incubation: Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Termination: Stop the reaction by adding an acid solution (e.g., perchloric acid).

  • Iodide Measurement: Centrifuge the samples to pellet the protein. Measure the concentration of free iodide in the supernatant using a colorimetric method, such as the Sandell-Kolthoff reaction, or an ion-selective electrode.

  • Data Analysis: Plot the concentration of iodide released over time for both L-DIT and D-DIT. Calculate the initial rates of deiodination and compare the values between the two enantiomers.

Cell Viability/Cytotoxicity Assay

Objective: To assess and compare the effects of D-DIT and L-DIT on the viability of a relevant cell line (e.g., a human thyroid cell line).

Methodology:

  • Cell Culture: Culture human thyroid follicular epithelial cells (e.g., Nthy-ori 3-1) in 96-well plates until they reach approximately 80% confluency.

  • Treatment: Treat the cells with increasing concentrations of D-Diiodotyrosine and L-Diiodotyrosine (e.g., ranging from 1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (the solvent used to dissolve the compounds).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot dose-response curves and determine the IC50 values (the concentration at which 50% of cell growth is inhibited) for both D-DIT and L-DIT.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To compare the impact of D-DIT and L-DIT on the generation of intracellular ROS.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., human thyroid cells or another relevant cell type) in a format appropriate for fluorescence measurement (e.g., 96-well black-walled plates or on coverslips). Treat the cells with D-Diiodotyrosine and L-Diiodotyrosine at various concentrations and for different durations. Include positive (e.g., hydrogen peroxide) and negative (vehicle) controls.

  • Staining with DCFDA:

    • Load the cells with the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). This probe is cell-permeable and non-fluorescent until it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Incubate the cells with DCFH-DA according to the manufacturer's instructions.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

  • Data Analysis: Quantify the relative fluorescence units (RFU) for each treatment condition. Compare the levels of ROS generation induced by D-DIT and L-DIT to the control groups.

Workflow for Comparative Analysis

Experimental_Workflow Start Start Cell_Culture Prepare Cell Cultures (e.g., Thyroid Follicular Cells) Start->Cell_Culture Deiodination_Assay In Vitro Deiodination Assay (using tissue homogenates) Start->Deiodination_Assay Treatment Treat cells with D-DIT and L-DIT (various concentrations and time points) Cell_Culture->Treatment Endpoint_Assays Perform Endpoint Assays Treatment->Endpoint_Assays Viability_Assay Cell Viability Assay (e.g., MTT) Endpoint_Assays->Viability_Assay ROS_Assay ROS Production Assay (e.g., DCFDA) Endpoint_Assays->ROS_Assay Data_Analysis Data Analysis and Comparison Deiodination_Assay->Data_Analysis Viability_Assay->Data_Analysis ROS_Assay->Data_Analysis Conclusion Draw Conclusions on Differential Cellular Impacts Data_Analysis->Conclusion

References

Cross-validation of D-Diiodotyrosine quantification methods (e.g., HPLC vs. immunoassay)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of two primary analytical methods for the quantification of D-Diiodotyrosine (DIT): High-Performance Liquid Chromatography (HPLC) and Immunoassay. DIT is a key intermediate in the synthesis of thyroid hormones, making its accurate measurement crucial in various research and clinical settings.[1] This document outlines the experimental protocols for each method, presents a comparative analysis of their performance characteristics, and visualizes the underlying biochemical pathway and analytical workflows.

Introduction to D-Diiodotyrosine and its Significance

D-Diiodotyrosine is formed through the iodination of monoiodotyrosine (MIT) and serves as a direct precursor to the thyroid hormone thyroxine (T4), which is synthesized by the coupling of two DIT molecules.[1][2] The quantification of DIT is essential for studying thyroid gland function, diagnosing thyroid-related disorders, and in the development of therapeutic agents targeting the thyroid hormone synthesis pathway.

Signaling Pathway: Thyroid Hormone Synthesis

The synthesis of thyroid hormones is a multi-step process occurring in the thyroid gland, intricately regulated by the hypothalamic-pituitary-thyroid axis. The pathway begins with the uptake of iodide by the thyroid follicular cells, followed by its oxidation and incorporation into tyrosine residues of the thyroglobulin protein, forming MIT and DIT. These iodotyrosines are then coupled to form T3 and T4.

HPLC_Workflow Sample Biological Sample (e.g., Serum) SPE Solid-Phase Extraction (SPE) - C18 Cartridge Sample->SPE Elution Elution and Reconstitution in Mobile Phase SPE->Elution HPLC_System HPLC System Elution->HPLC_System C18_Column C18 Column HPLC_System->C18_Column UV_Detector UV Detector (280 nm) C18_Column->UV_Detector Data_Analysis Data Analysis - Peak Integration - Quantification via Calibration Curve UV_Detector->Data_Analysis Immunoassay_Workflow Plate DIT-Coated 96-Well Plate Add_Sample Add Standards or Samples and Anti-DIT Primary Antibody Plate->Add_Sample Incubate_Compete Incubation (Competitive Binding) Add_Sample->Incubate_Compete Wash1 Wash Incubate_Compete->Wash1 Add_Secondary Add Enzyme-Conjugated Secondary Antibody Wash1->Add_Secondary Incubate_Bind Incubation (Secondary Antibody Binding) Add_Secondary->Incubate_Bind Wash2 Wash Incubate_Bind->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Incubate_Color Incubation (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Plate Read Absorbance (Microplate Reader) Add_Stop->Read_Plate Data_Analysis Data Analysis - Standard Curve Generation - Quantification Read_Plate->Data_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of D-Diiodotyrosine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of D-Diiodotyrosine, a compound commonly used in biochemical and pharmaceutical research. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.

D-Diiodotyrosine Hazard Profile

Before handling D-Diiodotyrosine, it is crucial to be aware of its associated hazards. This information, summarized from safety data sheets, dictates the necessary precautions for handling and disposal.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral ToxicityHarmful if swallowed.[1][2]Do not eat, drink or smoke when using this product. If swallowed, get medical help. Rinse mouth.[1][2]
Skin IrritationCauses skin irritation.[1]Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1]
Eye IrritationCauses serious eye irritation.[1]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory IrritationMay cause respiratory irritation.[1]Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1]
Aquatic ToxicityVery toxic to aquatic life with long lasting effects.[2]Avoid release to the environment. Collect spillage.[2]

Step-by-Step Disposal Protocol

The disposal of D-Diiodotyrosine must be managed as hazardous waste.[3][4] Under no circumstances should it be disposed of down the drain or in regular trash.[3][5]

1. Waste Identification and Segregation:

  • Treat all D-Diiodotyrosine waste, including contaminated labware (e.g., pipette tips, gloves, and empty containers), as hazardous waste.[3]

  • Segregate D-Diiodotyrosine waste from other chemical waste streams to prevent incompatible reactions.[6] For example, store it separately from acids and bases.[6]

2. Containerization:

  • Use a dedicated, compatible, and clearly labeled hazardous waste container.[4][6] The container should be in good condition, with a secure, tight-fitting lid.[6]

  • The container must be labeled with the words "Hazardous Waste" and the full chemical name: "D-Diiodotyrosine".[4]

  • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[6]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][6]

  • The SAA must be inspected weekly for any signs of leakage.[6]

  • Keep the waste container closed at all times, except when adding waste.[3][4]

4. Waste Collection and Disposal:

  • Once the waste container is full, or if it has been in the SAA for up to one year (for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[3][4]

  • Complete any required waste pickup request forms, providing accurate information about the waste.[3]

5. Decontamination of Empty Containers:

  • An "empty" container that held D-Diiodotyrosine must still be managed carefully.

  • If the container is to be disposed of as regular trash, it must be triple-rinsed with a suitable solvent (such as water, if D-Diiodotyrosine is soluble) to remove all residues.[3]

  • The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[3]

  • After triple-rinsing, deface or remove the original chemical label and the hazardous waste label before disposing of the container in the regular trash.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of D-Diiodotyrosine waste.

D_Diiodotyrosine_Disposal_Workflow start D-Diiodotyrosine Waste Generated is_contaminated Is it D-Diiodotyrosine solid/solution or contaminated material? start->is_contaminated is_empty_container Is it an 'empty' container? is_contaminated->is_empty_container No hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes triple_rinse Triple-rinse with appropriate solvent is_empty_container->triple_rinse Yes end Proper Disposal Complete is_empty_container->end No segregate Segregate from incompatible waste hazardous_waste->segregate containerize Place in a labeled, compatible container segregate->containerize store Store in Satellite Accumulation Area (SAA) containerize->store request_pickup Request pickup by EHS/ licensed contractor store->request_pickup request_pickup->end collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate deface_label Deface original label triple_rinse->deface_label collect_rinsate->containerize dispose_trash Dispose of container in regular trash deface_label->dispose_trash dispose_trash->end

References

Essential Safety and Logistical Information for Handling D-Diiodotyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling D-Diiodotyrosine, including personal protective equipment (PPE), operational plans, and disposal procedures. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Classification

D-Diiodotyrosine is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute toxicity, Oral (Category 4) : Harmful if swallowed[1][2].

  • Skin irritation (Category 2) : Causes skin irritation[2][3].

  • Serious eye irritation (Category 2) : Causes serious eye irritation[2][3].

  • Specific target organ toxicity — single exposure (Category 3) : May cause respiratory irritation[2][3].

  • Acute and chronic aquatic toxicity (Category 1) : Very toxic to aquatic life with long-lasting effects[1].

The signal word for D-Diiodotyrosine is "Warning"[2].

Personal Protective Equipment (PPE)

The consistent and correct use of PPE is the primary defense against exposure. All personnel handling D-Diiodotyrosine must be trained in the proper donning and doffing of PPE[4][5].

PPE ComponentSpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., nitrile, butyl rubber, neoprene) inspected prior to use[2][6].To prevent skin contact and irritation[7].
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield where splashing is a potential risk[2][3][6][7].To protect eyes from dust particles and splashes, preventing serious irritation[2][3].
Skin and Body Protection A lab coat or chemical-resistant apron. For significant handling, fire/flame resistant and impervious clothing should be worn[2][7].To protect against skin exposure and contamination of personal clothing[7].
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) if exposure limits are exceeded, if irritation is experienced, or when handling powder outside of a containment device[2][3][7][8].To prevent inhalation of dust particles and subsequent respiratory irritation[7].

Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: Always handle D-Diiodotyrosine in a well-ventilated area[2][7]. For procedures that may generate dust, such as weighing, use a chemical fume hood[9].

  • Eye Wash Stations: Ensure that eye-wash stations are readily accessible in the immediate vicinity of any location where the chemical is handled[1].

Safe Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Cover the work surface with a disposable, absorbent, plastic-backed pad to contain any potential spills.

  • Weighing and Transfer: Minimize the creation of dust. Use non-sparking tools[2].

  • Solution Preparation: When preparing solutions, slowly add the solid to the liquid to avoid splashing.

  • General Hygiene: Wash hands thoroughly after handling the compound[1][2]. Do not eat, drink, or smoke in the work area[1][2]. Remove contaminated clothing and wash it before reuse[2][7].

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[3][7].

  • Keep the product and any empty containers away from heat and sources of ignition[3].

Emergency Procedures: Spills and Exposure

Accidental Release Measures: In the event of a spill, evacuate personnel to a safe area. Wear the appropriate PPE, including respiratory protection, before attempting to clean up. Avoid dust formation. Sweep up the spilled material and place it into a suitable, labeled container for disposal. Prevent the substance from entering drains as it is very toxic to aquatic life[1][2].

First Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse the mouth. Do NOT induce vomiting[1][2][3].

  • If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical attention. Remove contaminated clothing and wash it before reuse[1][2].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[3][7].

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention[7].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diiodotyrosine, D-
Reactant of Route 2
Diiodotyrosine, D-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.